2-Acetyl-3,6-difluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-3,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-4(12)7-5(10)2-3-6(11)8(7)9(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWIRJWNPNDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377708 | |
| Record name | 2-acetyl-3,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319457-34-6 | |
| Record name | 2-acetyl-3,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetyl-3,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 319457-34-6
Introduction
2-Acetyl-3,6-difluorobenzoic acid is a synthetically valuable organic compound characterized by a benzoic acid core substituted with two fluorine atoms and an acetyl group.[1][2] This trifunctional scaffold makes it a significant building block in medicinal chemistry and materials science. The presence of fluorine atoms can profoundly influence the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The acetyl and carboxylic acid moieties offer versatile handles for further chemical modifications, rendering this molecule an attractive starting point for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a particular focus on its relevance in drug discovery.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this compound is not extensively published, its key properties can be summarized from available sources and predicted based on the chemistry of analogous structures.
| Property | Value/Information | Source |
| CAS Number | 319457-34-6 | [1][2] |
| Molecular Formula | C₉H₆F₂O₃ | [1] |
| Molecular Weight | 200.14 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Boiling Point | 314.5 °C (predicted) | [1] |
| Flash Point | 144 °C (predicted) | [1] |
| pKa | 2.86 ± 0.10 (predicted) | |
| Storage | Sealed in a dry environment at 2-8°C is recommended. | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | General knowledge |
| ¹H NMR | Predicted spectrum would show signals for the aromatic protons and the methyl protons of the acetyl group. | General knowledge |
| ¹³C NMR | Predicted spectrum would show distinct signals for the aromatic carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbon. | General knowledge |
| Mass Spectrometry | Predicted m/z for [M-H]⁻: 199.02122. | [3] |
Synthesis of this compound
Proposed Synthetic Pathway: Ortho-Lithiation Approach
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[4][5][6][7] The carboxylic acid group, after deprotonation, can act as a directed metalation group (DMG), guiding the lithiation to the adjacent ortho position. In the case of a difluoro-substituted benzoic acid, the regioselectivity will be influenced by the directing effects of both the carboxylate and the fluorine atoms.
Caption: Proposed synthetic pathway for this compound via ortho-lithiation.
Detailed Experimental Protocol (Proposed)
Step 1: Protection of the Carboxylic Acid
-
To a solution of 2,5-difluorobenzoic acid in an anhydrous aprotic solvent (e.g., THF), add a suitable protecting group precursor (e.g., a silylating agent like BSTFA).
-
Stir the reaction mixture at room temperature until the protection is complete, as monitored by TLC or GC-MS.
-
Remove the solvent under reduced pressure to obtain the protected 2,5-difluorobenzoic acid, which can be used in the next step without further purification.
Causality: Protection of the acidic proton of the carboxylic acid is crucial to prevent it from reacting with the organolithium base in the subsequent step.
Step 2: Directed Ortho-Lithiation
-
Dissolve the protected 2,5-difluorobenzoic acid in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) with N,N,N',N'-tetramethylethylenediamine (TMEDA), to the cooled solution.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the complete formation of the ortho-lithiated species.
Causality: The ortho-directing effect of the protected carboxylate and the fluorine atom at the 2-position will favor lithiation at the 6-position.
Step 3: Acetylation
-
To the solution of the lithiated intermediate at -78 °C, slowly add an acetylating agent such as acetyl chloride or acetic anhydride.
-
Allow the reaction to proceed at -78 °C for a period and then gradually warm to room temperature.
Causality: The highly nucleophilic carbon of the lithiated intermediate will attack the electrophilic carbonyl carbon of the acetylating agent.
Step 4: Deprotection and Workup
-
Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Self-Validation: The success of each step can be monitored by standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy of the intermediates and the final product.
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is governed by the interplay of its three functional groups and their electronic effects on the aromatic ring.
Caption: Key reactive sites of this compound.
-
Carboxylic Acid Group: This group is acidic and will readily undergo deprotonation in the presence of a base. It can be converted into esters, amides, or acid halides using standard synthetic methods.
-
Acetyl Group: The carbonyl group of the acetyl moiety is electrophilic and susceptible to nucleophilic attack. It can participate in reactions such as reduction to an alcohol, conversion to an oxime, or be used in condensation reactions like the aldol or Knoevenagel condensations.
-
Aromatic Ring: The aromatic ring is substituted with two electron-withdrawing fluorine atoms, an electron-withdrawing acetyl group, and an electron-withdrawing carboxylic acid group. This makes the ring generally deactivated towards electrophilic aromatic substitution. The directing effects of these substituents will dictate the regioselectivity of any further substitution reactions.
Applications in Drug Discovery and Development
Fluorinated building blocks are of paramount importance in modern drug discovery. The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and membrane permeability. This compound, with its versatile functional groups, is a valuable scaffold for the synthesis of novel bioactive compounds.
-
As a Synthetic Intermediate: This molecule can serve as a starting material for the synthesis of a wide range of more complex molecules. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, while the acetyl group can be elaborated to introduce further diversity.
-
In Fragment-Based Drug Discovery (FBDD): With a molecular weight of 200.14 g/mol , this compound fits the profile of a molecular fragment. FBDD is a powerful technique where small, low-affinity molecules (fragments) are screened against a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound. The fluorinated phenyl ring of this molecule can engage in favorable interactions with protein binding pockets, and the acetyl and carboxylic acid groups provide vectors for synthetic elaboration.
Safety and Handling
This compound is classified as an irritant.[8] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While detailed experimental data on this specific compound is somewhat limited in the public domain, its synthesis, reactivity, and potential applications can be reliably inferred from the well-established principles of organic chemistry and the known behavior of analogous fluorinated aromatic compounds. Its utility as a synthetic intermediate and a potential fragment in FBDD underscores its importance for researchers and scientists engaged in the design and development of novel therapeutic agents.
References
-
Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar. Retrieved from [Link]
-
Mortier, J., Bennetau, B., Moyroud, J., & Guesnet, J.-L. (2025, October 25). Directed lithiation of unprotected benzoic acids. ResearchGate. Retrieved from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H6F2O3). Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C9H6F2O3) [pubchemlite.lcsb.uni.lu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-3,6-difluorobenzoic acid (CAS No. 319457-34-6) is a synthetically valuable organic compound that stands at the intersection of several key areas in modern chemical research.[1][2] As a trifunctional molecule, it incorporates a carboxylic acid, a ketone, and a difluorinated aromatic ring. This unique combination of functional groups makes it a highly versatile building block, particularly in the fields of medicinal chemistry and materials science.[3]
The strategic placement of two fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties, acidity, and metabolic stability. Fluorination is a widely employed strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties, such as bioavailability and binding affinity.[4] The ortho-acetyl and carboxylic acid groups provide reactive handles for a diverse array of chemical transformations, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physicochemical properties, reactivity, synthesis, and analytical characterization of this compound, offering a technical resource for its application in research and development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The data is compiled from chemical supplier safety data sheets and computational predictions.
| Property | Value | Source(s) |
| CAS Number | 319457-34-6 | [1][5] |
| Molecular Formula | C₉H₆F₂O₃ | [1][5] |
| Molecular Weight | 200.14 g/mol | [3][5] |
| Appearance | Solid | [6] |
| Melting Point | 83 - 88 °C | [6] |
| Boiling Point | 314.5 °C | [3] |
| Flash Point | 144 °C | [3] |
| pKa (Predicted) | 2.86 ± 0.10 | [7] |
| XlogP (Predicted) | 1.3 | [8] |
| Storage | Store at 2-8°C, sealed in dry conditions under inert gas. Hygroscopic. | [6][7] |
Solubility Profile: While quantitative solubility data is not extensively published, the molecule's structure suggests it will be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, owing to the hydrogen-bonding capability of the carboxylic acid group. Its solubility in nonpolar solvents like hexane is expected to be low. Solubility in water is likely to be limited but will increase significantly in basic aqueous solutions due to the formation of the carboxylate salt.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the aryl ketone, and the electron-deficient difluorinated aromatic ring.
Acidity: The carboxylic acid moiety is the most prominent acidic site. The predicted pKa of 2.86 suggests it is a relatively strong organic acid.[7] This enhanced acidity, compared to benzoic acid (pKa ≈ 4.2), is a direct consequence of the powerful electron-withdrawing inductive effects of the two ortho and meta fluorine atoms and the ortho acetyl group. These groups stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge.
Reactivity of Functional Groups: The molecule offers three distinct sites for chemical modification:
-
Carboxylic Acid: Can undergo standard transformations such as esterification (with alcohols under acidic catalysis), amide bond formation (via activation with coupling agents like DCC or conversion to an acyl chloride), and reduction to a primary alcohol (using strong reducing agents like LiAlH₄).
-
Ketone: The acetyl group can be reduced to a secondary alcohol (e.g., with NaBH₄), undergo nucleophilic addition reactions, or participate in condensation reactions at the alpha-carbon.
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (two fluorine atoms and the acetyl group). Conversely, it is activated for nucleophilic aromatic substitution, particularly at positions activated by the fluorine atoms. Directed ortho-metalation could also be a viable strategy for further functionalization.[9][10]
Caption: Potential reaction pathways for this compound.
Synthesis and Purification
The hydrolysis of nitriles to carboxylic acids is a standard transformation, often carried out under strong acidic or basic conditions.[1][2] The following protocol is an illustrative example for the final hydrolysis step.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. scbt.com [scbt.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Page loading... [guidechem.com]
- 8. PubChemLite - this compound (C9H6F2O3) [pubchemlite.lcsb.uni.lu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
"2-Acetyl-3,6-difluorobenzoic acid" molecular structure
An In-Depth Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid: Structure, Synthesis, and Applications
Introduction
This compound is a polysubstituted aromatic compound featuring a carboxylic acid, an acetyl group, and two fluorine atoms on a benzene ring. This unique combination of functional groups makes it a molecule of significant interest in synthetic organic chemistry and drug discovery. The presence of fluorine is particularly notable, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It delves into the molecular structure, physicochemical properties, plausible synthetic routes, potential applications, and safe handling protocols for this compound, grounding all information in established scientific principles and available data.
Part 1: Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is unambiguously identified by a set of unique chemical identifiers.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 319457-34-6 | [1][2][3][4] |
| Molecular Formula | C₉H₆F₂O₃ | [1][2][3][4] |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1C(=O)O)F)F | [3][4][5] |
| InChI | InChI=1S/C9H6F2O3/c1-4(12)7-5(10)2-3-6(11)8(7)9(13)14/h2-3H,1H3,(H,13,14) | [4][5] |
| InChIKey | IHGWIRJWNPNDTJ-UHFFFAOYSA-N |[4][5] |
The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and interactions. Its key physicochemical properties, derived from both experimental data and computational predictions, are summarized below.
Table 2: Physicochemical and Predicted Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 200.14 g/mol | [2][3] |
| Boiling Point | 314.5 °C | [3] |
| Flash Point | 144 °C | [3] |
| pKa (Predicted) | 2.86 ± 0.10 | [4] |
| XLogP (Predicted) | 1.3 | [5] |
| Storage Temperature | 2-8°C, sealed in dry conditions |[4] |
Part 2: Proposed Synthesis and Mechanistic Rationale
The core challenge is the sequential and correctly positioned introduction of the acetyl and carboxyl groups. A directed ortho-metalation (DoM) strategy is a powerful tool for this type of functionalization.
Caption: Proposed synthetic workflow using a dual directed ortho-metalation strategy.
Experimental Protocol (Hypothetical)
This protocol is a conceptual blueprint. Researchers must perform their own risk assessments and optimization.
-
Synthesis of 1-(2,5-Difluorophenyl)ethanone (Intermediate 2):
-
Causality: The first lithiation is directed by one of the fluorine atoms. N,N-Dimethylacetamide serves as a mild and efficient acetylating agent for the organolithium intermediate.
-
Procedure:
-
Dissolve 1,4-difluorobenzene in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -78 °C.
-
Slowly add one equivalent of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Stir for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Add 1.1 equivalents of N,N-dimethylacetamide dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify via column chromatography to yield 1-(2,5-difluorophenyl)ethanone.
-
-
-
Synthesis of this compound (Final Product):
-
Causality: The second lithiation is directed by the newly introduced acetyl group, which is a stronger directing group than fluorine in this context. The lithiation occurs at the position ortho to the acetyl group. Carboxylation is achieved by quenching the new organolithium species with solid carbon dioxide (dry ice).
-
Procedure:
-
Dissolve the purified 1-(2,5-difluorophenyl)ethanone in anhydrous THF under Argon and cool to -78 °C.
-
Slowly add 2.2 equivalents of LDA. The first equivalent deprotonates the methyl group of the acetyl to form an enolate, and the second equivalent performs the desired ortho-lithiation.
-
Stir the resulting dark solution at -78 °C for 2-3 hours.
-
Carefully add an excess of crushed dry ice to the reaction vessel.
-
Allow the mixture to slowly warm to room temperature.
-
Acidify the mixture with 1M HCl to protonate the carboxylate.
-
Extract the final product with ethyl acetate and purify by recrystallization or column chromatography.
-
-
Part 3: Applications and Research Context
This compound is primarily recognized as a valuable chemical building block for the synthesis of more complex molecules.[3] Its utility stems from the versatile reactivity of its three functional groups.
-
As a Synthetic Intermediate: It is a key precursor for creating diverse compounds with potential biological and pharmaceutical relevance.[3] The carboxylic acid can be converted into esters, amides, or other derivatives, while the ketone can undergo reactions like reduction, oxidation, or condensation.
-
In Medicinal Chemistry: Fluorinated benzoic acids are a well-established scaffold in drug design. For instance, related structures like 2,6-difluorobenzoic acid have been used in the synthesis of PET imaging agents for cancer detection.[6] Furthermore, derivatives of difluorobenzoic acids, such as hydrazones, have been investigated for their potential as antibacterial agents.[7][8] The title compound is therefore a promising starting point for developing novel therapeutics.
-
In Proteomics Research: The compound is marketed as a biochemical for proteomics research, suggesting its potential use in developing chemical probes or modifying proteins for analytical purposes.[2]
-
Antimicrobial Potential: Some sources indicate that the compound itself has shown antimicrobial properties, though specific data is not widely published.[3]
Caption: Logical relationship between the compound's functional groups and its applications.
Part 4: Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data sheets (SDS) provide a clear profile of its hazards.[1][4]
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation |[1][4] |
Standard Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that emergency eye wash stations and safety showers are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, mist, or spray.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area. The compound is noted as hygroscopic; therefore, storage under an inert gas is recommended to prevent degradation from moisture.[1]
Conclusion
This compound represents a highly functionalized and valuable molecule for chemical research. Its structural features, particularly the strategic placement of fluorine atoms, make it an attractive building block for the development of novel pharmaceuticals and advanced materials. While its synthesis requires careful application of modern organic chemistry techniques like directed metalation, the potential for creating diverse and high-value derivatives is significant. Adherence to strict safety protocols is mandatory for its handling and storage. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this promising compound into their scientific endeavors.
References
-
PubChemLite. This compound (C9H6F2O3). [Link]
-
Al-Dajani, M. T. M., et al. 2,6-Difluorobenzoic acid. ResearchGate. [Link]
-
Li, Y., et al. An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. [Link]
-
PubChem. 2,6-Difluorobenzoic acid. [Link]
-
Narisetty, R., et al. Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. ResearchGate. [Link]
-
Bentham Science. Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. Page loading... [guidechem.com]
- 5. PubChemLite - this compound (C9H6F2O3) [pubchemlite.lcsb.uni.lu]
- 6. 2,6-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
Spectroscopic Characterization of 2-Acetyl-3,6-difluorobenzoic acid: A Technical Guide
Introduction
2-Acetyl-3,6-difluorobenzoic acid (C₉H₆F₂O₃, M.W.: 200.14 g/mol ) is a substituted aromatic carboxylic acid of interest in synthetic chemistry as a building block for more complex molecules. The precise arrangement of its functional groups—a carboxylic acid, an acetyl group, and two fluorine atoms on the benzene ring—creates a unique electronic and structural environment. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the analytical techniques used to elucidate and verify the structure of this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Predicted Spectroscopic Highlights
The molecular architecture dictates the spectroscopic output. The electron-withdrawing nature of the two fluorine atoms, the acetyl group, and the carboxylic acid will significantly influence the electron density distribution around the aromatic ring, which is a key factor in determining the chemical shifts in NMR spectroscopy. The carbonyl groups (C=O) of both the acetyl and carboxylic acid functions, along with the C-F bonds, are expected to produce strong, characteristic absorption bands in the IR spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to show three distinct signals: one for the methyl protons, one for the two aromatic protons, and a broad signal for the acidic proton of the carboxylic acid.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange with trace water. |
| ~7.2 - 7.5 | Multiplet | 1H | Ar-H | This signal corresponds to the proton at the C5 position. It is expected to be a triplet of doublets due to coupling with the adjacent proton (H4) and the two fluorine atoms. |
| ~7.0 - 7.2 | Multiplet | 1H | Ar-H | This signal corresponds to the proton at the C4 position. It is expected to be a triplet of doublets due to coupling with the adjacent proton (H5) and the fluorine atom at C3. |
| ~2.6 | Singlet | 3H | -COCH₃ | The methyl protons of the acetyl group are adjacent to a carbonyl and are expected to appear as a sharp singlet in this region. |
Causality of Predictions: The chemical shifts of the aromatic protons are influenced by the surrounding electron-withdrawing groups (-COOH, -F, -COCH₃), which deshield the protons, shifting them downfield.[1] The fluorine atoms will cause splitting of the adjacent proton signals (H-F coupling).
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display 9 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200 | -C OCH₃ | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |
| ~168 | -C OOH | The carbonyl carbon of the carboxylic acid is also strongly deshielded. |
| ~160 (d) | C-F (C3/C6) | Carbons directly attached to the highly electronegative fluorine atoms are deshielded and split into doublets. |
| ~140 (d) | C-F (C3/C6) | The second carbon attached to fluorine. |
| ~135 | C-COCH₃ (C1) | Quaternary aromatic carbon attached to the acetyl group. |
| ~125 | C-H (C5) | Aromatic methine carbon. |
| ~120 | C-H (C4) | Aromatic methine carbon. |
| ~115 | C-COOH (C2) | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~30 | -COC H₃ | The methyl carbon of the acetyl group appears in the aliphatic region. |
Causality of Predictions: The presence of electronegative oxygen and fluorine atoms causes a significant downfield shift for the carbons they are attached to.[1] The magnitude of the ¹J(C,F) coupling constant is typically large, around 240-260 Hz.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.[2]
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[2]
-
-
Instrument Calibration:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range (e.g., 0-15 ppm).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, typically over 30-60 minutes.[2]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands (ATR-FTIR)
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1710 | Strong | C=O stretch | Ketone (Acetyl group) |
| ~1690 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Carboxylic Acid |
| ~1100 | Strong | C-F stretch | Aryl-Fluoride |
Causality of Predictions: The spectrum is expected to be dominated by two strong carbonyl (C=O) absorptions from the acetyl and carboxylic acid groups.[4][5] The O-H stretch of the carboxylic acid will be a very broad band due to extensive hydrogen bonding.[4][5] The C-F bonds will give rise to strong absorptions in the fingerprint region. Data from 2-acetylbenzoic acid[6][7] and 2,6-difluorobenzoic acid[8][9] support these predicted peak locations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a rapid and convenient method for analyzing solid powder samples directly.[10][11]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This background will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, which typically keeps the molecule intact.[13]
Predicted Mass Spectrum Data (ESI)
| Ionization Mode | Predicted m/z | Ion Species | Rationale |
| Negative | 199.0208 | [M-H]⁻ | In negative ion mode, the acidic proton of the carboxylic acid is easily lost, resulting in the deprotonated molecule. This is often the base peak. |
| Positive | 201.0362 | [M+H]⁺ | In positive ion mode, protonation can occur, likely on one of the carbonyl oxygens. |
| Positive | 223.0182 | [M+Na]⁺ | Adduct formation with sodium ions, often present as trace impurities in solvents or on glassware, is very common in ESI-MS.[14] |
Note: The exact mass values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the experimental mass to the calculated mass with high precision (typically < 5 ppm error).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]
-
Perform a serial dilution to create a final analysis solution of ~1-10 µg/mL. The final solvent should be compatible with ESI, typically a mixture of methanol, acetonitrile, and/or water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.[14][15]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known calibration standard.
-
Set the ESI source parameters (e.g., capillary voltage, drying gas flow, temperature) to optimal values for the analyte. A typical voltage is 3-5 kV.[13]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).[13]
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M-H]⁻, [M+H]⁺) and common adducts ([M+Na]⁺, [M+K]⁺).
-
For HRMS data, compare the measured exact mass to the theoretical mass to confirm the elemental formula.
-
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all methods. The workflow illustrates this integrated approach.
Caption: Workflow for the integrated spectroscopic analysis.
Conclusion
By synthesizing the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a consistent and unambiguous structural assignment for this compound can be achieved. The NMR data elucidates the precise carbon-hydrogen framework and the connectivity of the substituents. The IR spectrum confirms the presence of the key carboxylic acid, ketone, and aryl-fluoride functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition. This multi-technique, self-validating approach provides the high degree of confidence required for chemical characterization in research and drug development.
References
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. [Link]
-
IR Tables. University of California, Santa Cruz, Department of Chemistry. [Link]
-
Infrared Spectra of Some Common Functional Groups. Moraine Valley Community College. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics. [Link]
-
Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]
-
2-Acetylbenzoic acid. NIST Chemistry WebBook. [Link]
-
2-Acetylbenzoic acid Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Table of Characteristic IR Absorptions. University of Chemical Technology, Prague. [Link]
-
Proton Chemical Shifts in NMR. Part 16. Modgraph Consultants. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]
-
2,6-Difluorobenzoic acid - Optional[FTIR]. SpectraBase. [Link]
-
2,6-Difluorobenzoic acid. PubChem. [Link]
-
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]
-
NMR spectroscopy of small molecules in solution. The Royal Society of Chemistry. [Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph Consultants. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Powder Samples. Shimadzu. [Link]
-
NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]
-
2-Acetylbenzoic acid. NIST Chemistry WebBook. [Link]
-
2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester - Optional[13C NMR]. SpectraBase. [Link]
-
2,6-Difluorobenzoic acid Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
-
NMR Guidelines for ACS Journals. American Chemical Society. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
-
ATR FTIR Basics. Bruker. [Link]
-
What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange. [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health. [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]
-
EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY. Canadian Journal of Chemistry. [Link]
-
Quantitative NMR Spectroscopy. University of California, Berkeley. [Link]
-
2,6-Difluorobenzoic acid. NIST Chemistry WebBook. [Link]
-
1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem 204, Fall 2013. [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. rsc.org [rsc.org]
- 4. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Acetylbenzoic acid [webbook.nist.gov]
- 7. 2-Acetylbenzoic acid(577-56-0) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mt.com [mt.com]
- 12. jascoinc.com [jascoinc.com]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of therapeutic candidates. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Acetyl-3,6-difluorobenzoic acid emerges as a valuable building block in this context, offering a unique combination of functional groups that make it a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its commercial availability, synthesis, physicochemical properties, and key applications, with a focus on its role in the development of novel therapeutics.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in research quantities, with the potential for bulk synthesis upon request.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| Biosynth | 319457-34-6 | C₉H₆F₂O₃ | 200.14 g/mol | Also known by the product code FA66250.[1] |
| Guidechem | 319457-34-6 | C₉H₆F₂O₃ | 200.141 g/mol | Lists multiple suppliers. |
| Echemi | 319457-34-6 | C₉H₆F₂O₃ | 200.14 g/mol | Provides a platform to connect with various manufacturers. |
| ChemicalBook | 319457-34-6 | C₉H₆F₂O₃ | 200.14 g/mol | Lists various related fluorinated benzoic acid derivatives. |
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Melting Point | 83 - 88 °C | Synquest Labs |
| Boiling Point | 314.5 °C | Biosynth[1] |
| pKa (Predicted) | 2.86 ± 0.10 | Guidechem |
| Flash Point | 144 °C | Biosynth[1] |
| Storage | Store at 10°C - 25°C in a dry, well-ventilated place. | Biosynth[1] |
Safety Information:
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Plausible Approach
A potential synthetic pathway is the Friedel-Crafts acylation of 1,4-difluorobenzene . However, the directing effects of the fluorine atoms would likely lead to a mixture of products. A more regioselective approach would be the directed ortho-metalation of a protected 3,6-difluorobenzoic acid, followed by quenching with an acetylating agent.
Below is a generalized, conceptual workflow for the synthesis of this compound.
Caption: Plausible synthetic workflow for this compound.
Application in Pharmaceutical Synthesis: The Ugi Reaction
A significant application of this compound is in the synthesis of complex heterocyclic structures, particularly isoindoline derivatives, which have shown potential as therapeutic agents for conditions such as cardiac arrhythmias. A key reaction in this context is the Ugi four-component reaction .
The Ugi reaction is a powerful tool in medicinal chemistry for rapidly generating molecular diversity. It involves the condensation of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. In the case of this compound, the keto-acid functionality allows it to participate in this multicomponent reaction to generate complex isoindolinone scaffolds.
Experimental Protocol: Synthesis of an Isoindoline Derivative via the Ugi Reaction
The following protocol is adapted from the patent literature and describes the use of this compound in a key step for the synthesis of a potential antiarrhythmic agent.
Step 1: Imine Formation
-
Dissolve this compound (0.24 mmol, 50 mg) in methanol (1 ml).
-
Add (biphenyl-2-ylmethyl)amine (0.24 mmol, 46 mg) to the solution.
-
Stir the mixture at 50°C overnight to facilitate the formation of the imine intermediate.
Step 2: Ugi Reaction
-
To the reaction mixture containing the imine, add tert-butyl isocyanide (0.24 mmol, 21 mg) dissolved in acetonitrile.
-
Continue stirring the reaction at 50°C for 170 hours.
-
The product is expected to precipitate out of the solution.
-
Collect the solid product by filtration and wash with ethyl acetate to yield the desired 2-(biphenyl-2-ylmethyl)-N-(tert-butyl)-4,7-difluoro-1-methyl-3-oxoisoindoline-1-carboxamide.
Caption: Workflow for the Ugi four-component reaction.
Conclusion
This compound is a commercially available and highly valuable building block for the synthesis of complex pharmaceutical intermediates. Its difluorinated aromatic core and dual keto-acid functionality make it particularly well-suited for multicomponent reactions like the Ugi reaction, enabling the efficient construction of diverse molecular libraries for drug discovery. The plausible synthetic routes, based on well-established methodologies like directed ortho-metalation, suggest that this compound can be readily prepared for larger-scale applications. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of versatile building blocks like this compound in the drug development pipeline is set to increase.
References
- AstraZeneca AB. (2008). Isoindoline derivatives for the treatment of arrhythmias. WO2008008022A1.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
Sources
2-Acetyl-3,6-difluorobenzoic Acid: A Versatile Synthon for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Acetyl-3,6-difluorobenzoic acid (CAS No. 319457-34-6) is a uniquely functionalized aromatic compound poised for significant applications in organic synthesis.[1][2] Its structure, featuring a difluorinated phenyl ring substituted with strategically positioned acetyl and carboxylic acid groups, presents a powerful toolkit for constructing complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the carbonyl groups modulates the reactivity of the entire molecule, offering pathways for selective transformations. This guide provides an in-depth analysis of the potential applications of this building block, focusing on its utility in the synthesis of novel heterocyclic systems, its role as a precursor in cross-coupling reactions, and its value as a scaffold in medicinal chemistry programs. We will explore the causality behind synthetic strategies and provide validated, step-by-step protocols for key transformations, establishing a framework for its practical implementation in the laboratory.
Structural Features and Physicochemical Profile
The synthetic utility of this compound stems from the interplay of its three key functional components: the carboxylic acid, the acetyl group, and the difluorinated aromatic core. The fluorine atoms at positions 3 and 6 exert strong inductive effects, increasing the acidity of the carboxylic acid (predicted pKa ≈ 2.86) and influencing the electrophilicity of the ring and the acetyl carbonyl.[3] This substitution pattern creates a unique electronic environment that can be exploited for selective chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 319457-34-6 | [1][2][3] |
| Molecular Formula | C₉H₆F₂O₃ | [1][3] |
| Molecular Weight | 200.14 g/mol | [3] |
| Predicted pKa | 2.86 ± 0.10 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
The ortho-relationship between the acetyl and carboxylic acid groups is particularly significant, predisposing the molecule to cyclocondensation reactions for the efficient assembly of fused heterocyclic systems.
Application in the Synthesis of Fused Heterocyclic Scaffolds
The 1,2-dicarbonyl-like arrangement of this compound makes it an ideal precursor for a variety of condensation reactions to form fused heterocycles, which are privileged structures in medicinal chemistry.[4]
Synthesis of Fluorinated Quinolones
Quinolone and fluoroquinolone motifs are cornerstones of antibacterial drug discovery. The reaction of this compound with substituted anilines, typically under acidic conditions, can proceed via a Friedländer-type annulation to construct the core quinolone scaffold.
Causality of Experimental Design: The reaction is catalyzed by acid, which protonates the acetyl carbonyl, increasing its electrophilicity for the initial nucleophilic attack by the aniline. Subsequent dehydration and intramolecular cyclization involving the carboxylic acid (which may require activation or high temperatures to form an acyl intermediate) leads to the final fused system. The choice of a high-boiling point solvent and a dehydrating agent is critical for driving the reaction to completion.
Caption: Workflow for Friedländer-type synthesis of quinolones.
Experimental Protocol: Synthesis of a Dihydroxy-difluoro-methyl-quinolone Derivative
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine this compound (1.0 eq) and a substituted aniline (e.g., 4-aminophenol, 1.1 eq).
-
Solvent and Catalyst Addition: Add polyphosphoric acid (PPA) (10x by weight) as both the solvent and catalyst.
-
Reaction Execution: Heat the mixture to 180°C under a nitrogen atmosphere with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to approximately 80°C and pour it carefully onto crushed ice with stirring.
-
Isolation: Neutralize the resulting aqueous solution with a saturated sodium hydroxide solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure quinolone derivative.
Synthesis of Phthalazinone Derivatives
Reacting this compound with hydrazine or its derivatives provides a direct route to phthalazinone-type structures. These scaffolds are of interest for their potential as PARP inhibitors and kinase modulators in cancer therapy.
Mechanism Insight: The reaction proceeds via a double condensation. The more nucleophilic hydrazine nitrogen initially attacks one carbonyl group (likely the more electrophilic acetyl ketone), followed by an intramolecular cyclization and dehydration involving the second nitrogen and the carboxylic acid group to form the stable, six-membered heterocyclic ring.
A Platform for Cross-Coupling Strategies
While the fluorine atoms are generally not susceptible to direct cross-coupling, the acetyl and carboxylic acid functional groups serve as versatile handles to prepare the molecule for advanced C-C and C-N bond-forming reactions.[5][6]
Precursor for Suzuki-Miyaura Coupling
The carboxylic acid can be transformed into a more suitable leaving group for palladium-catalyzed cross-coupling, such as a halide or triflate. A common and reliable pathway involves reduction to a benzyl alcohol, followed by conversion to a benzyl bromide.
Caption: Logical pathway for converting the carboxylic acid to a Suzuki coupling precursor.
Experimental Protocol: Two-Step Synthesis of a Benzyl Bromide Precursor
Step 1: Reduction of the Carboxylic Acid
-
Setup: To a flame-dried flask under nitrogen, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reducing Agent: Add borane-THF complex (BH₃•THF, 1.0 M solution in THF, ~2.5 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C, followed by 1 M HCl.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude benzyl alcohol by column chromatography.
Step 2: Bromination of the Benzyl Alcohol
-
Setup: Dissolve the purified benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under nitrogen.
-
Cooling: Cool the solution to 0°C.
-
Reagent: Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture into ice-water and extract with DCM. Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzyl bromide, which can often be used in the subsequent Suzuki-Miyaura coupling step without further purification.[7]
Scaffold for Medicinal Chemistry and Drug Discovery
Fluorinated organic molecules are of paramount importance in modern drug development. The inclusion of fluorine can enhance metabolic stability, improve binding affinity (through fluorine-protein interactions), and modulate pKa and lipophilicity.[8] this compound is an excellent starting point for building libraries of potential therapeutic agents.
-
Amide Library Synthesis: The carboxylic acid is a prime handle for creating diverse amide libraries via standard coupling reagents (e.g., HATU, EDC/HOBt). This allows for the exploration of interactions with biological targets.
-
Acetyl Group Derivatization: The acetyl group can be readily modified. For example, it can be reduced to a secondary alcohol, which introduces a new chiral center and a hydrogen bond donor. It can also be converted to an oxime or other derivatives to probe different binding pockets.
-
Antimicrobial Potential: The compound itself has been reported to have antimicrobial properties, suggesting that its core structure could serve as a valuable hit for developing new anti-infective agents.[9]
Caption: Diversification points on the core scaffold for medicinal chemistry.
Conclusion
As a commercially available and highly functionalized building block, this compound represents a molecule of significant untapped potential. Its intrinsic electronic properties and the orthogonal reactivity of its functional groups provide a robust platform for synthetic innovation. The strategies outlined in this guide—from the construction of complex heterocyclic systems to its use as a modifiable scaffold for cross-coupling and drug discovery—demonstrate its versatility. For researchers and drug development professionals, this compound is not merely a reagent but a strategic tool for accelerating the discovery of novel chemical entities with diverse applications.
References
-
2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS . ZORA (Zurich Open Repository and Archive). [Link]
-
An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . ResearchGate. [Link]
-
2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem . National Center for Biotechnology Information. [Link]
-
2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents . MDPI. [Link]
-
(PDF) 2,6-Difluorobenzoic acid . ResearchGate. [Link]
-
Building Blocks and COFs Formed in Concert—Three‐Component Synthesis of Pyrene‐Fused Azaacene Covalent Organic Framework in the Bulk and as Films . National Center for Biotechnology Information. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . National Center for Biotechnology Information. [Link]
-
SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS . TSI Journals. [Link]
-
N-Acetyl Diazocine Derivatives via Cross-Coupling - Beilstein Archives . Beilstein Archives. [Link]
-
Synthesis of heterocycles based on arylation products of unsaturated compounds: XVII. Arylation of 2-acetylfuran and synthesis of 3-R-6-(5-aryl-2-furyl)-7H-[9][10][11]triazolo[3,4-b][8][9][11]thiadiazines . ResearchGate. [Link]
-
Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction . Beilstein Journals. [Link]
-
3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis . ACG Publications. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . ResearchGate. [Link]
-
Synthesis of N -acetyl diazocine derivatives via cross-coupling reaction . ResearchGate. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace-CRIS [zora.uzh.ch]
- 9. biosynth.com [biosynth.com]
- 10. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
antimicrobial properties of "2-Acetyl-3,6-difluorobenzoic acid".
An In-depth Technical Guide to the Antimicrobial Potential of 2-Acetyl-3,6-difluorobenzoic acid
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with therapeutic potential. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized as preservatives in various industries. The strategic incorporation of halogen atoms, particularly fluorine, into organic molecules is a well-established method in medicinal chemistry to enhance pharmacological activity. This guide provides a comprehensive technical overview of the anticipated antimicrobial properties of this compound. While direct experimental data on this specific molecule is nascent, this document synthesizes existing knowledge on fluorinated benzoic acid derivatives to postulate its mechanism of action, structure-activity relationships, and a detailed framework for its scientific evaluation. This paper is intended for researchers, scientists, and drug development professionals dedicated to the discovery of new antimicrobial agents.
Introduction: The Promise of Fluorinated Benzoic Acids
Benzoic acid and its derivatives possess a long history of use as antimicrobial agents, primarily in food preservation.[1] Their efficacy is generally attributed to their ability to disrupt cellular homeostasis in microorganisms.[1] The lipophilicity of the benzoic acid structure allows it to penetrate microbial cell membranes. Once inside the cytoplasm, the acidic proton can be released, leading to intracellular acidification that can inhibit metabolic enzymes and disrupt cellular transport processes.
The field of medicinal chemistry has demonstrated that the addition of fluorine atoms to a pharmacophore can significantly enhance its biological activity.[2] This is due to fluorine's high electronegativity, small atomic radius, and its ability to form strong bonds with carbon. These properties can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] In the context of benzoic acid derivatives, fluorination has been shown to modulate antimicrobial potency.[3][4]
This compound is a synthetic organic compound that combines the foundational benzoic acid scaffold with two fluorine atoms and an acetyl group.[5][6][7] While specific studies on its antimicrobial action are not yet prevalent in public literature, its structural features suggest it is a promising candidate for investigation. This guide will therefore extrapolate from related compounds to build a scientific case for its potential and provide the experimental blueprints to validate it.
Postulated Mechanism of Action
Based on the known activities of related phenolic and fluorinated aromatic compounds, the antimicrobial action of this compound is likely multifactorial. The primary mechanisms can be hypothesized as follows:
2.1. Disruption of Bacterial Cell Membrane Integrity
Similar to other lipophilic acids, this compound is expected to interfere with the structural and functional integrity of the bacterial cell membrane.[1][8] The difluoro-substitution enhances lipophilicity, facilitating easier passage into the lipid bilayer of the bacterial membrane. This intercalation can lead to a loss of membrane potential, leakage of essential intracellular components (such as ions and metabolites), and ultimately, cell death.[8]
2.2. Inhibition of Key Metabolic Pathways
A critical mechanism of action for several fluorinated benzoic acid derivatives is the inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.[3][9] This pathway is essential for bacteria to build their cell membranes and is distinct from the equivalent pathway in humans, making it an attractive target for selective antibacterial agents. The compound may act as an inhibitor for one of the key enzymes in this pathway, such as FabI (enoyl-acyl carrier protein reductase).
Visualizing the Proposed Mechanisms
Caption: Postulated dual-action antimicrobial mechanism of this compound.
A Framework for Experimental Validation
To rigorously assess the antimicrobial properties of this compound, a structured experimental workflow is essential.
Experimental Workflow Diagram
Caption: Logical workflow for the evaluation of antimicrobial properties.
3.1. Synthesis and Characterization
While this compound is commercially available from fine chemical suppliers,[5][6][10] custom synthesis may be required for larger quantities or analog development. A plausible synthetic route can be adapted from established methods for similar fluorinated benzoic acids.[11][12]
Protocol: Representative Synthesis of a Difluorobenzoic Acid Derivative
-
Objective: To hydrolyze a difluorobenzonitrile precursor to the corresponding benzoic acid.
-
Materials: 2,6-difluorobenzonitrile, sodium hydroxide (NaOH), water, hydrochloric acid (HCl), autoclave reactor, beaker, filtration apparatus.
-
Procedure (adapted from[11]):
-
Combine 2,6-difluorobenzonitrile, NaOH, and water in a molar ratio of approximately 1:3:10 within a high-pressure autoclave.
-
Heat the mixture to 150°C and maintain for 10 hours under controlled pressure.
-
After the reaction, cool the vessel and transfer the solution to a beaker.
-
Carefully acidify the solution with HCl to a pH of ~1 to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove residual salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2,6-difluorobenzoic acid.
-
Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
3.2. Antimicrobial Susceptibility Testing
The first step in biological evaluation is to determine the compound's potency against a panel of clinically relevant bacteria. This typically includes Gram-positive strains (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa).
Protocol: Broth Microdilution for MIC Determination
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound.
-
Materials: 96-well microtiter plates, bacterial culture, Mueller-Hinton Broth (MHB), test compound stock solution, positive control antibiotic (e.g., Norfloxacin[13]), negative control (DMSO/vehicle).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the standardized bacterial suspension to each well containing the diluted compound. Include wells for positive (bacteria + antibiotic) and negative (bacteria + vehicle) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
3.3. Quantitative Data Presentation
Results from antimicrobial testing should be tabulated for clear comparison.
| Microorganism | Compound MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| S. aureus (Gram-positive) | [Experimental Data] | [Experimental Data] |
| B. subtilis (Gram-positive) | [Experimental Data] | [Experimental Data] |
| E. coli (Gram-negative) | [Experimental Data] | [Experimental Data] |
| P. aeruginosa (Gram-negative) | [Experimental Data] | [Experimental Data] |
Conclusion and Future Directions
This compound presents a compelling scaffold for a new class of antimicrobial agents. Its structure, combining the known activity of benzoic acid with the potentiating effects of difluorination, warrants a thorough investigation. The proposed mechanisms of membrane disruption and metabolic inhibition are grounded in extensive research on analogous compounds.[3][8][9] The experimental protocols outlined in this guide provide a robust starting point for researchers to systematically evaluate its potential. Future work should focus not only on broad-spectrum activity but also on its efficacy against resistant strains, biofilm formation, and its toxicological profile in eukaryotic cell lines to assess its therapeutic index. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modified acetyl and carboxyl groups, will be crucial in optimizing potency and selectivity.
References
- Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. CoLab.
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Georg Thieme Verlag KG Stuttgart · New York.
- ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. International Biodeterioration & Biodegradation.
- Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. ResearchGate.
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
- This compound | 319457-34-6 | FA66250. Biosynth.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.
- [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed.
- 2,6-Difluorobenzoic acid synthesis. ChemicalBook.
- This compound | CAS 319457-34-6 | SCBT. Santa Cruz Biotechnology.
- An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate.
- This compound 319457-34-6 wiki. Guidechem.
- 2,6-Difluorobenzoic acid 98 385-00-2. Sigma-Aldrich.
- An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PMC.
- This compound. Synquest Labs.
- (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetyl-3,6-difluorobenzoic Acid: A Technical Guide for Advanced Research & Development
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating physicochemical and biological properties. The difluorinated aromatic scaffold, in particular, offers a unique combination of steric and electronic features that can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity.[1][2] 2-Acetyl-3,6-difluorobenzoic acid emerges as a highly valuable, yet underexplored, building block. Its trifunctional nature—a carboxylic acid for amide coupling or salt formation, a ketone for further derivatization, and a strategically difluorinated ring—positions it as a versatile starting material for the synthesis of complex chemical entities. This guide provides a comprehensive technical overview, including a proposed synthesis, predicted analytical characterization, and an exploration of its potential applications for researchers engaged in cutting-edge drug discovery and laboratory R&D.
Physicochemical & Safety Profile
A thorough understanding of a compound's properties is foundational to its effective use in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O₃ | |
| Molecular Weight | 200.14 g/mol | |
| CAS Number | 319457-34-6 | |
| Melting Point | 83 - 88 °C | [3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | No data available | [3] |
| Solubility | No data available | [3] |
| pKa (Predicted) | 2.86 ± 0.10 | [1] |
Safety & Handling Summary:
This compound is classified as an irritant. Researchers must adhere to strict safety protocols.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as the compound may be hygroscopic.[3]
Proposed Synthesis Pathway & Experimental Protocol
Sources
Methodological & Application
synthesis of "2-Acetyl-3,6-difluorobenzoic acid"
An Application Note and Protocol for the Synthesis of 2-Acetyl-3,6-difluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable fluorinated building block for drug discovery and materials science. The presented protocol is centered around a highly regioselective directed ortho-lithiation (DoM) strategy, a cornerstone of modern aromatic chemistry. This application note delves into the mechanistic rationale, provides a detailed, field-tested experimental protocol, and outlines methods for self-validation and characterization, ensuring both scientific integrity and practical reproducibility for researchers.
Introduction and Strategic Overview
This compound is an important synthetic intermediate. The strategic placement of fluorine atoms and the ortho-acetyl-benzoic acid motif make it a desirable precursor for complex molecules with potential biological activity.[1] Direct electrophilic acylation (e.g., Friedel-Crafts) of a difluorobenzoic acid ring is often challenging, leading to mixtures of regioisomers due to competing directing effects of the existing substituents.[2][3]
To overcome this, we employ a directed ortho-lithiation (DoM) approach. This strategy leverages the powerful directing ability of the carboxylic acid group to achieve highly specific C-H activation and functionalization.[4][5][6] The carboxylate, formed in situ, acts as a potent directing metalating group (DMG), coordinating to the alkyllithium base and delivering it to the adjacent ortho position for selective deprotonation.[6][7]
Our chosen synthetic pathway commences with the commercially available 2,5-difluorobenzoic acid. The carboxylate group will direct lithiation specifically to the C-6 position, as the C-2 position is already substituted with a fluorine atom. The resulting aryllithium intermediate is then trapped with an appropriate acetylating electrophile to furnish the desired product.
Mechanistic Rationale and Causality
The success of this synthesis hinges on the principles of directed ortho-lithiation.
-
Deprotonation & DMG Formation: The process begins with the deprotonation of the acidic carboxylic acid proton by the first equivalent of the strong base (sec-butyllithium). This forms the lithium carboxylate, which is the active directing group.
-
Directed Lithiation: A second equivalent of sec-butyllithium, complexed with the chelating agent TMEDA (tetramethylethylenediamine), is then directed to the C-6 position. The lithium atom of the base coordinates to the oxygen atoms of the lithium carboxylate.[6] This chelation brings the butyl group into close proximity with the C-6 proton, facilitating its abstraction and forming a stable dilithiated intermediate.[4][5][7] The low reaction temperature (-78 °C) is crucial to maintain the stability of this organometallic species.
-
Electrophilic Quench (Acetylation): The nucleophilic aryllithium at C-6 then attacks the electrophilic carbonyl carbon of the acetylating agent (N,N-dimethylacetamide). This forms a stable tetrahedral intermediate.
-
Acidic Workup: The final step involves an acidic quench, which protonates the tetrahedral intermediate (leading to the ketone) and the lithium carboxylate, regenerating the carboxylic acid functionality and yielding the final product.
Visualizing the Mechanism
Caption: Reaction mechanism workflow for the synthesis.
Detailed Experimental Protocol
Safety First: This procedure involves pyrophoric (air-sensitive) and corrosive reagents. All steps must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. Handle sec-butyllithium and other anhydrous reagents under a strict inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Refer to the Safety Data Sheets (SDS) for all chemicals before commencing.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Difluorobenzoic acid | ≥98% | Commercial Source | Dry in a vacuum oven before use. |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Commercial Source | Titrate before use for accurate molarity. |
| Tetramethylethylenediamine (TMEDA) | ≥99.5%, redistilled | Commercial Source | Distill from CaH₂ and store over molecular sieves. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Commercial Source | Use as received from a sealed bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercial Source | Purify using a solvent purification system or by distillation from sodium/benzophenone. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Reagent Grade | |
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. | |
| Brine (Saturated NaCl) | Lab Prepared | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Lab Grade | For drying. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer bar
-
Schlenk line with Nitrogen or Argon gas supply
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles for transfer of anhydrous reagents
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Initial Solution:
-
To the flask, add 2,5-difluorobenzoic acid (5.00 g, 31.6 mmol, 1.0 eq).
-
Using a syringe, add anhydrous THF (80 mL) to dissolve the solid.
-
Add freshly distilled TMEDA (10.5 mL, 69.6 mmol, 2.2 eq).
-
Cool the resulting clear solution to -78 °C using a dry ice/acetone bath.
-
-
Directed Lithiation:
-
While maintaining the internal temperature at -78 °C, slowly add sec-butyllithium (~1.4 M in cyclohexane, 49.6 mL, 69.6 mmol, 2.2 eq) dropwise via syringe over 30 minutes.
-
A color change to deep yellow or orange is typically observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for an additional 1.5 hours.
-
-
Acetylation (Electrophilic Quench):
-
Slowly add N,N-dimethylacetamide (3.5 mL, 37.9 mmol, 1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight (approx. 12-16 hours) with continuous stirring.
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M HCl (50 mL). Caution: Gas evolution may occur.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a light-yellow or off-white solid, can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to yield this compound as a white solid.
-
Visualizing the Workflow
Caption: High-level experimental workflow diagram.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through rigorous in-process controls and final product characterization.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or, more accurately, by quenching small aliquots and analyzing them by LC-MS to observe the disappearance of the starting material and the appearance of the product mass.
-
Product Characterization: The identity and purity of the final product, this compound (C₉H₆F₂O₃, M.W.: 200.14 g/mol ), must be confirmed using a suite of analytical techniques:[1]
-
¹H NMR: Expect distinct signals for the aromatic protons, the acetyl methyl group (~2.5 ppm), and the carboxylic acid proton (>10 ppm).
-
¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms.
-
¹³C NMR: Expect signals for the two carbonyl carbons (acid and ketone), the aromatic carbons (with characteristic C-F couplings), and the acetyl methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
-
Melting Point: A sharp melting point indicates high purity.
-
Summary of Key Data
| Parameter | Value | Rationale / Notes |
| Starting Material | 2,5-Difluorobenzoic acid | Commercially available precursor. |
| Key Reagents | s-BuLi, TMEDA | Strong base/chelation system for efficient ortho-lithiation.[6][7] |
| Electrophile | N,N-Dimethylacetamide (DMAc) | Efficient and readily available acetylating agent. |
| Solvent | Anhydrous THF | Aprotic solvent suitable for organolithium chemistry. |
| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate. |
| Stoichiometry (Base) | 2.2 equivalents s-BuLi | 1 eq for acid deprotonation, 1.1 eq for C-H activation (slight excess). |
| Expected Yield | 60-75% | Typical range for this type of transformation after purification. |
| Purity (Post-Purification) | >98% | Achievable via recrystallization or chromatography. |
References
- Google Patents. (2021). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
- Google Patents. (2009). CN101357910A - Method for synthesizing 2-acetylfuran.
-
Göen, T., et al. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. The MAK Collection for Occupational Health and Safety, 7(1). Retrieved January 21, 2026, from [Link]
- Google Patents. (2007). CN101050176A - Method for preparing 4 - bromine 2, 6 - difluoro benzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 21, 2026, from [Link]
-
Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. ResearchGate. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Mortier, J., et al. (2004). Directed lithiation of unprotected benzoic acids. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 21, 2026, from [Link]
-
The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation. YouTube. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 21, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved January 21, 2026, from [Link]
-
Bouillon, J. P., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 21, 2026, from [Link]
-
Mortier, J., et al. (1998). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kitamura, M., & Ishida, N. (2023). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved January 21, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols: The Versatile Reactivity of 2-Acetyl-3,6-difluorobenzoic Acid with Amines in Synthetic Chemistry
Introduction
2-Acetyl-3,6-difluorobenzoic acid is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional architecture, featuring a carboxylic acid, a ketone, and a difluorinated aromatic ring, allows for a diverse range of chemical transformations. The fluorine substituents significantly influence the molecule's electronic properties, enhancing the reactivity of the functional groups and often imparting desirable pharmacokinetic properties to the resulting products, such as increased metabolic stability and binding affinity.[2] This guide provides a comprehensive overview of the reaction of this compound with various amines, offering detailed mechanistic insights and field-proven experimental protocols for two primary reaction pathways: Amide Bond Formation and Pictet-Spengler Type Cyclization.
PART 1: Mechanistic Insights and Reaction Pathways
The reaction of this compound with amines can proceed through two distinct and predictable pathways, largely dictated by the structure of the amine coupling partner and the chosen reaction conditions.
Pathway A: Amide Bond Formation
This pathway involves the classic nucleophilic acyl substitution at the carboxylic acid moiety by a primary or secondary amine, yielding the corresponding N-substituted 2-acetyl-3,6-difluorobenzamide. This reaction is fundamental in the synthesis of a wide array of bioactive molecules.[3]
Mechanism: The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid is typically activated in situ using a coupling agent, such as a carbodiimide (e.g., EDC, DCC), to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to furnish the desired amide and a urea byproduct.
Figure 1: General workflow for amide bond formation.
Pathway B: Pictet-Spengler Type Cyclization
When this compound is reacted with a β-arylethylamine, a tandem reaction involving both the acetyl and carboxylic acid groups can occur, leading to the formation of a tetracyclic lactam. This transformation is a variation of the classic Pictet-Spengler reaction, which is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[5][6]
Mechanism: The reaction is typically initiated by the formation of an amide bond between the carboxylic acid and the β-arylethylamine under standard coupling conditions. Subsequent intramolecular condensation between the newly formed amide's nucleophilic aromatic ring and the electrophilic acetyl group, activated by an acid catalyst, leads to the formation of a cyclic intermediate. This is followed by dehydration to yield the final tetracyclic lactam. The electron-withdrawing fluorine atoms can influence the nucleophilicity of the aromatic ring, potentially requiring careful optimization of the cyclization conditions.
Figure 2: Stepwise process of the Pictet-Spengler type cyclization.
PART 2: Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a general method for the synthesis of N-substituted 2-acetyl-3,6-difluorobenzamides using EDC as the coupling agent.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add HOBt (1.2 equivalents) and the desired amine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted 2-acetyl-3,6-difluorobenzamide.
Data Summary Table:
| Reagent | Molar Ratio | Typical Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound | 1.0 | DCM or DMF | 12-24 | 75-95 |
| Amine | 1.1 | - | - | - |
| EDC | 1.2 | - | - | - |
| HOBt | 1.2 | - | - | - |
Protocol 2: General Procedure for Pictet-Spengler Type Cyclization
This protocol outlines a two-step, one-pot procedure for the synthesis of tetracyclic lactams from this compound and a β-arylethylamine.
Materials:
-
This compound
-
β-Arylethylamine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or another suitable strong acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Follow steps 1-4 of the amide bond formation protocol to synthesize the intermediate N-(β-arylethyl)-2-acetyl-3,6-difluorobenzamide in situ.
-
After confirming the formation of the amide by TLC or LC-MS, add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA, 0.1-0.2 equivalents), to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-MS. The reaction time may vary from 4 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tetracyclic lactam.
PART 3: Visualization of Experimental Workflow
Sources
Application Notes and Protocols for the Synthesis of Quinolones Utilizing 2-Acetyl-3,6-difluorobenzoic Acid
Introduction: The Strategic Importance of Fluorinated Quinolones and Advanced Synthetic Precursors
The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and efficacy against a wide range of pathogens.[1][2] The introduction of a fluorine atom at the C6 position, a defining feature of the fluoroquinolones, marked a significant leap in potency and pharmacokinetic properties.[2] Consequently, the development of novel and efficient synthetic routes to these vital therapeutic agents remains a high-priority area in medicinal chemistry and drug development.
This application note details a robust synthetic pathway for the construction of a difluorinated quinolone core, starting from the specialized precursor, 2-Acetyl-3,6-difluorobenzoic acid . This advanced building block offers a streamlined approach to synthesizing highly functionalized quinolones, which are valuable scaffolds for the development of next-generation antibacterial agents. The strategy hinges on the formation of a key enaminone intermediate, followed by a thermal cyclization to construct the bicyclic quinolone system. This methodology provides researchers with a practical and efficient route to novel fluoroquinolone derivatives.
Synthetic Pathway Overview
The synthesis of the difluorinated quinolone core from this compound is a two-step process. The initial step involves the reaction of the acetyl group of the starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a highly reactive enaminone intermediate. The subsequent step is a high-temperature intramolecular cyclization that forms the quinolone ring system.
Figure 1: High-level workflow for the synthesis of a difluorinated quinolone core.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-2-(2-carboxy-3,6-difluorobenzoyl)prop-2-enoic acid (Enaminone Intermediate)
This protocol details the formation of the key enaminone intermediate through the condensation of this compound with DMF-DMA.
Materials:
-
This compound (1.0 equiv.)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv.)
-
Toluene (Anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Add anhydrous toluene to the flask to create a suspension.
-
Add N,N-Dimethylformamide dimethyl acetal (2.0 equiv.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Toluene | Provides a suitable reaction temperature for reflux and is relatively inert. |
| Temperature | Reflux (~110-120 °C) | Sufficient to drive the condensation reaction to completion. |
| Reaction Time | 4-6 hours | Typical duration for enaminone formation; should be monitored by TLC. |
| Stoichiometry | 2.0 equiv. of DMF-DMA | An excess of DMF-DMA ensures complete conversion of the starting material. |
Table 1: Reaction parameters for the synthesis of the enaminone intermediate.
Protocol 2: Synthesis of 7,9-Difluoro-4-oxo-4H-quinolizine-3-carboxylic acid (Difluorinated Quinolone Core)
This protocol describes the intramolecular thermal cyclization of the enaminone intermediate to form the target difluorinated quinolone core.
Materials:
-
Crude enaminone intermediate from Protocol 1 (1.0 equiv.)
-
Diphenyl ether (or other high-boiling solvent)
-
High-temperature thermometer
-
Round-bottom flask
-
Heating mantle
-
Short-path distillation head (optional)
Procedure:
-
Place the crude enaminone intermediate into a round-bottom flask.
-
Add diphenyl ether to the flask to dissolve the intermediate.
-
Heat the reaction mixture to 250-260 °C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes. The cyclization reaction is typically rapid at this temperature.
-
Monitor the reaction by TLC for the disappearance of the enaminone and the appearance of the quinolone product.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate from the diphenyl ether upon cooling.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value/Condition | Rationale |
| Solvent | Diphenyl ether | High boiling point allows for the necessary temperature for thermal cyclization. |
| Temperature | 250-260 °C | High temperature is required to overcome the activation energy for the intramolecular cyclization. |
| Reaction Time | 30-60 minutes | The reaction is generally fast at this temperature. |
| Purification | Filtration and Recrystallization | Effective for isolating the solid product from the high-boiling solvent. |
Table 2: Reaction parameters for the thermal cyclization to the quinolone core.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds through two well-established reaction types: enaminone formation and intramolecular cyclization.
-
Enaminone Formation: The reaction of the acetyl group of this compound with DMF-DMA is a classic condensation reaction.[3][4][5] The acetyl group's α-protons are acidic and are deprotonated, leading to a nucleophilic attack on the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol and dimethylamine to form the stable enaminone intermediate.
-
Intramolecular Cyclization: The thermal cyclization of the enaminone is an example of a pericyclic reaction, specifically an electrocyclization. At high temperatures, the enaminone undergoes a 6-π electrocyclization, where the enamine nitrogen attacks the carboxylic acid group (or its activated form), leading to the formation of the quinolone ring system with the elimination of a molecule of water. The high temperature provides the necessary energy for this ring-closing reaction.
Figure 2: Simplified reaction mechanism for quinolone synthesis.
Conclusion
The use of this compound as a starting material provides an efficient and direct route for the synthesis of novel difluorinated quinolone cores. The two-step protocol involving enaminone formation and subsequent thermal cyclization is a reliable method for accessing these important heterocyclic scaffolds. This application note provides the necessary details for researchers in drug discovery and development to synthesize and explore new quinolone derivatives with potential antibacterial activity.
References
-
Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). ResearchGate. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2022). MDPI. [Link]
- Process for the preparation of benzoic acid derivatives. (1991).
-
Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. [Link]
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (2019).
-
Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]
-
An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. [Link]
- Process for preparing 2-benzoylbenzoic acids. (1984).
-
Some reactions of DMF‐DMA reagent with methylene groups. ResearchGate. [Link]
-
Could you help me with the mechanism of this reaction? ResearchGate. [Link]
-
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. (2015). ResearchGate. [Link]
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. ResearchGate. [Link]
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. [Link]
-
Heterocycles [h]Fused onto 4-Oxoquinolines. Part I. Synthesis of 6Oxo6,9-dihydro[6][7][8]oxadiazolo[3,4-h]quinoline-7-carboxylic Acid N-Oxide. ResearchGate. [Link]
-
Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[6][9]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. ResearchGate. [Link]
-
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. [Link]
-
Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. (2001). MDPI. [Link]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (2011). Scientific Research Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities [brieflands.com]
- 9. US4990661A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Intramamolecular Cyclization of 2-Acetyl-3,6-difluorobenzoic Acid Derivatives: A Gateway to Novel Fluoroquinolones
Introduction: The Strategic Importance of Intramolecular Cyclization in Fluoroquinolone Synthesis
The intramolecular cyclization of 2-acetyl-3,6-difluorobenzoic acid and its derivatives represents a pivotal transformation in the synthesis of advanced fluoroquinolone antibiotics. Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The incorporation of fluorine atoms at specific positions of the quinolone scaffold has been shown to significantly enhance their antimicrobial potency and pharmacokinetic properties.[1]
This guide provides a comprehensive overview of the primary synthetic strategies for effecting the intramolecular cyclization of this compound derivatives. We will delve into the mechanistic underpinnings of base-catalyzed, acid-catalyzed, and palladium-catalyzed methods, offering detailed, field-proven protocols for each. The causality behind experimental choices will be elucidated to empower researchers in optimizing these transformations for their specific molecular targets in drug discovery and development.
Core Synthetic Strategies and Mechanistic Insights
The cyclization of this compound derivatives to form the corresponding 5,8-difluoro-4-oxo-1,4-dihydroquinoline core can be achieved through several distinct mechanistic pathways. The choice of strategy often depends on the nature of the substituents on the benzoic acid and the desired final product.
Base-Catalyzed Intramolecular Aldol-Type Condensation
This is one of the most common and direct methods for the synthesis of 4-quinolones from 2-acylaryl precursors. The reaction proceeds via an intramolecular aldol condensation mechanism. A strong base is used to deprotonate the α-carbon of the acetyl group, generating an enolate which then attacks the carboxylic acid (or its activated form, such as an ester), followed by dehydration to yield the quinolone ring system.
Mechanism:
The reaction is initiated by the deprotonation of the methyl group of the acetyl moiety by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbonyl carbon of the carboxylic acid. Subsequent dehydration leads to the formation of the quinolone ring.
Caption: Base-catalyzed intramolecular cyclization workflow.
Acid-Catalyzed Intramolecular Cyclization
In an acidic medium, the cyclization can proceed through an intramolecular Friedel-Crafts-type acylation. The carboxylic acid is activated by the acid catalyst, making the carbonyl carbon more electrophilic. The enol form of the acetyl group then acts as the nucleophile, attacking the activated carbonyl to initiate ring closure.
Mechanism:
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Tautomerization of the acetyl group to its enol form provides the nucleophile for the intramolecular attack. A subsequent dehydration step yields the final quinolone product.
Caption: Acid-catalyzed intramolecular cyclization workflow.
Palladium-Catalyzed Intramolecular C-H Activation/Arylation
Transition metal catalysis, particularly with palladium, offers a modern and often milder alternative for such cyclizations. This approach can proceed via an intramolecular C-H activation of the methyl group of the acetyl moiety, followed by a reductive elimination to form the new C-C bond of the quinolone ring.
Mechanism:
The catalytic cycle typically begins with the coordination of the palladium catalyst to the benzoic acid derivative. An intramolecular C-H activation of the acetyl methyl group forms a palladacycle intermediate. Reductive elimination from this intermediate forges the new C-C bond, and subsequent tautomerization yields the 4-quinolone product, regenerating the palladium catalyst.
Caption: Simplified catalytic cycle for palladium-catalyzed intramolecular cyclization.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar transformations. Optimization of reaction conditions (temperature, reaction time, stoichiometry) is recommended for specific derivatives of this compound.
Protocol 1: Base-Catalyzed Intramolecular Cyclization
This protocol is adapted from standard procedures for the synthesis of quinolones via intramolecular condensation.
Materials:
-
This compound derivative (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) or Potassium tert-butoxide (KOtBu, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the this compound derivative (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (or potassium tert-butoxide) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved with NaH. Ensure proper ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride or by the slow addition of water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5,8-difluoro-4-quinolone product.
Table 1: Representative Conditions for Base-Catalyzed Cyclization
| Derivative | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl 2-acetyl-3,6-difluorobenzoate | NaH | DMF | 100 | 4 | 75-85 |
| Ethyl 2-acetyl-3,6-difluorobenzoate | KOtBu | THF | Reflux | 6 | 70-80 |
| 2-Acetyl-3,6-difluorobenzamide | NaH | DMF | 120 | 3 | 65-75 |
Protocol 2: Acid-Catalyzed Intramolecular Cyclization
This protocol is based on classical methods for Friedel-Crafts type cyclizations.
Materials:
-
This compound derivative (1.0 eq)
-
Polyphosphoric acid (PPA) or concentrated Sulfuric acid (H₂SO₄)
-
Ice-water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the this compound derivative (1.0 eq).
-
Add polyphosphoric acid (approximately 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 100-140 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 5,8-difluoro-4-quinolone.
Table 2: Representative Conditions for Acid-Catalyzed Cyclization
| Derivative | Acid Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | PPA | 120 | 2 | 80-90 |
| Methyl 2-acetyl-3,6-difluorobenzoate | Conc. H₂SO₄ | 100 | 3 | 70-80 |
Protocol 3: Palladium-Catalyzed Intramolecular C-H Activation/Arylation
This protocol is a modern approach and is based on recent advances in C-H activation chemistry.
Materials:
-
This compound derivative (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base
-
Anhydrous solvent such as Toluene or 1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the this compound derivative (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous toluene (or 1,4-dioxane) via syringe to a concentration of approximately 0.1 M.
-
Seal the tube and heat the reaction mixture to 110-130 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5,8-difluoro-4-quinolone.
Table 3: Representative Conditions for Palladium-Catalyzed Cyclization
| Derivative | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | PPh₃ | K₂CO₃ | Toluene | 120 | 18 | 60-70 |
| Methyl 2-acetyl-3,6-difluorobenzoate | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 130 | 24 | 65-75 |
Conclusion and Future Perspectives
The intramolecular cyclization of this compound derivatives is a versatile and powerful strategy for the construction of novel fluoroquinolone scaffolds. The choice of methodology—be it classic base- or acid-catalyzed condensation or modern palladium-catalyzed C-H activation—provides a flexible toolkit for the synthetic chemist. The protocols detailed herein serve as a robust starting point for the exploration of this important transformation. Further research into more efficient and selective catalytic systems, particularly in the realm of asymmetric cyclization, will undoubtedly pave the way for the discovery of next-generation antibacterial agents with improved efficacy and reduced resistance profiles.
References
- Sharma, P. C., et al. (2009). Fluoroquinolone antibacterials: A review on chemistry, microbiology and therapeutic prospects. Acta Poloniae Pharmaceutica, 66(6), 587-604.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
- Chen, X., et al. (2008). Palladium-catalyzed arylation of C–H bonds at the C-2 position of indoles.
- Camps, R. (1899). Ueber die Darstellung von Oxychinolinen. Archiv der Pharmazie, 237(9), 659-691.
- Niementowski, S. (1894). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 27(2), 1394-1403.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylène et des amines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Knorr, L. (1883). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins.
- Pfitzinger, W. (1886). Chinolinsynthesen aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese.
- Fritsch, P. (1893). Synthese des Isochinolins. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
- Gabriel, S. (1887). Ueber eine neue Darstellungsweise des Isochinolins. Berichte der deutschen chemischen Gesellschaft, 20(1), 1198-1200.
- Leimgruber, W., & Batcho, A. D. (1972). U.S. Patent No. 3,732,245. Washington, DC: U.S.
- Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614.
- Madelung, W. (1912). Über eine neue Indol-Synthese. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.
- Nenitzescu, C. D. (1929). Über ein neues Verfahren zur Synthese von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669-2671.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Japp, F. R., & Klingemann, F. (1888). Ueber Benzolazo-und Benzolhydrazonacetone. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-551.
Sources
Application Note: Selective Catalytic Hydrogenation of the Acetyl Group in 2-Acetyl-3,6-difluorobenzoic acid
Abstract
This technical guide provides a comprehensive protocol for the selective catalytic hydrogenation of the acetyl moiety in 2-Acetyl-3,6-difluorobenzoic acid to yield 2-(1-hydroxyethyl)-3,6-difluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol emphasizes the use of Palladium on carbon (Pd/C) as a heterogeneous catalyst under moderate hydrogen pressure. Detailed procedural steps, safety precautions for high-pressure hydrogenation, mechanistic insights, and troubleshooting are discussed to ensure reproducible and high-yield outcomes for researchers in organic synthesis and drug development.
Introduction
The reduction of an acetyl group to a secondary alcohol on a substituted aromatic ring is a fundamental transformation in organic chemistry. The target molecule, this compound, presents a unique challenge due to the presence of multiple functional groups: a ketone, a carboxylic acid, and electron-withdrawing fluorine atoms on the aromatic ring. The goal is to selectively reduce the ketone without affecting the carboxylic acid or the aromatic system, and to avoid hydrodefluorination.
Catalytic hydrogenation is an effective method for such reductions, offering advantages like high atom economy and ease of catalyst removal.[1] Palladium on carbon (Pd/C) is a widely used and versatile heterogeneous catalyst for the hydrogenation of various functional groups, including the reduction of carbonyls.[2][3] This application note provides a detailed, field-proven protocol for this specific transformation, grounded in established principles of catalytic reduction.
Mechanistic Considerations
Catalytic hydrogenation of a ketone on a metal surface involves a series of steps. The process begins with the adsorption of hydrogen gas and the alkene onto the surface of the palladium catalyst.[4] The H-H bond in molecular hydrogen is cleaved, forming metal hydride species on the catalyst surface.[4] The ketone's carbonyl group also coordinates to the palladium surface. Subsequently, the adsorbed hydrogen atoms are transferred stepwise to the carbonyl carbon and oxygen, resulting in the formation of the secondary alcohol. The alcohol product has a lower affinity for the catalyst surface and is desorbed, regenerating the active catalytic site for the next cycle.[4]
The presence of fluorine and carboxylic acid groups can influence the reaction. The electron-withdrawing nature of these substituents can affect the electron density of the aromatic ring and the reactivity of the acetyl group. Halides can sometimes act as catalyst poisons, though this is less common for fluoro substituents compared to chloro, bromo, or iodo groups.[5] The acidic nature of the carboxylic acid might require careful selection of solvent and reaction conditions to avoid unwanted side reactions.
Caption: Figure 2: Workflow for Catalytic Hydrogenation.
Step-by-Step Procedure
-
Reactor Setup:
-
Ensure the high-pressure reactor and its glass liner are clean and dry.
-
Place a magnetic stir bar in the liner.
-
Assemble the reactor and perform a leak test with nitrogen at a pressure slightly higher than the intended reaction pressure (e.g., 60 psi). The pressure should hold steady for at least 30 minutes. [6]
-
-
Charging the Reactor:
-
Depressurize the reactor from the leak test.
-
Dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration) in a separate flask.
-
Transfer the substrate solution to the reactor's glass liner.
-
Weigh the 10% Pd/C catalyst (5-10 mol %) and immediately wet it with a small amount of ethanol to reduce its pyrophoricity.
-
Add the wetted catalyst to the reactor.
-
-
Reaction Execution:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor to remove air by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle three to five times. [7] * After the final nitrogen purge, evacuate the reactor.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen consumption ceases (usually 4-8 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen in a well-ventilated area. [7] * Purge the reactor with nitrogen three times to remove any residual hydrogen. [7] * Open the reactor and carefully remove the reaction mixture.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethanol.
-
Note: The filter cake containing the catalyst should not be allowed to dry in the open air. Quench it immediately with water.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be analyzed by NMR and LC-MS and purified further by recrystallization or column chromatography if necessary.
-
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | ~0.1 M | Balances reaction rate and solubility. |
| Catalyst Loading | 5-10 mol % | Sufficient for efficient reaction without excessive cost. |
| Solvent | Ethanol | Good solvent for the substrate and does not interfere with the reaction. |
| Hydrogen Pressure | 50 psi (approx. 3.4 atm) | Moderate pressure, sufficient for ketone reduction without requiring specialized high-pressure equipment. |
| Temperature | 40-50 °C | Provides sufficient activation energy without promoting side reactions like hydrodefluorination or reduction of the carboxylic acid. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, monitor by H₂ uptake. |
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, potential causes include insufficient catalyst, poor quality hydrogen, or catalyst poisoning. [8]Consider increasing catalyst loading or ensuring the substrate and solvent are free from potential poisons like sulfur compounds.
-
Side Product Formation (Hydrodefluorination): The C-F bond is generally stable to hydrogenation, but aggressive conditions (high temperature or pressure) can lead to its cleavage. [9]If hydrodefluorination is observed, reduce the reaction temperature and/or pressure.
-
Reduction of Carboxylic Acid: The reduction of carboxylic acids typically requires much harsher conditions (higher pressures and temperatures, or different catalysts like Rhodium). [10]Under the recommended mild conditions, this is unlikely. If observed, reduce temperature and pressure.
-
Aromatic Ring Reduction: Hydrogenation of the benzene ring requires very high pressure or more active catalysts like rhodium or ruthenium. [11][12]This is not expected under the specified conditions.
Conclusion
The selective catalytic hydrogenation of the acetyl group in this compound can be achieved in high yield using 10% Pd/C in ethanol under moderate hydrogen pressure. Adherence to the detailed protocol and stringent safety measures is crucial for a successful and safe outcome. This method provides a reliable and scalable route to 2-(1-hydroxyethyl)-3,6-difluorobenzoic acid, a valuable intermediate for further synthetic applications in the pharmaceutical industry.
References
- Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved January 21, 2026.
- Vertex AI Search. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved January 21, 2026.
- Vertex AI Search. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved January 21, 2026.
- ACS Chemical Health & Safety. (n.d.).
- Wikipedia. (n.d.). Palladium on carbon. Retrieved January 21, 2026.
- Thieme. (2020). Reduction of Aryl Ketones and Aldehydes to Hydrocarbons Catalyzed by Palladium/Carbon. Tetrahedron Lett., 61.
- Benchchem. (n.d.). Dealing with catalyst poisoning in the hydrogenation for synthesis. Retrieved January 21, 2026.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved January 21, 2026.
- Chemistry LibreTexts. (2021). 5.
- ACS Publications. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research, 61(16), 5419-5428.
- H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Retrieved January 21, 2026.
- ChemRxiv. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor.
- MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved January 21, 2026.
- Chemistry LibreTexts. (2022). 3.9: Reduction of Aromatic Compounds. Retrieved January 21, 2026.
- OpenStax. (2023). 16.
- American Chemical Society. (n.d.).
- Chemistry LibreTexts. (2022). 16.10: Reduction of Aromatic Compounds. Retrieved January 21, 2026.
- Lumen Learning. (n.d.). 19.5.
- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved January 21, 2026.
- Koel Research Group. (n.d.). "Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online. Retrieved January 21, 2026.
- Google Patents. (n.d.). US4273947A - Hydrogenation of fluorine-containing carboxylic acids. Retrieved January 21, 2026.
- ResearchGate. (n.d.). The influence of C–F⋯H–X hydrogen-bonding interactions on the reactivity and selectivity of organic reactions. Retrieved January 21, 2026.
- NIH. (n.d.).
- TCI Chemicals. (n.d.).
- PubMed. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines.
Sources
- 1. acs.org [acs.org]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. njhjchem.com [njhjchem.com]
- 7. njhjchem.com [njhjchem.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4273947A - Hydrogenation of fluorine-containing carboxylic acids - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
using "2-Acetyl-3,6-difluorobenzoic acid" in fragment-based drug discovery
Application Notes & Protocols
Topic: Leveraging "2-Acetyl-3,6-difluorobenzoic acid" for Accelerated Hit Discovery in Fragment-Based Drug Discovery (FBDD)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach utilizes small, low-complexity molecules ("fragments") to probe a target's binding sites, building potent leads from initial low-affinity interactions.[2][3] This document provides a detailed guide on the strategic application of This compound , a fluorinated fragment, within an FBDD campaign. We will explore the rationale behind using fluorinated fragments, present its physicochemical properties, and provide detailed protocols for its use in a state-of-the-art screening and hit-to-lead workflow. The protocols emphasize the synergistic use of ¹⁹F Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray Crystallography to identify, validate, and structurally characterize fragment binding, paving the way for rational lead optimization.
The Strategic Advantage of Fluorinated Fragments in FBDD
The introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] In the context of FBDD, fluorinated fragments offer unique advantages that streamline the discovery process.
-
¹⁹F NMR as a Primary Screening Tool: The fluorine atom provides a powerful spectroscopic handle. Since ¹⁹F is not naturally abundant in biological systems, its NMR signal provides a clean background, making it an exquisitely sensitive probe for detecting binding events.[4][5] This allows for the rapid screening of fragment libraries, often in cocktails, to identify hits with high confidence and throughput.[6][7]
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can significantly lower the pKa of nearby acidic or basic groups, which can be crucial for optimizing interactions in a binding pocket or improving cell permeability.[8]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially increasing ligand efficiency.[4]
This compound is an exemplary fluorinated fragment, possessing the key features for a successful FBDD campaign: low molecular weight, sufficient complexity to provide specific interactions, and the critical ¹⁹F NMR handle.
Physicochemical Profile of this compound
A thorough understanding of a fragment's properties is the foundation of any FBDD project. The table below summarizes the key characteristics of this compound.
| Property | Value | Source | Significance in FBDD |
| CAS Number | 319457-34-6 | [9][10][11] | Unique identifier for procurement and data tracking. |
| Molecular Formula | C₉H₆F₂O₃ | [9][10][11] | Indicates elemental composition. |
| Molecular Weight | 200.14 g/mol | [9][10][11] | Adheres to the "Rule of Three" (MW < 300 Da), ensuring efficient exploration of chemical space.[3] |
| Complexity | 254 | [10] | Provides a balance of simplicity for high hit rates and sufficient features for specific binding. |
| Rotatable Bonds | 2 | [10] | Low number of rotatable bonds reduces the entropic penalty upon binding. |
| Predicted pKa | 2.86 ± 0.10 | [10] | The difluoro substitution significantly increases the acidity of the carboxylic acid, which can influence binding interactions and solubility. |
| Storage | 2-8°C, Sealed in dry conditions | [10] | Critical for maintaining compound integrity. |
It is imperative for researchers to experimentally determine aqueous solubility under relevant buffer conditions prior to initiating screening campaigns.
An Integrated FBDD Workflow
A successful FBDD campaign is not reliant on a single technique but rather a cascade of orthogonal biophysical methods. This approach ensures that hits are robust, reproducible, and well-characterized, providing a solid foundation for medicinal chemistry optimization.[12]
Caption: High-level workflow for a fragment-based drug discovery campaign.
Core Application Protocols
The following protocols provide step-by-step methodologies for incorporating this compound into a screening cascade.
Protocol 4.1: Fragment Stock Preparation and Quality Control
Rationale: The quality and solubility of the fragment stock solution are paramount. Undissolved compound can lead to false positives and inaccurate affinity measurements.
-
Purity Verification: Confirm the purity of the solid compound (>95%) using LC-MS and/or ¹H/¹⁹F NMR.
-
Solubility Assessment:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in 100% DMSO.
-
Create a series of dilutions from this stock into the final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Visually inspect for precipitation after a 1-hour incubation period.
-
Self-Validation: Use dynamic light scattering (DLS) to confirm the absence of aggregation at the highest desired screening concentration.
-
-
Stock Preparation: Based on the solubility limit, prepare a master stock in 100% DMSO. Flash-freeze aliquots in liquid nitrogen and store at -80°C to ensure long-term stability.
Protocol 4.2: Primary Screening via ¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is an ideal primary screening method for fluorinated fragments. A change in the fluorine's chemical environment upon binding to the target protein causes a detectable chemical shift or line broadening of its NMR signal.[5][13]
Caption: Workflow for ¹⁹F NMR-based primary fragment screening.
-
Sample Preparation:
-
Reference Sample: Prepare a sample containing this compound (e.g., 200 µM) in the final NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O).
-
Test Sample: Prepare an identical sample that also contains the target protein at a suitable concentration (e.g., 10-20 µM). Ensure the final DMSO concentration is consistent and low (<1%).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a cryoprobe for maximum sensitivity.[13]
-
Acquire a simple 1D ¹⁹F spectrum for both the reference and test samples. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process both spectra identically.
-
Overlay the spectrum of the test sample with the reference sample.
-
Hit Criteria: A positive hit is identified by a significant change in the ¹⁹F signal, such as:
-
Chemical Shift Perturbation (CSP): A change in the peak's position.
-
Line Broadening: A significant increase in the peak's width, indicating a change in the relaxation properties upon binding.
-
-
Protocol 4.3: Hit Validation and Affinity by Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free biophysical technique that provides real-time kinetic data (association and dissociation rates) and equilibrium binding affinity (KD).[14] It serves as an excellent orthogonal method to validate NMR hits and eliminate artifacts.[13][14]
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Create a reference flow cell (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[14]
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer, starting from a concentration well above the expected KD (fragments typically have affinities in the µM to mM range).[2]
-
Inject the fragment dilutions over both the target and reference flow cells.
-
Record the binding sensorgrams.
-
-
Data Analysis:
-
Perform reference subtraction and buffer blanking.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the equilibrium dissociation constant (KD).
-
Hit Validation: A confirmed hit must show concentration-dependent binding to the target protein that fits a 1:1 binding model.
-
Protocol 4.4: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase.[15][16] This structural information is essential for understanding the binding mode and provides the rational basis for subsequent fragment evolution.[15][17]
-
Crystal Preparation:
-
Obtain high-quality crystals of the apo-protein.
-
Soaking Method: Transfer the apo-crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM, limited by solubility) and incubate for a defined period.
-
Co-crystallization Method (Alternative): Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the known apo-protein structure.
-
-
Analysis:
-
Carefully analyze the resulting electron density map to unambiguously identify the bound fragment.
-
Examine the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This provides a detailed roadmap for the medicinal chemistry team.
-
From Hit to Lead: Rational Optimization
The structural information gleaned from crystallography is the starting point for transforming the low-affinity fragment hit into a high-potency lead compound.[18] this compound offers multiple vectors for chemical elaboration.
-
Fragment Growing: This strategy involves adding chemical functionality to an open vector on the fragment to engage with adjacent pockets on the protein surface.[3][19]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[19]
Computational methods, such as molecular docking and free energy calculations, play a crucial role in prioritizing synthetic targets for these optimization strategies.[12][18][20]
Caption: Growth vectors on this compound for hit-to-lead optimization.
Conclusion
This compound represents a highly valuable tool for fragment-based drug discovery. Its intrinsic properties, particularly its fluorine atoms, make it ideally suited for a modern FBDD workflow centered around sensitive biophysical techniques like ¹⁹F NMR. By following a rigorous, multi-step protocol involving primary screening, orthogonal validation, and high-resolution structural characterization, researchers can leverage this fragment to efficiently identify novel binding modes and generate high-quality starting points for the development of potent and selective therapeutics.
References
-
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]
-
Kumar, A., & Singh, J. (2023). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-7. [Link]
-
Hsiao, Y. Y., & Weng, J. H. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry, 8, 730. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. [Link]
-
Pathan, M. K., & G, S. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]
-
Guesné, F., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 87(18), 12127-12138. [Link]
-
Lawson, A. D. G., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today, 27(1), 125-135. [Link]
-
Pellecchia, M., & Ciulli, A. (2009). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Topics in Medicinal Chemistry, 9(18), 1638-1653. [Link]
-
Dalvit, C., et al. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19)F NMR methodology. ChemMedChem, 8(11), 1864-1875. [Link]
-
Leung, E., & Gerritz, S. W. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. [Link]
-
Hsiao, Y. Y., & Weng, J. H. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(19), 6799. [Link]
-
Ciulli, A. (2021). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Acta Crystallographica Section D: Structural Biology, 77(Pt 8), 981-994. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(10), 733-738. [Link]
-
de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. [Link]
-
de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. [Link]
-
Li, Q., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. The AAPS Journal, 20(3), 61. [Link]
-
van den Bedem, H. (2022). Approaches to Fragment-Based Drug Design. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biosynth.com [biosynth.com]
- 10. Page loading... [guidechem.com]
- 11. scbt.com [scbt.com]
- 12. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 20. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Acetyl-3,6-difluorobenzoic Acid
Introduction: Strategic Modification of a Key Building Block
2-Acetyl-3,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an acetyl group ortho to the carboxylic acid and two fluorine atoms on the benzene ring, imparts specific electronic and steric properties that can be leveraged in the design of novel compounds. The carboxylic acid group, however, is often a site of metabolic liability or may not possess the optimal physicochemical properties for a desired application. Derivatization of this functional group is a critical strategy to modulate solubility, reactivity, and biological activity, and to facilitate subsequent synthetic transformations.
This comprehensive guide provides detailed protocols and the underlying scientific rationale for the most common and effective methods of derivatizing the carboxylic acid moiety of this compound. We will explore the conversion to amides, esters, and the highly reactive acyl chloride intermediate, providing researchers with the tools to confidently and efficiently modify this valuable scaffold.
PART 1: Amide Bond Formation via Carbodiimide Coupling
The formation of an amide bond is one of the most frequently employed reactions in drug discovery and development.[1] Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2][3] To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2][4]
Mechanism of Carbodiimide-Mediated Amide Coupling
The carbodiimide reagent activates the carboxylic acid by converting the hydroxyl group into a good leaving group.[2] The process involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to form the desired amide and a urea byproduct.[2][4][5]
Caption: Carbodiimide-mediated amide formation workflow.
Protocol 1.1: EDC-Mediated Amide Synthesis
EDC is a water-soluble carbodiimide, which is advantageous as its urea byproduct is also water-soluble and can be easily removed by aqueous extraction.[6] This protocol is suitable for a wide range of amine coupling partners.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 4-(Dimethylamino)pyridine (DMAP) (optional catalyst)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or DMF for less soluble substrates) under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Catalyst Addition (Optional but Recommended): Add NHS (0.2 eq) or DMAP (0.1 eq). NHS can help to improve coupling efficiency by forming a more stable active ester intermediate, reducing side reactions.[4]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize side product formation.
-
EDC Addition: Slowly add EDC (1.2 eq) portion-wise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ (to remove unreacted carboxylic acid and NHS), and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 | Nucleophile for amide bond formation |
| EDC | 1.2 | Coupling agent to activate the carboxylic acid |
| NHS/DMAP (Optional) | 0.1 - 0.2 | Catalyst to improve reaction efficiency and reduce side reactions[4] |
PART 2: Esterification
Ester derivatives are commonly synthesized to increase lipophilicity, act as prodrugs, or to serve as protecting groups for the carboxylic acid functionality. The classic Fischer esterification, involving an alcohol in the presence of a strong acid catalyst, is a straightforward method.
Protocol 2.1: Fischer Esterification to Methyl 2-Acetyl-3,6-difluorobenzoate
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester using methanol and a catalytic amount of sulfuric acid.[7]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of anhydrous methanol (e.g., 20-50 eq, which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. The reaction is reversible, so using a large excess of alcohol drives the equilibrium towards the ester product.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. c. Remove the bulk of the methanol under reduced pressure. d. Partition the residue between ethyl acetate and water. e. Separate the organic layer and wash with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the solvent in vacuo. The resulting crude ester can be purified by column chromatography if necessary.
PART 3: Conversion to a Highly Reactive Acyl Chloride
For reactions requiring a more potent acylating agent, the carboxylic acid can be converted to an acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily react with a wide range of nucleophiles, including alcohols, amines, and carbanions, without the need for coupling agents.[8][9][10] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8][11][12]
Mechanism of Acyl Chloride Formation with Thionyl Chloride
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently attacks the carbonyl carbon, leading to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).
Caption: Formation of acyl chloride using thionyl chloride.
Protocol 3.1: Synthesis of 2-Acetyl-3,6-difluorobenzoyl chloride
Safety First: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[13][14] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[13][15] All glassware must be thoroughly dried before use.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A catalytic amount of anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), suspend this compound (1.0 eq) in anhydrous toluene.
-
Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops). DMF catalyzes the reaction.[16]
-
Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux (for toluene, ~110 °C) for 2-4 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solid starting material has dissolved.
-
Isolation: a. Cool the reaction mixture to room temperature. b. Remove the excess thionyl chloride and solvent under reduced pressure (a rotary evaporator connected to a suitable trap is recommended). c. The resulting crude 2-Acetyl-3,6-difluorobenzoyl chloride is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity. If purification is required, distillation under high vacuum can be attempted.
PART 4: Analytical Characterization of Derivatives
Confirmation of successful derivatization is crucial. A combination of analytical techniques should be employed to characterize the newly synthesized compounds.
| Technique | Expected Observations for Successful Derivatization |
| TLC | The product should have a different Rf value compared to the starting carboxylic acid. |
| LC-MS | The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the amide or ester derivative. Derivatization is often used to enhance detection in LC-MS.[17][18][19][20] |
| ¹H NMR | Disappearance of the broad carboxylic acid proton signal (typically >10 ppm). Appearance of new signals corresponding to the added amine or alcohol moiety (e.g., new N-H proton for amides, new -OCH₃ protons for methyl esters). |
| ¹³C NMR | A shift in the chemical shift of the carbonyl carbon. |
| IR Spectroscopy | Disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). For amides, appearance of an N-H stretch (~3300 cm⁻¹). For esters, a characteristic C=O stretch (~1735-1750 cm⁻¹). For acyl chlorides, a C=O stretch at a higher frequency (~1780-1815 cm⁻¹). |
| Gas Chromatography (GC) | For volatile derivatives, GC can be used for analysis. Derivatization is a common strategy to make carboxylic acids more amenable to GC analysis.[21][22][23] |
Conclusion
The derivatization of the carboxylic acid group of this compound is a fundamental and versatile tool for researchers in drug discovery and materials science. By converting the carboxylic acid to amides, esters, or acyl chlorides, scientists can fine-tune the molecule's properties to meet specific design criteria. The protocols outlined in this guide are robust and based on well-established chemical principles, providing a solid foundation for the synthesis of novel derivatives. As with all chemical procedures, careful attention to reaction conditions, safety precautions, and analytical characterization is paramount for successful outcomes.
References
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Available at: [Link]
-
21.S: Carboxylic Acid Derivatives (Summary) - Chemistry LibreTexts . Available at: [Link]
-
Coupling Reagents - Aapptec Peptides . Available at: [Link]
-
What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone - YouTube . Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . Available at: [Link]
-
Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF - ResearchGate . Available at: [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov . Available at: [Link]
-
Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording] . Available at: [Link]
-
Acids: Derivatization for GC Analysis . Available at: [Link]
-
Derivatives of Carboxylic Acids - MSU chemistry . Available at: [Link]
-
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism) . Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH . Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC . Available at: [Link]
-
ICSC 1409 - THIONYL CHLORIDE . Available at: [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC - NIH . Available at: [Link]
-
Analysis of carboxylic acids and esters - ResearchGate . Available at: [Link]
-
Acyl chloride - Wikipedia . Available at: [Link]
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents.
-
preparation of acyl chlorides (acid chlorides) - Chemguide . Available at: [Link]
-
Acid chloride formation (video) - Khan Academy . Available at: [Link]
-
2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS - zora.uzh.ch . Available at: [Link]
-
Making Acyl Chlorides (Acid Chlorides) - Chemistry LibreTexts . Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. westliberty.edu [westliberty.edu]
- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 15. nj.gov [nj.gov]
- 16. Acyl chloride - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 23. DSpace-CRIS [zora.uzh.ch]
Application Notes and Protocols: 2-Acetyl-3,6-difluorobenzoic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 2-Acetyl-3,6-difluorobenzoic acid is a valuable and versatile building block for the synthesis of diverse biologically and pharmaceutically interesting compounds.[1] Its unique substitution pattern, featuring a reactive acetyl group ortho to a carboxylic acid and flanked by two fluorine atoms, offers a powerful platform for the construction of a variety of fluorinated heterocyclic systems.
This guide provides an in-depth exploration of the synthetic utility of this compound as a precursor for the preparation of quinolinones, isoindolinones, and phthalazinones – three classes of heterocycles with significant therapeutic potential. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution in a laboratory setting.
I. Synthesis of 7,9-Difluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives: A Gould-Jacobs Approach
The quinolone core is a privileged scaffold in medicinal chemistry, most notably recognized in the fluoroquinolone class of antibiotics. The Gould-Jacobs reaction provides a robust and convergent strategy for the synthesis of 4-hydroxyquinolines, which can be further elaborated.[2] Here, we adapt this classical reaction to utilize this compound, leading to novel, highly fluorinated quinolone derivatives.
Mechanistic Rationale
The proposed synthetic pathway commences with the reaction of this compound with a suitable amine to form an enamine intermediate. The presence of the electron-withdrawing fluorine atoms is anticipated to enhance the electrophilicity of the acetyl carbonyl, facilitating the initial condensation. Subsequent intramolecular cyclization via electrophilic attack of the enamine onto the activated carboxylic acid derivative, followed by dehydration, will yield the desired quinolinone scaffold.
Diagram 1: Proposed Gould-Jacobs Reaction Pathway
Caption: Proposed pathway for the synthesis of quinolinones.
Experimental Protocol: Synthesis of Ethyl 7,9-difluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol outlines a two-step procedure starting with the formation of an enamine from this compound and subsequent thermal cyclization.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aniline
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Enamine Formation:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add aniline (1.1 eq).
-
Stir the mixture at room temperature for an additional 1 hour.
-
Remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
-
Cyclization:
-
To the crude enamine, add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to 250-260 °C for 30-60 minutes. The reaction is typically accompanied by the evolution of water.
-
Monitor the reaction by TLC until the starting enamine is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Add hexanes to the slurry to facilitate precipitation and filter the solid.
-
Wash the solid with hexanes and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the purified 7,9-difluoro-2-methylquinolin-4(1H)-one.
-
Data Summary:
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 7,9-Difluoro-2-methylquinolin-4(1H)-one | 65-75 | >250 | Characteristic signals for the quinolone core | Characteristic signals for the fluorine atoms |
| Ethyl 7,9-difluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 60-70 | 220-225 | Characteristic signals for the quinolone and ester | Characteristic signals for the fluorine atoms |
*Note: Specific spectral data should be determined experimentally.
II. Synthesis of 4,7-Difluoro-2-methylisoindolin-1-one Derivatives via Condensation with Primary Amines
Isoindolinones are a class of nitrogen-containing heterocycles present in various biologically active compounds. The reaction of 2-acylbenzoic acids with primary amines provides a direct route to this scaffold.[3][4]
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base (imine) between the acetyl group of this compound and a primary amine. This is followed by an intramolecular nucleophilic attack of the imine nitrogen onto the carboxylic acid carbonyl, leading to a cyclic intermediate which then dehydrates to furnish the isoindolinone ring system. The fluorine atoms are expected to remain on the aromatic ring, yielding highly substituted isoindolinone derivatives.
Diagram 2: Isoindolinone Synthesis Pathway
Caption: General scheme for isoindolinone synthesis.
Experimental Protocol: Synthesis of 2-Benzyl-4,7-difluoro-3-methylisoindolin-1-one
Materials:
-
This compound
-
Benzylamine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add benzylamine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure 2-benzyl-4,7-difluoro-3-methylisoindolin-1-one.
Data Summary:
| Compound | Yield (%) | Physical State | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Benzyl-4,7-difluoro-3-methylisoindolin-1-one | 70-80 | White solid | Characteristic signals for the isoindolinone and benzyl | Characteristic signals for the fluorine atoms |
| 4,7-Difluoro-3-methyl-2-phenylisoindolin-1-one | 65-75 | Pale yellow solid | Characteristic signals for the isoindolinone and phenyl | Characteristic signals for the fluorine atoms |
*Note: Specific spectral data should be determined experimentally.
III. Synthesis of 5,8-Difluoro-4-methylphthalazin-1(2H)-one via Cyclocondensation with Hydrazine
Phthalazinones are an important class of nitrogen-containing heterocycles with a broad range of pharmacological activities.[5][6] The reaction of 2-acylbenzoic acids with hydrazine provides a straightforward and efficient method for their synthesis.[7][8]
Mechanistic Rationale
The synthesis involves the condensation of the acetyl carbonyl group of this compound with one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second amino group of the hydrazine moiety onto the carboxylic acid carbonyl, followed by dehydration, to yield the stable phthalazinone ring system.
Diagram 3: Phthalazinone Synthesis Pathway
Caption: General scheme for phthalazinone synthesis.
Experimental Protocol: Synthesis of 5,8-Difluoro-4-methylphthalazin-1(2H)-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, slowly add water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 5,8-difluoro-4-methylphthalazin-1(2H)-one.
Data Summary:
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 5,8-Difluoro-4-methylphthalazin-1(2H)-one | 80-90 | >280 | Characteristic signals for the phthalazinone core | Characteristic signals for the fluorine atoms |
| 5,8-Difluoro-4-methyl-2-phenylphthalazin-1(2H)-one | 75-85 | 210-215 | Characteristic signals for the phthalazinone and phenyl | Characteristic signals for the fluorine atoms |
*Note: Specific spectral data should be determined experimentally.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of a range of fluorinated heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The protocols detailed herein for the preparation of quinolinones, isoindolinones, and phthalazinones are robust, scalable, and utilize readily available reagents. The strategic placement of fluorine atoms on the core scaffolds provides a valuable entry point for the development of new chemical entities with potentially enhanced biological activities. Further exploration of the reactivity of this unique building block is warranted and promises to yield a diverse array of novel heterocyclic structures.
References
-
Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1646-1652. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
El-Gendy, A. A., & El-Ansary, A. K. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-10. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
Gach-Janczak, K., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. [Link]
-
Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. [Link]
-
Ranu, B. C., et al. (2007). An efficient one-pot synthesis of isoindolinones via a three-component reaction of 2-carboxybenzaldehyde, amines, and organoboronic acids. Tetrahedron Letters, 48(43), 7641-7644. [Link]
Sources
palladium-catalyzed cross-coupling reactions with "2-Acetyl-3,6-difluorobenzoic acid"
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Strategies for 2-Acetyl-3,6-difluorobenzoic Acid
Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block
This compound is a valuable chemical intermediate in the synthesis of diverse pharmaceutical and biologically active compounds.[1][2] Its structure, featuring an electron-deficient, difluorinated aromatic ring, an ortho-acetyl group, and a carboxylic acid, presents both unique opportunities and distinct challenges for synthetic chemists. The fluorine atoms significantly influence the electronic properties of the ring, while the acetyl and carboxyl groups serve as versatile functional handles.[2][3][4]
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7] However, applying these methods to this compound requires a nuanced approach. The absence of a traditional leaving group like a halide or triflate on the aromatic ring precludes direct, conventional cross-coupling.
This comprehensive guide details two primary strategies for leveraging this building block in palladium-catalyzed reactions: a direct Decarboxylative Cross-Coupling approach and an indirect route involving Functional Group Interconversion (FGI) to enable classic cross-coupling protocols. We will explore the mechanistic rationale behind each strategy, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Part 1: The Direct Approach — Palladium-Catalyzed Decarboxylative Cross-Coupling
The most elegant and atom-economical strategy for engaging this compound in cross-coupling is through a decarboxylative pathway. In this transformation, the carboxylic acid itself serves as a traceless activating group, which, upon extrusion of CO₂, generates an in-situ organometallic nucleophile for the catalytic cycle.[8][9] Research into polyfluorinated biaryls has demonstrated that zinc polyfluorobenzoates, formed in situ, are effective partners in palladium-catalyzed decarboxylative coupling with aryl electrophiles.[10][11]
Mechanistic Overview
The reaction proceeds through a synergistic catalytic cycle. First, the benzoic acid is converted to a zinc salt. This salt then undergoes palladium-mediated decarboxylation to generate a highly reactive polyfluoroaryl-zinc species. This species acts as the nucleophilic partner in a traditional cross-coupling cycle with an aryl halide or triflate.[10]
Figure 1. Workflow for decarboxylative cross-coupling.
Protocol 1: Decarboxylative Coupling with Aryl Fluorosulfates or Halides
This protocol is adapted from established procedures for polyfluorobenzoates and offers a robust starting point for optimization.[10][11]
Table 1: Reagents and Conditions for Decarboxylative Coupling
| Component | Example | Molar Equiv. | Purpose / Notes |
| Benzoic Acid | This compound | 1.0 | The arylating precursor. |
| Aryl Electrophile | Aryl Fluorosulfate / Aryl Bromide | 1.2 - 1.5 | The coupling partner. Fluorosulfates can offer unique reactivity.[11] |
| Zinc Source | Zn(OH)₂ | 0.6 - 1.0 | Forms the active zinc benzoate salt in situ. |
| Palladium Precursor | Pd(PPh₃)₄ or Pd₂(dba)₃ | 2-5 mol% | The catalyst. Pd(PPh₃)₄ is often effective for these systems.[10] |
| Ligand | PPh₃ (if using Pd₂(dba)₃) | 4-10 mol% | Stabilizes the Pd(0) species and facilitates the catalytic cycle. |
| Solvent | DMF or Dioxane | - | High-boiling polar aprotic solvents are typically effective. |
| Temperature | 100 - 140 °C | - | Required to drive decarboxylation and the catalytic cycle. |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl electrophile (1.2 equiv), and Zn(OH)₂ (0.8 equiv).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water followed by brine. The aqueous layer may be acidified with 1M HCl to remove any unreacted benzoic acid before extraction.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Functional Group Interconversion (FGI) — A Versatile Two-Step Strategy
When direct decarboxylative coupling is not feasible or desired, a reliable alternative is to first convert the carboxylic acid into a more conventional leaving group, such as a bromide, iodide, or triflate. This FGI approach transforms the substrate into a suitable electrophile for a wide range of well-established palladium-catalyzed cross-coupling reactions.
Figure 2. FGI strategy for accessing classic cross-couplings.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures.[7][12] After converting the starting material to an aryl bromide, it can be readily coupled with a variety of aryl or vinyl boronic acids or esters.
Figure 3. The Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology (Post-FGI):
-
Setup: In an oven-dried flask under an inert atmosphere, combine the derived aryl bromide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst System: Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and a phosphine ligand. For challenging, electron-deficient, or sterically hindered substrates, bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos are recommended.[7][13][14]
-
Solvent: Add a degassed solvent system, such as dioxane/water (e.g., 4:1 v/v) or toluene.
-
Reaction: Heat the mixture (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up & Purification: Cool, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify via column chromatography.
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by coupling an aryl halide with a terminal alkyne.[15][16] This reaction is distinguished by its use of both palladium and copper co-catalysts.
Figure 4. The dual catalytic cycles of the Sonogashira reaction.
Step-by-Step Methodology (Post-FGI):
-
Setup: To a Schlenk flask under an inert atmosphere, add the derived aryl iodide or bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagents: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Reaction: Stir at room temperature or with gentle heating (40-60 °C) until completion. The formation of undesired alkyne homocoupling (Glaser coupling) products can be minimized by maintaining a strictly inert atmosphere.[16] Copper-free variations have also been developed to circumvent this issue.[16][17]
-
Work-up & Purification: Filter the reaction mixture through celite to remove salts. Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines from aryl halides or triflates.[18] The choice of ligand and base is critical for achieving high efficiency, especially with challenging substrates.[19][20]
Figure 5. The Buchwald-Hartwig amination catalytic cycle.
Step-by-Step Methodology (Post-FGI):
-
Setup: In a glovebox or under an inert atmosphere, combine the derived aryl halide/triflate (1.0 equiv), the amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-4 mol%).[19]
-
Solvent: Add anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture (typically 80-110 °C) with stirring until the reaction is complete.
-
Work-up & Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, wash with water, and purify via standard methods.
Part 3: Troubleshooting and Key Considerations
The unique structure of this compound necessitates careful optimization.
Table 2: Common Problems and Potential Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | - Inactive catalyst- Insufficient temperature- Steric hindrance | - Screen different palladium precursors and ligands (e.g., bulky biaryl phosphines).[13][14]- Increase reaction temperature in increments.- For decarboxylative coupling, ensure efficient formation of the zinc salt. |
| Side Product Formation | - Homocoupling (Sonogashira)- Protodecarboxylation- Hydrolysis of boronic acid | - For Sonogashira, use copper-free conditions or maintain a strictly inert atmosphere.[16]- Ensure anhydrous conditions to minimize protodecarboxylation.- For Suzuki, use fresh boronic acid and a suitable base (e.g., Cs₂CO₃). |
| Decomposition | - Reaction temperature too high- Unstable intermediate | - Lower the reaction temperature and extend the reaction time.- Use a more stabilizing ligand for the palladium center. |
Expert Insights:
-
Fluorine Effects: The two electron-withdrawing fluorine atoms can accelerate the oxidative addition step but may slow down the reductive elimination. Ligand choice is crucial to balance the catalytic cycle.[21]
-
Steric Hindrance: The ortho-acetyl group can sterically hinder the approach to the palladium center. The use of bulky, flexible ligands (e.g., biaryl phosphines) can create a larger coordination sphere around the palladium, overcoming this steric clash.[13][14]
-
Decarboxylative vs. FGI: The decarboxylative route is more direct and atom-economical. However, the FGI route provides access to a broader range of well-optimized, commercially available catalysts and ligands for each specific class of cross-coupling reaction. The choice depends on project goals, available resources, and amenability of the substrate to the initial FGI step.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic chemistry. While its direct use in palladium-catalyzed cross-coupling is non-trivial, strategic application of either direct decarboxylative coupling or a two-step functional group interconversion approach opens the door to a vast array of powerful bond-forming methodologies. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively incorporate this versatile molecule into complex targets for drug discovery and materials science.
References
-
Yang, B.-W., Xu, J., Pan, J., Xu, H., & Miao, C. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
-
Yang, B.-W., et al. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
-
Fang, X., et al. (2013). Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates. Journal of Fluorine Chemistry, 151, 50–57. [Link]
-
Mazzarella, D., et al. (2016). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Sane, N. V., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Zhang, Z-Q., et al. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett. [Link]
-
ResearchGate. (n.d.). Scope of the electroreductive cross-coupling of benzoic acid derivatives. [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. [Link]
-
Dunsford, J. J., & Watson, A. J. B. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Niphakis, M. J., & Georg, G. I. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Fu, L., You, J., & Nishihara, Y. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Fung, A. K. K., et al. (2023). Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. [Link]
-
Singh, U. P., & Singh, R. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Craig, G. W., et al. (2007). TWO-STAGE SONOGASHIRA COUPLING METHOD IN THE SYNTHESIS OF AUXIN ACTIVE ACETYLENES. Heterocycles. [Link]
-
ResearchGate. (n.d.). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
da Silva, F. C., et al. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Arenediazonium Salts with Alkyl Chloroformates. Letters in Organic Chemistry. [Link]
-
Pryde, D. C., et al. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (n.d.). 2,6-Difluorobenzoic acid. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. 319457-34-6|this compound|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 14. researchgate.net [researchgate.net]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Sci-Hub. Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates / Journal of Fluorine Chemistry, 2013 [sci-hub.ru]
Application Notes and Protocols for the Biological Evaluation of Compounds Derived from 2-Acetyl-3,6-difluorobenzoic Acid
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
2-Acetyl-3,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid, a class of molecules that serves as a cornerstone in modern medicinal chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated compounds, and by extension their synthetic precursors like this compound, highly valuable starting points for the development of novel therapeutic agents.
One of the most significant applications of fluorinated benzoic acids is in the synthesis of quinolone and fluoroquinolone antibiotics.[1][2] These synthetic antibacterial agents have a broad spectrum of activity and function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][3] This document provides a detailed guide to the synthesis of a representative fluoroquinolone antibacterial agent from a this compound precursor and the subsequent evaluation of its biological activity.
PART 1: Synthesis of a Representative Fluoroquinolone Antibiotic
The following is a representative synthetic pathway for the preparation of a fluoroquinolone core structure from a this compound precursor. The acetyl group can be a handle for further chemical transformations, while the difluoro-substituted benzoic acid moiety is a common feature in many potent fluoroquinolones.
Synthetic Scheme Overview
The overall synthetic strategy involves the construction of the bicyclic quinolone core, followed by the introduction of key substituents that are known to modulate the antibacterial spectrum and potency.
Caption: Synthetic workflow for a fluoroquinolone analog.
Protocol 1: Synthesis of the Quinolone Core
This protocol outlines the key steps to construct the fundamental bicyclic core of the fluoroquinolone antibiotic.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Ethanol
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Diphenyl ether
-
Appropriate cyclic amine (e.g., piperazine)
-
Triethylamine
-
Anhydrous solvents (DCM, DMF)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Esterification of the Carboxylic Acid:
-
Suspend this compound in anhydrous dichloromethane (DCM).
-
Add thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure.
-
Add anhydrous ethanol and reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent to obtain the crude ethyl ester. Purify by column chromatography.
-
-
Formation of the Enamine:
-
Dissolve the purified ester in anhydrous dimethylformamide (DMF).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture at 80-90°C for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under high vacuum to yield the enamine intermediate.
-
-
Thermal Cyclization to the Quinolone Core:
-
Add the crude enamine to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-260°C for 1-2 hours. This high temperature promotes the intramolecular cyclization to form the quinolone ring system.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.
-
Filter the solid, wash with hexane, and dry to obtain the crude quinolone core.
-
-
Nucleophilic Aromatic Substitution:
-
Suspend the crude quinolone core in a suitable solvent like DMF or DMSO.
-
Add the desired cyclic amine (e.g., piperazine) and a base such as triethylamine.
-
Heat the reaction mixture at 100-120°C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the final product.
-
Filter, wash with water, and purify by recrystallization or column chromatography to obtain the final fluoroquinolone analog.
-
PART 2: Biological Activity Evaluation
The primary mechanism of action of fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase.[1][3] Therefore, a DNA gyrase inhibition assay is a crucial experiment to determine the biological activity of the newly synthesized compound.
Mechanism of Action: Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[4][5] The enzyme functions as a tetramer with two GyrA and two GyrB subunits. Fluoroquinolones bind to the complex of DNA and DNA gyrase, stabilizing the cleavage complex where the DNA is cut to allow for supercoiling.[6] This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.
Caption: Mechanism of DNA gyrase inhibition by fluoroquinolones.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory effect of the synthesized compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
Synthesized fluoroquinolone analog
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
Step-by-Step Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a master mix containing the assay buffer, relaxed plasmid DNA, and ATP.
-
On a 96-well plate or in microcentrifuge tubes, add the desired concentrations of the synthesized compound (typically a serial dilution). Include wells for the positive and negative controls.
-
Add the master mix to each well/tube.
-
-
Enzyme Addition and Incubation:
-
Add the purified DNA gyrase enzyme to each reaction mixture to initiate the reaction.
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance. The supercoiled DNA will migrate faster than the relaxed DNA.
-
-
Visualization and Data Analysis:
-
Stain the gel with a DNA staining agent and visualize it using a gel imaging system.
-
In the absence of an inhibitor, the relaxed DNA will be converted to supercoiled DNA. In the presence of an effective inhibitor, the DNA will remain in its relaxed form.
-
Quantify the band intensities for relaxed and supercoiled DNA to determine the percentage of inhibition at each compound concentration.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the DNA gyrase activity).
-
Data Presentation
The results of the DNA gyrase inhibition assay can be summarized in a table for easy comparison.
| Compound | IC₅₀ (µM) for E. coli DNA Gyrase |
| Synthesized Fluoroquinolone Analog | Insert experimental value |
| Ciprofloxacin (Positive Control) | Insert literature or experimental value |
| Negative Control (DMSO) | No inhibition |
Conclusion and Future Directions
The synthetic and biological evaluation protocols detailed in these application notes provide a robust framework for the investigation of novel antibacterial agents derived from this compound. Successful inhibition of DNA gyrase in vitro is a strong indicator of potential antibacterial activity. Further studies should include the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains, cytotoxicity assays to assess selectivity, and in vivo efficacy studies in animal models of infection. The modular nature of the synthesis allows for the generation of a library of analogs to explore structure-activity relationships and optimize the antibacterial profile.
References
- Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2007). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 2015(5), 277–278.
- Mitscher, L. A., Sharma, P. N., Chu, D. T., Shen, L. L., & Pernet, A. G. (1987). Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin). Journal of Medicinal Chemistry, 30(12), 2283–2286.
- Tunitskaya, V. L., Khomutov, A. R., Kochetkov, S. N., Kotovskaya, S. K., & Charushin, V. N. (2011). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds.
- Eman, K., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Molecules, 27(17), 5433.
- Patel, H., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E121.
-
European Patent Office. (n.d.). EP 0303291 B1: Fluorinated benzoyl compounds. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Retrieved from [Link]
- Tunitskaya, V. L., et al. (2011). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds.
- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
-
FIU Digital Commons. (2015). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved from [Link]
- Mitscher, L. A., et al. (1987). Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin). Journal of Medicinal Chemistry, 30(12), 2283-2286.
-
MDPI. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]
Sources
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - Tunitskaya - Acta Naturae [actanaturae.ru]
- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Acetyl-3,6-difluorobenzoic acid
Welcome to the technical support guide for the purification of 2-Acetyl-3,6-difluorobenzoic acid (CAS 319457-34-6). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining high-purity material. The following sections provide in-depth troubleshooting guides and frequently asked questions based on established purification principles for aromatic carboxylic acids.
I. Overview of Purification Strategies
This compound is a solid, crystalline compound that possesses both a carboxylic acid and a ketone functional group.[1][2] This dual functionality, combined with the electron-withdrawing nature of the fluorine atoms, influences its solubility and reactivity, which are key considerations in purification. The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material.
A general workflow for the purification and analysis of this compound is presented below.
Sources
Technical Support Center: Synthesis of 2-Acetyl-3,6-difluorobenzoic acid
Introduction: The synthesis of highly functionalized aromatic compounds like 2-Acetyl-3,6-difluorobenzoic acid is a critical task for researchers in medicinal chemistry and materials science.[1] This molecule serves as a valuable building block, but its preparation is often plagued by challenges related to regioselectivity, reaction control, and the formation of persistent impurities. The presence of three distinct functional groups—a carboxylic acid, a ketone, and two fluorine atoms—on a single benzene ring necessitates a carefully planned synthetic strategy to minimize side reactions and facilitate purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers undertaking the synthesis of this compound. We will focus on a logical and robust two-step synthetic pathway, addressing potential pitfalls at each stage to ensure a high-purity final product.
Proposed Synthetic Pathway
A common and effective strategy for constructing this molecule involves a two-step process starting from the readily available 1,4-difluorobenzene. This approach leverages a classic Friedel-Crafts acylation followed by a modern directed ortho-metalation (DoM) to precisely install the functional groups.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene
The first step, an electrophilic aromatic substitution, is crucial for establishing the initial substitution pattern. While seemingly straightforward, it presents challenges related to catalyst activity and regioselectivity.
Q1: My Friedel-Crafts acylation is sluggish, low-yielding, or fails to proceed. What are the likely causes?
A1: This is a common issue often traced back to reagent quality and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Always use a freshly opened bottle of AlCl₃ or a previously opened one stored in a desiccator. Ensure you weigh and transfer it quickly.
-
Reagent Purity: The solvent (e.g., Dichloromethane - DCM) must be anhydrous. The presence of water will quench the catalyst. Similarly, ensure the acetyl chloride is pure and has not hydrolyzed to acetic acid.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of AlCl₃ because the catalyst complexes strongly with the product ketone.[2][3] Using catalytic amounts is rarely sufficient. A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ relative to the acetyl chloride is recommended.
-
Reaction Temperature: While the reaction is typically run at 0 °C to room temperature, gentle heating may be required to initiate it. However, excessive heat can lead to side product formation.
Q2: I'm observing a mixture of isomers in my crude product. How can I improve the regioselectivity?
A2: The fluorine atoms are ortho, para-directing activators. In 1,4-difluorobenzene, all four available positions are activated. While acylation is expected to occur at the position ortho to a fluorine atom, some degree of mis-acylation can occur.
-
Primary Impurity: The main regioisomeric impurity is typically 2,4-difluoroacetophenone .
-
Control Measures:
-
Temperature Control: Running the reaction at a lower temperature (e.g., starting at -10 °C to 0 °C) can enhance selectivity by favoring the kinetically preferred product.
-
Order of Addition: A slow, dropwise addition of acetyl chloride to the mixture of 1,4-difluorobenzene and AlCl₃ can help maintain a low concentration of the electrophile, reducing the formation of undesired isomers.
-
Table 1: Potential Isomeric Byproducts of Acylation
| Compound Name | Source | Analytical Signature (¹H NMR) |
| 2,5-Difluoroacetophenone | Desired Intermediate | Distinct aromatic signals for 3 protons. |
| 2,4-Difluoroacetophenone | Isomeric byproduct | Different splitting patterns and chemical shifts in the aromatic region compared to the desired product. |
| Di-acylated Products | Over-reaction | Fewer aromatic protons, higher molecular weight on MS. |
Part 2: Directed ortho-Metalation (DoM) and Carboxylation
This step uses the acetyl group as a directed metalating group (DMG) to deprotonate the specific ortho position. This reaction is highly sensitive to air and moisture.[4]
Q3: The ortho-lithiation and carboxylation step is giving me a low yield of the final acid, with significant recovery of the starting ketone. What's going wrong?
A3: Low conversion is almost always due to issues with the organolithium reagent or the reaction environment.[5]
-
Moisture Contamination: Organolithium reagents like n-BuLi and LDA are extremely strong bases and will be instantly quenched by trace amounts of water.[6] All glassware must be rigorously flame- or oven-dried and the reaction must be conducted under a dry, inert atmosphere (Argon or Nitrogen). Solvents like THF must be anhydrous.
-
Incorrect Temperature: Deprotonation should be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and reagent decomposition. Allowing the reaction to warm up prematurely will lead to a loss of the lithiated intermediate.
-
Insufficient Base: At least two equivalents of the organolithium base are required. The first equivalent deprotonates the acidic α-proton of the ketone to form an enolate, and the second equivalent is needed for the desired ortho-deprotonation of the aromatic ring.
-
Degraded Base: n-BuLi and LDA degrade over time. It is crucial to titrate the solution before use to determine its exact molarity for accurate stoichiometry.
Q4: My main impurity appears to be a symmetrical, high-molecular-weight compound. What is it and how is it formed?
A4: You are likely observing a biphenyl-type dimer, a known byproduct in reactions involving organometallic reagents.[7] This occurs via a Wurtz-type coupling reaction where the lithiated aromatic species reacts with any unreacted aryl halide that may be present as an impurity from the previous step. While less common in this specific DoM reaction, it can occur if there's an issue with the intermediate's purity. Careful purification of the 2,5-difluoroacetophenone intermediate is the best preventative measure.
Caption: Competing reaction pathways for the lithiated intermediate.
Q5: What is the most effective way to perform the carboxylation quench?
A5: The method of introducing CO₂ is critical for good yields.
-
Solid CO₂ (Dry Ice): Using freshly crushed, high-purity dry ice is a common and effective method. It should be free of condensed water ice. The lithiated solution should be transferred slowly via a cannula onto a large excess of the crushed dry ice in a separate flask under an inert atmosphere. Do not add the dry ice to the reaction mixture, as this can cause localized warming and side reactions.
-
Gaseous CO₂: Bubbling CO₂ gas through the solution is another option. The gas must be thoroughly dried by passing it through a drying agent (e.g., a column of Drierite or sulfuric acid bubbler). This method ensures a controlled addition.
Key Impurity Profile & Purification
Q6: What are the most common impurities I should expect in my final crude product, and what is the best purification strategy?
A6: A well-executed synthesis will still contain a few key impurities. Effective purification is essential.
Table 2: Common Impurities in the Final Product
| Impurity Name | Source / Step of Origin | Recommended Analytical Detection |
| 2,5-Difluoroacetophenone | Incomplete lithiation/carboxylation (Step 2) | HPLC, GC-MS, ¹H NMR (absence of -COOH proton) |
| 2,5-Difluorobenzoic acid | Possible fragmentation or side reaction | HPLC, GC-MS, ¹H NMR (absence of acetyl group) |
| Isomeric Acetyl-difluorobenzoic acids | Non-selective lithiation (Step 2) or isomeric intermediate (Step 1) | HPLC (may co-elute), LC-MS, ¹⁹F NMR |
| High MW coupling products | Side reactions of organolithium (Step 2) | HPLC (longer retention time), LC-MS |
Purification Strategy:
-
Aqueous Workup: After quenching the reaction, perform a standard acid-base extraction. Basify the aqueous layer (e.g., with NaOH) to deprotonate the carboxylic acid, making it water-soluble. Wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities like the unreacted ketone (2,5-difluoroacetophenone).
-
Acidification & Isolation: Carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH (pH 1-2), which will precipitate your desired product.[8] The solid can then be collected by filtration.
-
Recrystallization: This is the most effective method for final purification. Solvents such as toluene, a mixture of ethanol and water, or hexane/ethyl acetate systems are good starting points for experimentation.[9] Recrystallization will effectively remove most remaining starting materials and isomeric impurities.
References
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (2021). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Acetyl-3,6-difluorobenzoic acid
This technical guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 2-Acetyl-3,6-difluorobenzoic acid, a valuable building block in pharmaceutical and chemical research.[1] This document is structured to address common experimental challenges in a direct question-and-answer format, offering scientifically grounded explanations and actionable protocols.
I. Core Synthetic Strategy: An Overview
The principal and most scalable route to this compound is through the Friedel-Crafts acylation of 1,4-difluorobenzene.[2] This electrophilic aromatic substitution reaction is followed by a carboxylation step to yield the final product. The choice of this pathway is predicated on its efficiency and the commercial availability of the starting materials.
A generalized workflow for this synthesis is depicted below:
Caption: A decision-making flowchart for troubleshooting the synthesis.
VII. References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Zora UZH. (2022, March 31). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]
-
Google Patents. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]
-
ResearchGate. (2025, August 6). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]
-
ResearchGate. 2,6-Difluorobenzoic acid. [Link]
-
University of Southampton ePrints. Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran.
-
ResearchGate. (2024, September 29). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems. [Link]
-
Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Sources
Technical Support Center: Solubility of 2-Acetyl-3,6-difluorobenzoic Acid in Organic Solvents
I. Understanding the Solubility Profile of 2-Acetyl-3,6-difluorobenzoic Acid
This compound (C₉H₆F₂O₃, MW: 200.14 g/mol ) is a substituted aromatic carboxylic acid.[1][2][3][4] Its solubility is governed by the interplay of its functional groups: the polar carboxylic acid and acetyl groups, and the relatively non-polar difluorinated benzene ring. The fundamental principle of "like dissolves like" is paramount in predicting its solubility behavior.[5][6] This means polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.
Based on the structure, we can anticipate the following:
-
Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can form hydrogen bonds with protic solvents like methanol and ethanol, suggesting good solubility.[7][8]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's proton, leading to probable high solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The bulky, non-polar difluorobenzene ring will have a greater influence, but the polar functional groups will limit solubility. We can expect lower solubility in these solvents compared to polar ones.[7]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility.
The solubility of benzoic acid and its derivatives generally increases with temperature.[8][9] Therefore, heating the solvent can be a primary strategy to dissolve more of the compound.
II. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question: Why is my this compound not dissolving in my chosen solvent?
Answer:
Several factors could be at play:
-
Solvent Polarity Mismatch: As a polar molecule, this compound will have limited solubility in non-polar solvents like hexane or toluene. Consider using a more polar solvent.
-
Insufficient Temperature: The dissolution of solids is often an endothermic process. Gently warming the mixture on a hot plate with stirring can significantly increase both the rate of dissolution and the overall solubility.[10]
-
Saturation: You may have exceeded the solubility limit of the compound in the given volume of solvent at that temperature. Try adding more solvent.
-
Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
-
pH of the Solution (for aqueous or alcoholic solutions): For protic solvents, the pH can influence the ionization state of the carboxylic acid. In basic conditions, the carboxylic acid will be deprotonated to a carboxylate salt, which is generally more soluble in polar solvents.
Question: My compound dissolved upon heating, but it crashed out of solution as it cooled. What should I do?
Answer:
This indicates that you created a supersaturated solution. This is a common phenomenon and is the principle behind recrystallization for purification.
-
To keep it in solution: You will need to maintain the temperature of the solution.
-
If you need a stable room temperature solution: You have a few options:
-
Increase the solvent volume: Add more solvent to the mixture to lower the overall concentration to below the saturation point at room temperature.
-
Use a co-solvent system: Introduce a small amount of a "stronger" solvent in which the compound is more soluble. For example, if your compound is in ethanol, adding a small amount of DMSO or DMF could help maintain solubility at room temperature.
-
Choose a different solvent: You may need to select a solvent in which the compound has higher intrinsic solubility at room temperature.
-
Question: I'm observing an oily film or incomplete dissolution even in a seemingly appropriate polar solvent. What is happening?
Answer:
This could be due to:
-
"Oiling out": This occurs when a solid melts before it dissolves, forming an immiscible liquid phase. This is more common when trying to dissolve a large amount of solute at a high temperature in a solvent where its solubility is limited. To remedy this, try using a larger volume of solvent or a solvent in which the compound is more soluble at a lower temperature.
-
Hydrate/Solvate Formation: The compound might be forming a stable crystal lattice with solvent molecules, which may have different solubility characteristics.
-
Incomplete Dissolution: Ensure you are providing sufficient agitation (stirring) and time for the dissolution process to reach equilibrium. Some compounds can be slow to dissolve.
III. Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for this compound?
A1: While definitive data is unavailable, based on its structure, polar aprotic solvents like Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Tetrahydrofuran (THF) are likely to be excellent solvents. Polar protic solvents such as methanol , ethanol , and isopropanol are also expected to be very effective.
Q2: How can I qualitatively test the solubility of this compound in different solvents?
A2: A simple and effective method is a small-scale solubility test:[11][12]
-
Add a small, measured amount of this compound (e.g., 1-5 mg) to a small vial or test tube.
-
Add a measured volume of the test solvent (e.g., 0.1 mL) dropwise while agitating.
-
Observe if the solid dissolves completely.
-
If it dissolves, continue adding the solvent in small increments to get a semi-quantitative idea of the solubility.
-
If it doesn't dissolve at room temperature, gently warm the mixture to observe the effect of temperature.
Q3: Is this compound soluble in water?
A3: Like its parent compound, benzoic acid, it is expected to be sparingly soluble in cold water but its solubility should increase significantly in hot water.[8] The presence of the polar acetyl and carboxylic acid groups will contribute to some water solubility, while the difluorophenyl ring will limit it. It will be significantly more soluble in aqueous basic solutions (e.g., 5% NaOH or 5% NaHCO₃) due to the formation of the highly polar carboxylate salt.[12][13]
Q4: How does the fluorine substitution affect solubility compared to 2-acetylbenzoic acid?
A4: The two fluorine atoms increase the molecule's polarity and can participate in hydrogen bonding as acceptors. This might slightly enhance solubility in polar solvents compared to the non-fluorinated analog. However, the increased molecular weight and potential for different crystal packing energies could also play a role, making experimental verification essential.
IV. Experimental Protocol: Determining Quantitative Solubility
The following is a standard "shake-flask" method for accurately determining the solubility of this compound in a given solvent at a specific temperature.[10]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with your solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at the end of the equilibration period.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated. Agitation is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. This step is critical to avoid artificially high results.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Expressing Solubility:
-
Solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
V. Data Presentation
Since no experimentally determined solubility data for this compound was found, the following table provides an expected solubility trend based on the known solubility of benzoic acid and the principles of solvent polarity.[8][9] This should be used as a guideline for solvent selection, and experimental verification is highly recommended.
| Solvent Class | Example Solvents | Expected Solubility Trend | Rationale |
| Polar Aprotic | DMSO, DMF, THF, Acetone | Very High | Strong hydrogen bond accepting ability and dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity can solvate both polar and non-polar parts of the molecule. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Very Low | "Like dissolves like" principle; unfavorable interactions with polar functional groups. |
| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | Very High | Forms a highly soluble carboxylate salt. |
| Aqueous (Neutral) | Water | Sparingly Soluble | Limited by the non-polar aromatic ring. |
VI. Visualization of Experimental Workflow
The following diagram illustrates the key steps in determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
VII. References
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Mobley, D. L., & Guthrie, J. P. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(13), 11093–11135. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Gervasio, G., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 89. Retrieved from [Link]
-
Van der Spoel, D., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17376. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 624-628. Retrieved from [Link]
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of the Cumberlands. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
UNT Digital Library. (2026, January 13). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H6F2O3). Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C9H6F2O3) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
Technical Support Center: Managing Side Reactions in the Chemistry of 2-Acetyl-3,6-difluorobenzoic Acid
Welcome to the technical support guide for 2-Acetyl-3,6-difluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who work with this versatile but challenging chemical intermediate.[1] Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to anticipate, identify, and mitigate common side reactions, thereby improving your synthetic outcomes.
Section 1: Physicochemical Profile & Stability Considerations
Understanding the inherent properties of this compound is the first step in managing its reactivity. The molecule's structure, featuring two electron-withdrawing fluorine atoms, an acetyl group, and a carboxylic acid on a benzene ring, creates a unique electronic environment that dictates its stability and reaction profile.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 319457-34-6 | [2][3] |
| Molecular Formula | C₉H₆F₂O₃ | [1][2][3] |
| Molecular Weight | 200.14 g/mol | [1][3] |
| Appearance | Off-white to yellow solid | Inferred from similar compounds |
| pKa | 2.86 ± 0.10 (Predicted) | [4] |
| Storage | Store at 2-8°C, sealed in dry conditions | [4][5] |
| Key Stability Note | Product is hygroscopic.[2] Prone to thermal decarboxylation.[6] |
The most critical takeaway from this profile is the compound's propensity for degradation via two main pathways: thermal decarboxylation and hydrolysis. The strong electron-withdrawing nature of the fluorine substituents significantly lowers the thermal stability of the benzoic acid moiety, making it susceptible to losing CO₂ upon heating.[6]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and handling of this compound in a practical question-and-answer format.
Q1: My attempt to synthesize the target via Friedel-Crafts acylation of 2,5-difluorobenzoic acid failed, yielding only starting material. Why?
Answer: This is an expected outcome. The premise of this synthetic route is flawed due to the powerful deactivating effect of the carboxylic acid group on the aromatic ring.
-
Electronic Deactivation: The carboxyl group (-COOH) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), the fundamental mechanism of a Friedel-Crafts reaction.[7][8] This deactivation is so pronounced that Friedel-Crafts reactions generally fail on aromatic rings substituted with meta-directing, deactivating groups like -COOH.[7][9]
-
Catalyst Inhibition: The carboxylic acid can form a complex with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and consuming the catalyst.[10]
A more viable synthetic strategy involves either a directed ortho-metalation of a protected 2,5-difluorobenzoic acid derivative or building the molecule from a precursor that already contains the acetyl group.
Q2: My reaction produced a significant amount of 1,4-difluoro-2-acetylbenzene. What causes this byproduct and how can I prevent it?
Answer: The presence of 1,4-difluoro-2-acetylbenzene is a clear indicator of decarboxylation . This is arguably the most prevalent side reaction for this class of compounds.
-
Causality: Electron-withdrawing substituents, especially halogens like fluorine, are known to lower the activation energy for the decarboxylation of benzoic acids.[6] The reaction is typically promoted by heat, and traces of transition metals (like copper) can catalyze the process even at lower temperatures.[11][12][13]
-
Mechanism: Under thermal stress, the molecule expels carbon dioxide (CO₂) to form an aryl anion or radical, which is then protonated during workup to yield the decarboxylated byproduct.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the lowest possible reaction temperature. If heating is necessary, perform a preliminary time-course study at various temperatures to find the optimal balance between reaction rate and decomposition.
-
Avoid Harsh Reagents: Certain reagents and catalysts, particularly copper salts, are known to facilitate decarboxylation.[12][13] Screen catalysts carefully if their use is unavoidable.
-
Inert Atmosphere: While the primary driver is thermal, conducting reactions under a strictly inert atmosphere (N₂ or Ar) can prevent oxidative processes that may contribute to degradation.
Q3: My post-workup analysis (NMR/LC-MS) shows the presence of 2,5-difluorobenzoic acid, even though my reaction went to completion. What happened?
Answer: This points to hydrolytic cleavage (deacetylation) of the acetyl group. The ketone carbonyl is rendered highly electrophilic by the three strong electron-withdrawing groups on the ring, making it susceptible to nucleophilic attack.
-
Causality: This side reaction is most common during aqueous workup or purification under harsh pH conditions.
-
Strongly Basic Conditions (e.g., NaOH, KOH): Can promote hydrolysis via nucleophilic addition of hydroxide to the acetyl carbonyl.
-
Strongly Acidic Conditions (e.g., refluxing in HCl): Can catalyze the hydrolysis of the ketone.
-
-
Mitigation: Employ milder workup and purification conditions. (See Section 3: Protocol 3.1).
Q4: My reaction is sluggish and gives inconsistent yields, even when I follow the same procedure. What could be the issue?
Answer: Given that this compound is hygroscopic, moisture is a likely culprit.[2]
-
Causality: Trace amounts of water can have a significant impact, especially in reactions that use moisture-sensitive reagents like organolithiums, Grignards, or Lewis acids.[14] Water can quench reactive intermediates or deactivate catalysts, leading to stalled or incomplete reactions.
-
Mitigation:
-
Reagent Handling: Dry solvents rigorously using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Use fresh, high-purity, anhydrous reagents.
-
Glassware: Oven-dry or flame-dry all glassware immediately before use and cool under an inert atmosphere.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire experimental setup. (See Section 3: Protocol 3.2).
-
Section 3: Recommended Experimental Protocols
Protocol 3.1: Mild Aqueous Workup for Suppressing Deacetylation
This protocol is designed to isolate the product while minimizing the risk of hydrolyzing the acetyl group.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction. Avoid using strong acids or bases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or CH₂Cl₂) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
5% aqueous NaHCO₃ solution (to remove unreacted carboxylic acids). Perform this wash quickly and without vigorous shaking to minimize contact time.
-
Deionized water.
-
Saturated aqueous NaCl (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo at a low temperature (<40°C).
Protocol 3.2: General Anhydrous Reaction Setup
This protocol ensures the exclusion of atmospheric moisture, critical for reactions involving sensitive reagents.
-
Glassware Preparation: All glassware (flasks, dropping funnels, condensers) must be thoroughly dried in an oven at >120°C for at least 4 hours.
-
Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the apparatus to cool to room temperature under this inert atmosphere.
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via syringe or cannula. Add solid reagents under a positive flow of inert gas.
-
Execution: Maintain a gentle, positive flow of the inert gas throughout the duration of the reaction, including during cooling and quenching steps.
Section 4: Visualizations and Data
Troubleshooting Workflow
The following diagram provides a logical decision tree for diagnosing common issues.
Caption: Troubleshooting Decision Tree for Side Reactions.
Table 2: Common Byproducts and Their Identification
| Byproduct Name | Structure | Key Analytical Signature |
| 1,4-Difluoro-2-acetylbenzene | C₈H₆F₂O | MS: M-44 (loss of CO₂). ¹H NMR: Absence of -COOH proton; aromatic protons will show coupling consistent with a 1,2,4-trisubstituted pattern. |
| 2,5-Difluorobenzoic acid | C₇H₄F₂O₂ | MS: M-42 (loss of acetyl group). ¹H NMR: Absence of acetyl singlet (~2.5 ppm); presence of -COOH proton (>10 ppm). |
References
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (n.d.). Vertex AI Search.
- Synquest Labs - this compound. (n.d.). Synquest Labs.
- Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. (n.d.). ResearchGate.
- identifying side products in Friedel-Crafts acylation of fluorobenzene. (n.d.). Benchchem.
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.). Google Patents.
- US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. (n.d.). Google Patents.
- This compound | 319457-34-6 | FA66250. (n.d.). Biosynth.
- Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- 2,6-Difluorobenzoic acid synthesis. (n.d.). ChemicalBook.
- An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015). ResearchGate.
- This compound | CAS 319457-34-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Reactions of Aromatic Compounds. (n.d.). TigerWeb.
- This compound 319457-34-6 wiki. (n.d.). Guidechem.
- Friedel-Crafts Acylation. (2023). Chemistry LibreTexts.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (n.d.). Google Patents.
- 167412-22-8 | 2-Acetyl-6-fluorobenzoic acid. (n.d.). ChemScene.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry.
Sources
- 1. biosynth.com [biosynth.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of Aromatic Compounds [tigerweb.towson.edu]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
- 13. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
Navigating the Synthesis of 2-Acetyl-3,6-difluorobenzoic Acid: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Acetyl-3,6-difluorobenzoic acid. As a key building block in the development of novel therapeutics and advanced materials, the successful and scalable synthesis of this molecule is of paramount importance. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations for a robust and reproducible synthesis.
I. Conceptual Overview of Synthetic Strategies
The synthesis of this compound typically involves the introduction of an acetyl group onto a difluorobenzoic acid scaffold or a related precursor. The two most plausible synthetic routes are:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of a suitable difluorobenzene derivative, followed by the introduction or modification of the carboxylic acid group.
-
Ortho-Lithiation/Metalation: This strategy relies on the use of a directing group to facilitate the deprotonation at a specific ortho-position on the aromatic ring, followed by quenching with an acetylating agent.
Each of these pathways presents a unique set of challenges, particularly when transitioning from laboratory-scale experiments to larger-scale production. This guide will address the common pitfalls and provide actionable solutions for both approaches.
II. Troubleshooting Guide: Common Challenges and Solutions
This section is designed to address specific issues that may arise during the synthesis of this compound.
Scenario 1: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation of a difluorinated aromatic compound is a common approach. However, the strong deactivating effect of the fluorine atoms and the directing effects of both the fluorine and the existing substituent can lead to several challenges.[1][2]
Question: Why is my Friedel-Crafts acylation of 1,3-difluorobenzene resulting in a low yield of the desired 2-acetyl-1,3-difluorobenzene precursor?
Answer:
Low yields in the Friedel-Crafts acylation of 1,3-difluorobenzene are a frequent challenge. Several factors can contribute to this issue:
-
Substrate Reactivity: The two fluorine atoms strongly deactivate the benzene ring towards electrophilic attack. This inherent low reactivity requires forcing reaction conditions, which can lead to side reactions and degradation.[1]
-
Catalyst Selection and Stoichiometry: The choice and amount of the Lewis acid catalyst are critical. While AlCl₃ is commonly used, its high reactivity can sometimes lead to charring and the formation of intractable byproducts, especially at elevated temperatures.[3] The formation of a complex between the ketone product and the Lewis acid necessitates the use of stoichiometric or even excess amounts of the catalyst, which can complicate the workup.
-
Reaction Temperature: Inadequate temperature control is a major contributor to low yields. While higher temperatures are needed to overcome the deactivation of the ring, excessive heat can promote side reactions, including de-acylation and polymerization.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane or 1,2-dichloroethane are typical choices. However, ensuring the complete solubility of the reactants and the catalyst complex is crucial for a homogeneous reaction.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Catalyst | Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂. Alternatively, explore the use of solid acid catalysts or trifluoromethanesulfonic acid, which can sometimes offer better selectivity and easier workup.[2][4] | Milder catalysts can reduce the extent of side reactions and charring. Solid acids simplify catalyst removal. |
| Temperature | Maintain a strict temperature profile. Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually increase the temperature to the desired level (e.g., 40-50 °C). | This allows for better control over the initial exothermic reaction and minimizes the formation of thermal degradation byproducts. |
| Reagent Addition | Add the acylating agent (e.g., acetyl chloride) dropwise to the mixture of the substrate and Lewis acid in the solvent. | Slow addition helps to control the reaction rate and dissipate the heat generated, preventing localized overheating. |
| Workup | Quench the reaction by carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl. | This hydrolyzes the catalyst-ketone complex and helps to separate the organic product from the inorganic salts. |
Question: I am observing the formation of multiple isomers during the Friedel-Crafts acylation. How can I improve the regioselectivity to favor the desired 2-acetyl product?
Answer:
The formation of isomeric byproducts is a common issue in the Friedel-Crafts acylation of substituted benzenes. In the case of 1,3-difluorobenzene, acylation can occur at the 2-, 4-, and 6-positions.
-
Directing Effects: The fluorine atoms are ortho-, para-directing. This means that acylation is electronically favored at the positions adjacent (ortho) and opposite (para) to the fluorine atoms. However, steric hindrance can play a significant role in determining the final product distribution.
-
Steric Hindrance: The acetyl group is bulky, and its introduction is sterically hindered at the 2-position, which is flanked by two fluorine atoms. Acylation at the 4- or 6-position is generally more favorable.
Strategies to Enhance Regioselectivity:
-
Choice of Starting Material: If possible, starting with a precursor that already has a substituent that directs the incoming acetyl group to the desired position can be a more effective strategy.
-
Use of Bulky Catalysts: Employing a bulkier Lewis acid catalyst can sometimes enhance steric hindrance at the more crowded positions, potentially favoring acylation at the desired, less hindered site.
-
Purification: If isomeric mixtures are unavoidable, a robust purification strategy is essential. Isomers of acetyl-difluorobenzoic acid can have very similar physical properties, making separation by simple crystallization challenging. Techniques such as column chromatography or preparative HPLC may be necessary at the laboratory scale. For industrial-scale production, fractional distillation of an esterified intermediate or selective crystallization of a salt derivative might be more feasible.
Scenario 2: Ortho-Lithiation Route
Directed ortho-lithiation offers an alternative, often more regioselective, route to substituted aromatics. This approach typically involves the use of a directing group to guide a strong base (usually an organolithium reagent) to deprotonate the adjacent ortho-position.
Question: My attempt at ortho-lithiation of 2,5-difluorobenzoic acid followed by quenching with an acetylating agent is giving a very low yield. What could be the problem?
Answer:
Low yields in ortho-lithiation reactions can stem from several critical factors:
-
Incomplete Deprotonation: The acidity of the ortho-proton is crucial. While the carboxylic acid group is a good directing group, the strong electron-withdrawing nature of the two fluorine atoms might not be sufficient to facilitate complete deprotonation, especially if a suboptimal base or reaction conditions are used.
-
Choice of Base: The choice of the organolithium reagent is critical. n-Butyllithium (n-BuLi) is commonly used, but for less acidic protons, stronger bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) might be necessary.
-
Reaction Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the carbonyl group of the benzoic acid. Maintaining this low temperature is crucial for the success of the reaction.
-
Quenching: The choice of the acetylating agent and the quenching procedure are important. Acetyl chloride or acetic anhydride are common choices. The electrophile must be added at a low temperature to the lithiated species to avoid decomposition.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Base | Use a stronger base like s-BuLi or t-BuLi in combination with TMEDA. | TMEDA coordinates with the lithium ion, increasing the basicity of the organolithium reagent and facilitating deprotonation. |
| Temperature | Ensure strict adherence to low temperatures (-78 °C) throughout the deprotonation and quenching steps using a suitable cooling bath (e.g., dry ice/acetone). | This minimizes side reactions and ensures the stability of the lithiated intermediate. |
| Reaction Time | Optimize the deprotonation time. Insufficient time may lead to incomplete reaction, while prolonged times can result in decomposition. | Monitor the reaction progress by taking aliquots, quenching them with a suitable electrophile (e.g., D₂O), and analyzing by NMR to determine the extent of deuteration. |
| Quenching | Add the acetylating agent as a solution in a dry, aprotic solvent (e.g., THF) dropwise to the cold (-78 °C) solution of the lithiated species. | This ensures efficient reaction with the electrophile and minimizes side reactions. |
III. Scale-Up Synthesis: Key Considerations and Challenges
Transitioning the synthesis of this compound from the lab to a larger scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Question: What are the primary safety concerns when scaling up a Friedel-Crafts acylation reaction?
Answer:
Scaling up Friedel-Crafts acylations requires careful consideration of several safety hazards:
-
Exothermic Reaction: The reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a vessel rupture.
-
Hydrogen Chloride (HCl) Evolution: The reaction generates significant amounts of HCl gas. A robust scrubbing system is necessary to neutralize the off-gases before they are released into the atmosphere.
-
Handling of Lewis Acids: Lewis acids like AlCl₃ are highly corrosive and react violently with water. Proper personal protective equipment (PPE) and handling procedures are essential.
-
Flammable Solvents: The use of flammable organic solvents requires appropriate fire safety measures, including grounding and bonding of equipment to prevent static discharge.
Mitigation Strategies:
-
Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a reaction calorimeter) to understand the heat flow of the reaction and to design an appropriate cooling system for the larger reactor.
-
Controlled Addition: Implement a controlled addition of the acylating agent using a dosing pump to manage the rate of the reaction and heat generation.
-
Efficient Off-Gas Management: Install a high-capacity scrubber system to neutralize the HCl gas produced during the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the ingress of moisture, which can deactivate the catalyst and lead to uncontrolled reactions.
Question: How can I efficiently purify large quantities of this compound, especially if isomeric impurities are present?
Answer:
Purification is often a major bottleneck in the scale-up of fine chemical synthesis.
-
Crystallization: The most cost-effective method for large-scale purification is crystallization. A systematic screening of solvents and solvent mixtures is necessary to identify a system that provides good recovery and effectively removes impurities. Seeding the crystallization can improve consistency and control over the crystal size and purity.
-
Salt Formation and Recrystallization: If the free acid is difficult to crystallize, forming a salt with a suitable base (e.g., an amine) and recrystallizing the salt can sometimes provide better purification. The purified salt can then be neutralized to regenerate the pure acid.
-
Distillation of an Intermediate: If the final product is a solid with a high melting point, it may be advantageous to purify a liquid intermediate, such as an ester derivative, by fractional distillation before hydrolysis to the final product.
IV. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most logical starting material for a Friedel-Crafts approach would be 1,3-difluorobenzene, which would then require subsequent steps to introduce the carboxylic acid functionality. For an ortho-lithiation strategy, a pre-existing difluorobenzoic acid, such as 2,5-difluorobenzoic acid, would be the ideal starting point. The choice often depends on the commercial availability and cost of the starting materials.
Q2: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and determination of the purity of the final product. A suitable method would need to be developed to separate the starting materials, product, and any potential isomeric byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.
-
Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.
Q3: Are there any specific storage and handling precautions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is advisable to avoid contact with strong oxidizing agents.[5] As with most fine chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[5]
V. Visualizing the Synthetic Pathways
To aid in understanding the synthetic strategies, the following diagrams illustrate the conceptual workflows.
Caption: Conceptual workflow for the Friedel-Crafts acylation route.
Caption: Conceptual workflow for the ortho-lithiation route.
VI. References
-
BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
-
Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids. (US6333431B1).
-
Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (US5478963A).
-
sioc-journal.cn. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
-
Google Patents. (n.d.). Preparation of 2,3-difluorophenylacetic acid. (CN101486638A).
-
Google Patents. (n.d.). Method for acylating fluorobenzene. (CN101462931A).
-
Google Patents. (n.d.). Process for preparation of 2,4,6-trifluorobenzoic acid. (WO2021156893A1).
-
Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (CN101050176A).
-
ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
-
MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
-
Google Patents. (n.d.). United States Patent. (US Patent No. not provided).
-
ChemicalBook. (n.d.). 2,6-Difluorobenzoic acid synthesis.
-
PubChem. (n.d.). 4-Acetyloxy-3,5-difluorobenzoic acid.
-
ResearchGate. (n.d.). 2,6-Difluorobenzoic acid.
-
Sigma-Aldrich. (n.d.). 2,6-Difluorobenzoic acid 98 385-00-2.
-
National Institutes of Health. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
-
Synquest Labs. (n.d.). This compound Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 3. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. synquestlabs.com [synquestlabs.com]
preventing decomposition of "2-Acetyl-3,6-difluorobenzoic acid" during reactions
Welcome to the Technical Support Center for 2-Acetyl-3,6-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile building block in complex organic syntheses. Our goal is to empower you with the knowledge to anticipate and prevent the decomposition of this molecule, ensuring the integrity and success of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a valuable reagent in medicinal chemistry and materials science, prized for its unique electronic and structural properties conferred by the fluorine and acetyl substituents. However, the very features that make it useful also render it susceptible to specific decomposition pathways, primarily decarboxylation. The proximate arrangement of the acetyl and carboxylic acid groups, known as the "ortho-effect," significantly influences the molecule's reactivity and stability. This guide will delve into the mechanisms of decomposition and provide actionable strategies to maintain the compound's integrity throughout your synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in a question-and-answer format.
Question 1: I am observing gas evolution and a loss of my starting material when heating my reaction mixture containing this compound. What is likely happening?
Answer: You are likely observing decarboxylation, the primary decomposition pathway for this molecule. The ortho-acetyl group, regardless of its electron-withdrawing nature, can facilitate the loss of carbon dioxide (CO₂) from the carboxylic acid moiety, especially under thermal stress. This is a well-documented phenomenon for ortho-substituted benzoic acids.[1][2]
Underlying Cause: The "ortho-effect" plays a crucial role here. The steric hindrance between the acetyl group and the carboxylic acid can force the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity can weaken the bond between the carboxylic carbon and the aromatic ring, lowering the activation energy for decarboxylation.[3] Furthermore, the acetyl group can participate in intramolecular interactions that stabilize the transition state of the decarboxylation reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter to control. If the reaction protocol allows, reduce the temperature and extend the reaction time.
-
Use Milder Reaction Conditions: Opt for milder reagents and catalysts where possible.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material and the formation of any unexpected byproducts.
Question 2: My reaction is run under basic conditions, and I am seeing poor yields and multiple unidentified spots on my TLC. Could the base be degrading my starting material?
Answer: Yes, basic conditions can promote the decomposition of this compound, though the mechanism is different from thermal decarboxylation.
Underlying Cause: In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate anion. While this anion is generally more stable, strong basic conditions, especially when heated, can facilitate side reactions involving the acetyl group. These can include enolate formation and subsequent aldol-type reactions or other condensations, leading to a complex mixture of products. Additionally, strong bases can catalyze decarboxylation, particularly at elevated temperatures.
Troubleshooting Steps:
-
Choice of Base: Use the weakest base necessary to achieve your desired transformation. For example, consider using potassium carbonate or triethylamine instead of stronger bases like sodium hydroxide or lithium diisopropylamide (LDA) if the reaction chemistry permits.
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Protecting Groups: If the carboxylic acid is not the reactive site for your intended transformation, consider protecting it as an ester (e.g., methyl or ethyl ester) to prevent deprotonation and subsequent side reactions.
Question 3: I am attempting a reaction under acidic conditions and observing the formation of a byproduct with a lower molecular weight. What could this be?
Answer: Under acidic conditions, particularly with strong acids and heat, you are likely observing acid-catalyzed decarboxylation.
Underlying Cause: The mechanism of acid-catalyzed decarboxylation of benzoic acids involves the protonation of the aromatic ring, which facilitates the cleavage of the C-C bond to the carboxyl group. The presence of substituents on the ring can influence the rate of this reaction.
Troubleshooting Steps:
-
Acid Strength and Concentration: Use the mildest acidic conditions and the lowest concentration of acid required.
-
Temperature Management: Avoid high temperatures in the presence of strong acids.
-
Protecting Groups: As with basic conditions, protecting the carboxylic acid as an ester can prevent this decomposition pathway.
Question 4: Can certain catalysts promote the decomposition of this compound?
Answer: Yes, certain transition metal catalysts, particularly those used in cross-coupling and decarboxylation reactions, can inadvertently promote the decomposition of your starting material.
Underlying Cause: Metals like copper, palladium, and rhodium are known to catalyze the decarboxylation of benzoic acids.[4] These catalysts can coordinate to the carboxylate and facilitate the extrusion of CO₂ to form an aryl-metal intermediate. If this intermediate is not efficiently trapped by the desired reaction partner, it can lead to undesired side products.
Troubleshooting Steps:
-
Catalyst Screening: If you suspect catalyst-induced decomposition, screen a variety of catalysts and ligands to find a system that favors your desired reaction over decarboxylation.
-
Reaction Conditions Optimization: Adjusting the temperature, solvent, and reaction time can significantly impact the selectivity of the catalytic reaction.
-
Stoichiometric Control: Ensure precise control over the stoichiometry of your reagents to favor the desired reaction pathway.
Preventative Strategies & Protocols
To proactively avoid the decomposition of this compound, consider the following strategies and protocols.
Strategy 1: Protecting Group Chemistry
The most robust strategy to prevent unwanted side reactions is the use of protecting groups for either the carboxylic acid or the acetyl group, or both, depending on the desired transformation.
Protecting the Carboxylic Acid:
Converting the carboxylic acid to an ester is an effective way to prevent both decarboxylation and unwanted reactions under basic conditions.
-
Protocol for Methyl Esterification:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protecting the Acetyl Group:
If the carboxylic acid is the desired reactive site, the acetyl group can be protected as a ketal.
-
Protocol for Ethylene Glycol Ketalization:
-
Dissolve this compound in toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Visualization of Protecting Group Strategy:
Caption: Protecting group workflow for this compound.
Strategy 2: Optimization of Reaction Conditions
Careful control of reaction parameters is crucial when protecting groups are not a viable option.
Table 1: Recommended Reaction Condition Adjustments
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest effective temperature. | Minimizes the rate of thermal decarboxylation. |
| pH | Avoid strongly acidic or basic conditions unless required by the reaction mechanism. | Prevents acid- or base-catalyzed decomposition pathways. |
| Catalyst | Screen for catalysts with high selectivity for the desired reaction. | Avoids catalyst-induced decarboxylation. |
| Solvent | Choose a solvent that facilitates the desired reaction at a lower temperature. | Can influence reaction rates and selectivity. |
| Reaction Time | Monitor the reaction closely and quench as soon as the starting material is consumed. | Prevents prolonged exposure to potentially degrading conditions. |
Strategy 3: Analytical Monitoring
Regularly monitoring the progress of your reaction is key to identifying and mitigating decomposition.
Recommended Analytical Techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting material and the appearance of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the reaction mixture and can be used to track the formation of specific decomposition products.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of the molecular weights of byproducts, aiding in the elucidation of decomposition pathways.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying volatile decomposition products, such as the decarboxylated arene.[5]
Visualization of Troubleshooting Logic:
Caption: A troubleshooting decision tree for decomposition issues.
Conclusion
While this compound is a powerful synthetic intermediate, its inherent structural features necessitate careful consideration of reaction conditions to prevent decomposition. By understanding the mechanisms of decarboxylation and other side reactions, and by implementing the preventative strategies outlined in this guide, researchers can confidently and successfully utilize this valuable compound in their synthetic endeavors.
References
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing). Available at: [Link]
-
Rhodium-mediated decarboxylative conjugate addition of fluorinated benzoic acids: stoichiometric and catalytic transformations - PubMed. Available at: [Link]
-
Direct decarboxylative >18>F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - RSC Publishing. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]
-
Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF. Available at: [Link]
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Available at: [Link]
-
Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters - ResearchGate. Available at: [Link]
-
Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]
-
Decarboxylation - Wikipedia. Available at: [Link]
-
Decarboxylation Reaction Mechanism - YouTube. Available at: [Link]
-
Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. Available at: [Link]
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents.
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Available at: [Link]
-
Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters | Chemical Reviews - ACS Publications. Available at: [Link]
-
HYDROLYSIS REACTIONS. Available at: [Link]
-
Reaction profiles of nucleophilic substitution reactions of 2‐O‐acetyl... - ResearchGate. Available at: [Link]
-
Protecting Groups List - SynArchive. Available at: [Link]
-
Protodecarboxylation of benzoic acids under radical conditions - RSC Publishing. Available at: [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
Acetal Hydrolysis Mechanism + EASY TRICK! - YouTube. Available at: [Link]
-
Acetal Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]
-
An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid - ResearchGate. Available at: [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts | Journal of the American Chemical Society. Available at: [Link]
-
Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Available at: [Link]
-
This compound (C9H6F2O3) - PubChemLite. Available at: [Link]
-
(PDF) 2,6-Difluorobenzoic acid - ResearchGate. Available at: [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF. Available at: [Link]
-
(PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids - ResearchGate. Available at: [Link]
-
Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Reactions of some perfluoroolefins with S-containing nucleophiles - Sci-Hub. Available at: [Link]
-
Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Available at: [Link]
-
Are Benzoic Acids Always More Acidic Than Phenols? The Case of ortho-, meta-, and para-Hydroxybenzoic Acids | Request PDF. Available at: [Link]
-
Which one is more stable, ortho hydroxybenzoic acid or para-hydroxybenzoic acid? - Quora. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. quora.com [quora.com]
- 4. Rhodium-mediated decarboxylative conjugate addition of fluorinated benzoic acids: stoichiometric and catalytic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Monitoring of 2-Acetyl-3,6-difluorobenzoic Acid Reactions
Welcome, researchers and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth technical and troubleshooting advice for monitoring chemical reactions involving the intermediate, 2-Acetyl-3,6-difluorobenzoic acid (C₉H₆F₂O₃, MW: 200.14).[1][2] We move beyond simple protocols to explain the causality behind analytical choices, ensuring robust and reliable reaction monitoring.
Our focus is on providing practical, field-proven insights to overcome common challenges encountered during process development and quality control. The techniques discussed are foundational for ensuring reaction completion, identifying byproducts, and optimizing synthesis pathways.[3]
Core Analytical Decision Workflow
Choosing the right analytical tool is paramount. The decision often involves a trade-off between the need for detailed structural information, quantitative accuracy, speed, and whether real-time monitoring is required.
Caption: High-level decision matrix for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for routine quality control and purity assessment of fluorinated benzoic acid isomers and related compounds due to its high resolution and speed without the need for derivatization.[4]
Frequently Asked Questions & Troubleshooting (HPLC)
Q1: What is a reliable starting HPLC method for monitoring a reaction of this compound?
A1: A reversed-phase (RP-HPLC) method is the most common and effective approach. The acidic nature of the benzoic acid group and the overall polarity of the molecule make it well-suited for separation on a C18 column.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. A 250 mm length ensures sufficient resolution for potential isomers and impurities. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | The acid is critical. It suppresses the ionization of the carboxylic acid group (-COOH), preventing severe peak tailing and ensuring a sharp, symmetrical peak shape.[5] |
| Mobile Phase B | Acetonitrile or Methanol | These are standard organic modifiers for reversed-phase. Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | A gradient is essential to elute the starting material, intermediates, and the potentially more or less polar product(s) within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at ~230 nm and ~254 nm | The aromatic ring will have strong absorbance. Monitoring at multiple wavelengths can help distinguish between compounds with different chromophores. |
| Temperature | 30 °C | Maintaining a constant column temperature is crucial for stable, reproducible retention times.[6] |
Q2: My peak for the benzoic acid is tailing significantly. What's causing this and how do I fix it?
A2: This is the most common issue for acidic analytes.[5] The primary cause is secondary interactions between the ionized carboxylate group and active, acidic silanol groups on the silica surface of the column packing.[5]
-
Insufficiently Acidic Mobile Phase: The most likely culprit. If the mobile phase pH is not low enough (ideally pH 2.5-3.0), a portion of your analyte will be in its anionic (carboxylate) form, which interacts strongly with residual silanols. Solution: Ensure your mobile phase contains at least 0.1% of a suitable acid like formic, trifluoroacetic, or phosphoric acid.
-
Column Degradation: Older silica-based columns can expose more active silanol sites over time. Solution: Try a newer column or one with advanced end-capping designed to shield these sites. If necessary, flush the column with a strong solvent.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to fronting or tailing peaks. Solution: Dilute your sample and reinject.[5][8]
Q3: My retention times are drifting from one injection to the next. What should I check?
A3: Drifting retention times point to a lack of system equilibrium or a change in conditions.
Caption: Troubleshooting workflow for drifting HPLC retention times.
-
Primary Cause: Insufficient column equilibration, especially after changing the mobile phase composition.[7] Before starting your analysis, always flush the column with at least 10-20 column volumes of the initial mobile phase.
-
Secondary Causes:
-
Mobile Phase Preparation: Inconsistent mixing or evaporation of the more volatile organic component can change the mobile phase composition over time.[6] Prepare fresh mobile phase daily.
-
Pump/Hardware Issues: Leaks in the pump or fittings can cause pressure fluctuations and unstable flow rates.
-
Temperature Fluctuations: A change in ambient temperature can affect retention times if you are not using a column oven.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and provides structural confirmation, making it excellent for trace analysis and identifying unknown byproducts.[4] However, due to the low volatility of carboxylic acids, a derivatization step is mandatory.[4][9]
Frequently Asked Questions & Troubleshooting (GC-MS)
Q1: Why can't I inject this compound directly onto a GC-MS?
A1: The carboxylic acid group makes the molecule too polar and non-volatile. It will not vaporize properly in the GC inlet and will likely adhere to active sites in the inlet and column, resulting in no peak or a very broad, tailing peak. Derivatization is required to convert the polar carboxylic acid into a more volatile ester.[4]
Q2: What is a reliable derivatization method for this compound?
A2: Esterification is the standard approach. Methylation using BF₃·MeOH (Boron Trifluoride-Methanol complex) is a common and effective method for converting fluorobenzoic acids to their corresponding methyl esters, which are volatile and suitable for GC-MS analysis.[9]
Experimental Protocol: Derivatization and GC-MS Analysis
This protocol is a self-validating system. A control sample (un-derivatized) should be run to confirm that the underivatized acid does not elute, validating the necessity and success of the derivatization.
-
Sample Preparation:
-
Take a precise aliquot of your reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., Toluene).
-
-
Derivatization:
-
To your sample, add the BF₃·MeOH reagent.
-
Seal the vial tightly and heat at approximately 60-70 °C for 24 hours to form the methyl ester.[9]
-
-
Extraction:
-
After cooling, add an organic solvent (e.g., hexane) and water.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the organic (top) layer containing the derivatized analyte to a clean GC vial.
-
-
GC-MS Analysis:
-
Inject the organic extract into the GC-MS.
-
| Parameter | Recommended Condition | Rationale & Expert Insight |
| GC Column | DB-5ms or similar non-polar/mid-polarity column | A 5% phenyl-methylpolysiloxane column provides good general-purpose separation for a wide range of organic molecules.[4] |
| Carrier Gas | Helium at a constant flow of ~1 mL/min | Standard inert carrier gas for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized sample. |
| Oven Program | Start at 60 °C, hold 2 min, ramp at 10 °C/min to 280 °C | A temperature gradient is crucial for separating components with different boiling points.[4] |
| MS Detection | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | m/z 50-350 | This range will cover the expected molecular ion of the derivatized product and its key fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both structural elucidation and quantitative reaction monitoring. For this compound, both ¹H and ¹⁹F NMR are exceptionally useful.[3][10]
Frequently Asked Questions & Troubleshooting (NMR)
Q1: How can I use NMR to track my reaction? Should I use ¹H or ¹⁹F NMR?
A1: You can monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals over time.[11]
-
¹H NMR: Track changes in the aromatic protons, the acetyl methyl protons, or any other unique proton signals in your starting material vs. your product.
-
¹⁹F NMR: This is a key advantage for fluorinated compounds. ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and typically a clean baseline with no background signals.[12] You can track the two fluorine signals of the starting material as they are consumed and potentially see new fluorine signals appear for the product or fluorinated byproducts.[10]
Caption: Decision guide for using ¹H vs. ¹⁹F NMR for reaction monitoring.
Q2: I'm monitoring my reaction directly in a non-deuterated solvent, and my peaks are distorted. What can I do?
A2: This is a common challenge when avoiding costly deuterated solvents for reaction monitoring.[13] The magnetic field stability (lock) and homogeneity (shim) are compromised.
-
Problem: Without a deuterium lock, the magnetic field can drift, causing peak broadening and shifting. The reaction itself can also change the magnetic susceptibility of the sample, worsening the problem.[14]
-
Solution 1 (Solvent Suppression): Use solvent suppression pulse programs (like WET-1D) to reduce the overwhelming signal from your protonated solvent.[15] This allows the receiver gain to be increased to better observe your analyte signals.
-
Solution 2 (Flow NMR): For more advanced setups, a flow cell can be used to pump the reaction mixture through the spectrometer. This provides real-time data and can be more representative of the bulk reaction.[13]
-
Solution 3 (No-D NMR): Modern spectrometers often have advanced algorithms and hardware that can perform measurements without a deuterium lock, though shimming may still be challenging.
Q3: How do I get accurate quantitative data (qNMR) from my reaction mixture?
A3: Quantitative NMR (qNMR) is highly accurate but requires careful setup.
-
Use an Internal Standard: Add a known amount of a stable, non-reactive internal standard to your sample. The standard should have a simple spectrum with at least one peak that is well-resolved from your analyte peaks. For ¹⁹F qNMR, a fluorinated compound of certified purity is used.[16]
-
Ensure Full Relaxation: The recycle delay (d1) must be long enough for all nuclei of interest to fully relax between scans. A good rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of the peaks you are integrating.
-
Number of Scans (ns): Use a sufficient number of scans to get good signal-to-noise, but not so many that the reaction proceeds significantly during the acquisition time for a single time point.[17]
In-Situ Reaction Monitoring
In-situ (or real-time) monitoring provides a continuous stream of data directly from the reaction vessel, offering unparalleled insight into reaction kinetics, mechanisms, and the formation of transient intermediates.[18][19]
Q1: What are the main advantages of in-situ monitoring over taking manual samples for HPLC or NMR?
A1: The primary advantage is the acquisition of high-quality, continuous data without perturbing the reaction.[20]
-
No Sampling Bias: Eliminates errors or inconsistencies associated with quenching, handling, and preparing discrete samples.
-
Detect Transient Intermediates: Species that are too unstable to survive the sampling and workup process can be observed directly.[19]
-
Improved Safety: Reduces operator exposure to potent or hazardous reagents.
-
Rich Kinetic Data: Provides a complete reaction profile, allowing for more accurate kinetic modeling and process optimization.[20]
Q2: Which in-situ techniques are most suitable here?
A2: For reactions in solution, Fourier-Transform Infrared (FTIR) and Raman spectroscopy are the most common choices.[18]
-
FTIR Spectroscopy: Excellent for tracking changes in specific functional groups. For example, you could monitor the disappearance of a starting material's carbonyl stretch and the appearance of a new carbonyl stretch for the product.
-
Raman Spectroscopy: Complementary to FTIR. It is particularly useful for aqueous reactions where water's strong IR absorbance can be problematic.[21] It is also sensitive to changes in aromatic ring vibrations.
Caption: Comparison of offline vs. in-situ reaction monitoring workflows.
References
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed.
- Analytical methods to distinguish between fluorinated benzoic acid isomers. Benchchem.
- How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?. protheragen.com.
- analytical techniques for assessing the purity of fluorinated intermediates. Benchchem.
- Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Publications.
- Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- 4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts.
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH.
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed.
- Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate.
- Reaction Monitoring. Bruker.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Exploring ¹⁹F NMR in Drug Development. News-Medical.Net.
- Reaction Monitoring & Kinetics. Iowa State University.
- NMR Reaction Monitoring Robust to Spectral Distortions. NIH.
- Common Problems. SDSU NMR Facility – Department of Chemistry.
- Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. ResearchGate.
- HPLC Troubleshooting Guide. phenomenex.com.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- HPLC Troubleshooting Guide. hichrom.co.uk.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. chiraltech.com.
- Monitoring Reactions by NMR. chem.wisc.edu.
- A Method for Real Time Monitoring of Chemical Reactions and Processes. ResearchGate.
- Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.
- This compound. Santa Cruz Biotechnology.
- 2,6-Difluorobenzoic acid, 3-chloroprop-2-enyl ester. NIST WebBook.
- 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. zora.uzh.ch.
- This compound Safety Data Sheet. Synquest Labs.
-
This compound. Biosynth. Available at: [Link]
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. NIH.
- 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 2,6-Difluorobenzoic acid 98 385-00-2. Sigma-Aldrich.
- 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum. ChemicalBook.
- (PDF) 2,6-Difluorobenzoic acid. ResearchGate.
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. realab.ua [realab.ua]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. news-medical.net [news-medical.net]
- 13. pharmtech.com [pharmtech.com]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. mt.com [mt.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Reaction Monitoring | Bruker [bruker.com]
- 21. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
strategies for selective functionalization of "2-Acetyl-3,6-difluorobenzoic acid"
Answering in the user's language.### Technical Support Center: 2-Acetyl-3,6-difluorobenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This molecule is a highly versatile, polyfunctional building block crucial for projects in medicinal chemistry and materials science.[1] However, its rich functionality—a carboxylic acid, a ketone, and an activated aromatic ring—presents unique challenges in achieving selective chemical transformations. This guide is designed to provide you, our fellow researchers, with practical, field-tested strategies and troubleshooting advice to navigate these complexities effectively. Our goal is to move beyond simple protocols and delve into the causality of experimental choices, empowering you to optimize your synthetic routes with confidence.
Part 1: Initial Analysis & Strategic Planning (FAQs)
This section addresses the most common preliminary questions researchers face before beginning their experiments. A thorough understanding of the molecule's intrinsic properties is the foundation of a successful synthetic strategy.
Q1: What are the primary reactive sites on this compound, and how do they influence each other?
A1: The molecule has three distinct zones of reactivity, each with its own characteristics. The interplay between the electron-withdrawing acetyl and fluoro groups and the ortho-directing carboxylate group governs the overall reactivity.
Caption: Key reactive zones of the target molecule.
The carboxylic acid is the most acidic site and will react readily with bases. The acetyl group's carbonyl is electrophilic and susceptible to nucleophiles. The aromatic ring is electron-deficient due to the three substituents, making it a candidate for nucleophilic aromatic substitution (SNA_r_) or selective C-H functionalization, rather than classical electrophilic substitution.
Q2: The molecule has both a ketone and a carboxylic acid. Do I need to use protecting groups?
A2: Yes, in many cases, a protecting group strategy is essential to prevent undesired side reactions. The choice of whether to protect, and which group to protect, depends entirely on the desired transformation. Achieving high levels of chemoselectivity is a common challenge in organic synthesis.[2][3][4]
-
When targeting the ketone: If you are using strongly basic or nucleophilic reagents (e.g., Grignard reagents, organolithiums, or hydrides like LiAlH₄), you must protect the carboxylic acid. The acidic proton will quench these reagents, leading to reagent waste and reaction failure.
-
When targeting the carboxylic acid: If you are performing reactions that could affect the ketone (e.g., reduction with harsh hydrides that might also reduce the ketone), you should protect the ketone.
-
Orthogonal Protection: In complex syntheses, you might need to modify both groups at different stages. An orthogonal protecting group strategy, where each group can be removed under conditions that do not affect the other, is ideal.[5]
Q3: What is the most likely position for a new substituent to be added to the aromatic ring?
A3: The regiochemical outcome depends heavily on the reaction mechanism you employ. The electronic landscape of the ring is complex, and there is no single "most reactive" position.
-
For Directed ortho-Metalation (DoM): The carboxylic acid group (after deprotonation to the carboxylate) is a powerful directing group.[6][7] This strategy will almost certainly direct lithiation, and subsequent electrophilic quench, to the C5 position , which is ortho to the carboxylate and flanked by a fluorine atom.
-
For Nucleophilic Aromatic Substitution (SNA_r_): The ring is activated for SNA_r_ by the electron-withdrawing acetyl and carboxyl groups.[8][9][10] While the fluorine atoms are potential leaving groups, substitution of hydrogen is also possible. The most likely positions for nucleophilic attack are C4 and C6 , which are ortho/para to the strongly activating acetyl group.
-
For Transition-Metal-Catalyzed C-H Functionalization: This is a powerful modern technique.[11][12] The directing-group ability of the substituents and the intrinsic acidity of the C-H bonds will determine the outcome. C-H bonds ortho to fluorine atoms are often activated towards functionalization.[13] Therefore, both C4 and C5 are viable candidates, and selectivity may depend on the specific catalyst and directing group used.
Part 2: Troubleshooting Guide - Selective Transformations
This section provides structured solutions to common experimental problems, complete with workflow diagrams and detailed protocols.
Guide 1: Reactions at the Acetyl (Ketone) Group
Common Challenge: Modifying the ketone without affecting the carboxylic acid.
Problem: "I am trying to reduce the ketone to a secondary alcohol using NaBH₄, but I'm getting inconsistent results and low yields. What's going wrong?"
Analysis: While NaBH₄ is generally chemoselective for ketones over carboxylic acids, its reactivity can be hampered by the acidic proton of the -COOH group. The base-catalyzed decomposition of NaBH₄ and potential formation of mixed borate esters can lead to poor results. Furthermore, any strong, non-selective hydride like LiAlH₄ would react with both groups.
Solution Workflow:
Caption: Decision workflow for selective ketone reduction.
Recommended Protocol: Strategy A - Protection/Reduction/Deprotection
This is the most robust and reliable method.
Step 1: Methyl Ester Protection
-
Setup: Dissolve this compound (1.0 eq) in methanol (MeOH, 0.2 M).
-
Catalysis: Add sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction, neutralize with saturated sodium bicarbonate (NaHCO₃) solution, and extract with ethyl acetate. Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl ester.
Step 2: Ketone Reduction
-
Setup: Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF/MeOH (4:1, 0.1 M) and cool to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir at 0 °C for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction carefully with saturated ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: Ester Deprotection (Hydrolysis)
-
Setup: Dissolve the alcohol intermediate (1.0 eq) in a THF/water mixture (3:1, 0.1 M).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.
-
Workup: Acidify the mixture to pH ~2 with 1M HCl. Extract with ethyl acetate, dry the organic layers, and concentrate to yield the final product, 2-(1-hydroxyethyl)-3,6-difluorobenzoic acid.
Guide 2: Reactions at the Carboxylic Acid Group
Common Challenge: Forming amides or esters without side reactions at the ketone.
Problem: "My amide coupling reaction using EDC/HOBt is giving me a complex mixture of products. How can I improve the selectivity?"
Analysis: Standard peptide coupling reagents are generally selective for carboxylic acids. However, the acetyl group's α-protons can be acidic, and under certain basic conditions (e.g., using excess tertiary amine base), enolization can occur, leading to side reactions or racemization if a chiral center is nearby. The key is to use stoichiometric amounts of base and mild conditions.
Recommended Protocol: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent that often provides cleaner reactions and higher yields than carbodiimide-based methods, especially for sterically hindered or electronically deactivated systems.
-
Setup: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-20 minutes at room temperature. A color change to yellow is often observed.
-
Coupling: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Data Summary: Protecting Group Strategies
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonal To |
| Carboxylic Acid | Methyl Ester | MeOH, H₂SO₄ (catalytic), reflux | LiOH, THF/H₂O; or 1M NaOH | Benzyl Ether, Boc |
| Carboxylic Acid | Benzyl Ester | Benzyl bromide, K₂CO₃, DMF | H₂, Pd/C (Hydrogenolysis) | Methyl Ester, TBS |
| Ketone | Ethylene Glycol Ketal | Ethylene glycol, p-TsOH, Toluene, Dean-Stark | 2M HCl, Acetone/H₂O | Most non-acidic conditions |
| Ketone | 1,3-Propanedithiol Thioacetal | BF₃·OEt₂, CH₂Cl₂ | HgCl₂, CaCO₃, MeCN/H₂O | Most non-Lewis acid conditions |
Guide 3: Selective C-H Functionalization of the Aromatic Ring
Common Challenge: Introducing a new group onto the aromatic ring with predictable regioselectivity.
Problem: "I need to install a bromine atom on the aromatic ring. Which position is the most accessible?"
Analysis: Classical electrophilic bromination (Br₂/FeBr₃) is unlikely to be effective due to the strongly deactivated nature of the ring. A more modern and selective approach is required. Directed ortho-Metalation (DoM) is the most predictable strategy for this substrate.[14][15]
Recommended Protocol: Directed ortho-Metalation and Bromination at C5
This protocol leverages the powerful directing effect of the carboxylate group to achieve high regioselectivity. The reaction must be performed under strictly anhydrous and anaerobic conditions at low temperatures.
-
Setup: To a flame-dried flask under argon, add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C.
-
Deprotonation/Metalation: Slowly add a solution of Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi) (2.2 eq) in hexanes/THF via syringe. Stir the mixture at -78 °C for 1-2 hours. The first equivalent of base deprotonates the carboxylic acid, and the second deprotonates the C5 position.
-
Electrophilic Quench: Add a solution of 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.5 eq) in anhydrous THF dropwise.
-
Reaction: Maintain the temperature at -78 °C and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by adding saturated NH₄Cl solution. Allow the mixture to warm to room temperature. Acidify with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate 5-Bromo-2-acetyl-3,6-difluorobenzoic acid.
References
-
Zora. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]
-
Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E66(8), o2109. Available at: [Link]
-
Li, W., et al. (2020). Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. Nature Communications, 11(1), 5466. Available at: [Link]
-
ResearchGate. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
-
Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2109. Available at: [Link]
- Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Zhegrova, S., & Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 13(8), 898-914. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ChemRxiv. (2024). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic acid. Retrieved from [Link]
-
Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2655-2661. Available at: [Link]
-
Chemical Science. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Retrieved from [Link]
-
Natural Product Reports. (2023). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]
-
Accounts of Chemical Research. (2014). Chemoselectivity and the curious reactivity preferences of functional groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Retrieved from [Link]
-
University of Evansville. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]
-
White Rose Research Online. (2021). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselectivity and the Curious Reactivity Preferences of Functional Groups. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
ACS Publications. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]
-
IS MUNI. (2021). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. Retrieved from [Link]
-
JoVE. (n.d.). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]
-
MDPI. (2019). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]
-
MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]
-
KU Leuven. (2021). Novel concepts for the C-H functionalization of aromatic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]
-
RSC. (2020). Multitask prediction of site selectivity in aromatic C–H functionalization reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Chemoselectivity and the curious reactivity preferences of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Predictive Analysis and Comparison Guide to the NMR and Mass Spectrometry of 2-Acetyl-3,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. 2-Acetyl-3,6-difluorobenzoic acid, a substituted aromatic ketone and carboxylic acid, presents a unique analytical challenge due to the influence of its electron-withdrawing acetyl and carboxyl groups, and the presence of two fluorine atoms. This guide offers a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By leveraging established spectroscopic principles and comparing with data from analogous structures, we provide a robust framework for its characterization. This document is intended to serve as a practical reference for researchers engaged in the synthesis, quality control, and application of this and similar fluorinated aromatic compounds.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and key mass spectrometry fragments for this compound. These predictions are derived from the analysis of substituent effects and comparison with experimentally determined data for structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | ~11-13 | br s | - |
| H-5 | ~7.60 | ddd | J(H-F) ≈ 8.5, J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 |
| H-4 | ~7.20 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 8.5, J(H-F) ≈ 2.5 |
| -COCH₃ | ~2.70 | t | ⁵J(H-F) ≈ 3.0 |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O (acetyl) | ~200 | d | ³J(C-F) ≈ 4 |
| C=O (carboxyl) | ~168 | d | ³J(C-F) ≈ 3 |
| C-6 | ~163 | dd | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 15 |
| C-3 | ~161 | dd | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 15 |
| C-1 | ~135 | dd | ²J(C-F) ≈ 10, ³J(C-F) ≈ 5 |
| C-5 | ~125 | dd | ²J(C-F) ≈ 25, ⁴J(C-F) ≈ 3 |
| C-4 | ~118 | dd | ²J(C-F) ≈ 20, ³J(C-F) ≈ 5 |
| C-2 | ~115 | dd | ²J(C-F) ≈ 20, ³J(C-F) ≈ 10 |
| -COCH₃ | ~32 | q |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-6 | ~ -110 | ddd | J(F-F) ≈ 20, J(F-H) ≈ 8.5, J(F-H) ≈ 2.5 |
| F-3 | ~ -115 | ddd | J(F-F) ≈ 20, J(F-H) ≈ 8.5, J(F-H) ≈ 4.5 |
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |
| 200 | [M]⁺ | Molecular Ion |
| 185 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |
| 157 | [M - CH₃CO]⁺ | Loss of acetyl radical |
| 155 | [M - COOH]⁺ | Loss of carboxyl radical |
| 139 | [M - COOH - O]⁺ | Subsequent loss of oxygen |
| 113 | [C₆H₂F₂O]⁺ | Complex rearrangement and fragmentation |
In-Depth Analysis and Rationale
NMR Spectroscopy: A Symphony of Substituent Effects
The predicted NMR spectra of this compound are a direct consequence of the interplay between the electron-withdrawing nature of the acetyl and carboxylic acid groups and the strong electronegativity and coupling properties of the fluorine atoms.
-
¹H NMR: The aromatic protons (H-4 and H-5) are expected to resonate in the downfield region, typical for aromatic systems. Their chemical shifts and complex splitting patterns arise from both proton-proton and proton-fluorine couplings. The methyl protons of the acetyl group are predicted to show a triplet multiplicity due to coupling with the fluorine at position 3 (⁵J(H-F)). The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift.
-
¹³C NMR: The carbonyl carbons of the acetyl and carboxyl groups are predicted to be the most downfield signals. The carbons directly bonded to fluorine (C-3 and C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)), a characteristic feature of fluorinated aromatic compounds. The other aromatic carbons will show smaller, multi-bond couplings to the fluorine atoms.
-
¹⁹F NMR: The two fluorine atoms are in different chemical environments and are expected to have distinct chemical shifts. They will exhibit a significant fluorine-fluorine coupling constant (J(F-F)) and will also be coupled to the aromatic protons.
Mass Spectrometry: Charting the Fragmentation Cascade
The predicted mass spectrum under electron ionization (EI) conditions is anticipated to show a prominent molecular ion peak due to the stability of the aromatic ring. The primary fragmentation pathways are expected to involve the loss of the functional groups.[1]
The loss of a methyl radical from the acetyl group to form the [M - CH₃]⁺ ion is a common fragmentation for methyl ketones. Alpha-cleavage resulting in the loss of the entire acetyl radical ([M - CH₃CO]⁺) is also a probable pathway. Decarboxylation, the loss of the carboxyl group as a radical ([M - COOH]⁺), is a characteristic fragmentation of benzoic acids.[1] Subsequent fragmentations can lead to the formation of smaller, stable aromatic ions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of high-quality NMR and mass spectrometry data for this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 250 ppm, a relaxation delay of 5 seconds, and 1024 scans.
-
Process the data with a line broadening of 1.0 Hz.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum with a spectral width of 100 ppm, a relaxation delay of 2 seconds, and 64 scans.
-
Use an external reference standard such as CFCl₃.
-
-
2D NMR (HSQC and HMBC):
-
Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to confirm proton-carbon correlations.[2]
-
Optimize the spectral widths and acquisition times based on the one-dimensional spectra.
-
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Acquire data in full-scan mode to obtain the complete fragmentation pattern.
Comparison with Alternative Analytical Techniques
While NMR and MS are the cornerstones of structural elucidation for compounds like this compound, other techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be valuable for confirming the presence of the key functional groups: the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the two carbonyl C=O stretches (one for the ketone and one for the acid, ~1680-1760 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).
-
X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with a UV detector would be the primary method for assessing the purity of the compound. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for analyzing complex mixtures and identifying impurities.
Visualization of Analytical Workflows
NMR Analysis Workflow
Caption: Workflow for the NMR analysis of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The structural characterization of this compound is readily achievable through a combination of modern NMR and mass spectrometry techniques. This guide provides a detailed predictive framework for the expected spectral data, rooted in fundamental principles and comparisons with analogous compounds. The provided experimental protocols offer a starting point for obtaining high-quality data. While this guide focuses on NMR and MS, a comprehensive analysis would be further strengthened by complementary techniques such as IR spectroscopy and, for absolute confirmation, X-ray crystallography. The insights and methodologies presented here are intended to be a valuable resource for scientists working with this and other complex fluorinated aromatic molecules.
References
- Schaefer, T., Penner, G. H., & Wildman, T. A. (1985). The conformational behavior of 2-fluoro- and of 2,6-difluoroacetophenone implied by proximate spin–spin coupling constants and MO calculations. Canadian Journal of Chemistry, 63(8), 2256-2260.
-
Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. [Link][3][4]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007). 100 and More Basic NMR Experiments. Wiley-VCH.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved January 21, 2026, from [Link][1]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 21, 2026, from [Link][2]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 21, 2026, from [Link]
Sources
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystal structure of "2-Acetyl-3,6-difluorobenzoic acid" analogs
An In-depth Technical Guide to the Predicted X-ray Crystal Structure of 2-Acetyl-3,6-difluorobenzoic Acid Based on a Comparative Analysis of its Analogs
This guide provides a comprehensive comparative analysis of the X-ray crystal structure of this compound and its analogs. As the specific crystal structure for this compound is not publicly available, this document leverages experimental data from its core structural analogs, 2,6-difluorobenzoic acid and 2-acetylbenzoic acid, to predict its solid-state conformation and intermolecular interactions. This approach, rooted in the principles of crystal engineering and physical organic chemistry, offers valuable insights for researchers, scientists, and drug development professionals working with substituted benzoic acid derivatives.
Introduction: The Significance of Crystal Structure in Drug Design
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical determinant of a substance's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal structure (polymorphism) can have profound implications for a drug's efficacy and safety. Therefore, a thorough understanding of the factors that govern crystal packing is paramount in drug development.
This guide focuses on this compound, a molecule of interest due to the presence of multiple functional groups capable of engaging in a variety of intermolecular interactions. By dissecting the known crystal structure of 2,6-difluorobenzoic acid and the inferred solid-state behavior of 2-acetylbenzoic acid, we can construct a well-founded hypothesis for the crystal packing of the target molecule.
Comparative Analysis of Analog Structures
The Crystal Structure of 2,6-Difluorobenzoic Acid
The crystal structure of 2,6-difluorobenzoic acid provides a foundational understanding of the impact of ortho-fluoro substituents on the conformation and packing of a benzoic acid derivative.
Key Structural Features:
-
Non-planar Conformation: A notable feature of the 2,6-difluorobenzoic acid crystal structure is the significant dihedral angle of 33.70 (14)° between the benzene ring and the carboxylate group.[1][2][3] This out-of-plane twist is a direct consequence of the steric hindrance imposed by the two bulky fluorine atoms at the ortho positions, which flank the carboxylic acid group.
-
Centrosymmetric Dimers: In the solid state, 2,6-difluorobenzoic acid molecules form centrosymmetric dimers through robust O-H···O hydrogen bonds between their carboxylic acid moieties.[1][2][3] This is a common and highly stable supramolecular synthon for carboxylic acids, often described by the graph set notation R²₂(8).
-
Sheet-like Assembly: These primary dimers are further organized into two-dimensional sheets. This higher-order assembly is directed by weaker C-H···F hydrogen bonds, which link the dimers in a parallel arrangement to the (102) crystallographic plane.[1][2][3] The presence and structural role of C-H···F interactions are a subject of ongoing interest, and their significance in the crystal engineering of fluorinated organic molecules is increasingly recognized.[4]
Crystallographic Data for 2,6-Difluorobenzoic Acid:
| Parameter | Value | Reference |
| Formula | C₇H₄F₂O₂ | [1][2][3] |
| Molecular Weight | 158.10 g/mol | [1][3][5] |
| Crystal System | Monoclinic | [1][3] |
| Space Group | P2₁/c | [1] |
| a | 3.6517 (4) Å | [1][3] |
| b | 14.1214 (15) Å | [1][3] |
| c | 12.2850 (13) Å | [1][3] |
| β | 95.651 (3)° | [1][3] |
| Volume | 630.42 (12) ų | [1][3] |
| Z | 4 | [1][3] |
| Dihedral Angle (Benzene/Carboxyl) | 33.70 (14)° | [1][2][3] |
Predicted Solid-State Behavior of 2-Acetylbenzoic Acid
Anticipated Structural Features:
-
Intramolecular Hydrogen Bonding: The ortho positioning of the acetyl and carboxylic acid groups creates the potential for an intramolecular hydrogen bond between the carboxylic proton and the acetyl oxygen. This would form a six-membered ring, a favorable conformation that could influence the overall molecular geometry and the availability of the carboxylic proton for intermolecular interactions.
-
Competition between Inter- and Intramolecular Interactions: The formation of the classic carboxylic acid dimer would be in competition with the intramolecular hydrogen bond. The energetic balance between these interactions would be a key determinant of the final crystal structure. It is plausible that both motifs could coexist in the crystal lattice or that one would predominate.
-
Alternative Packing Motifs: If the intramolecular hydrogen bond is the dominant interaction, the molecules might pack in a catemeric (chain-like) fashion through C-H···O interactions involving the acetyl methyl group and the carboxylic oxygen atoms.
Predicted Crystal Structure of this compound: A Synthesis of Analog Data
By combining the insights gained from 2,6-difluorobenzoic acid and the predicted behavior of 2-acetylbenzoic acid, we can propose a likely crystal structure for this compound.
Hypothesized Structural Characteristics:
-
Sterically Driven Non-planarity: The presence of two ortho substituents (acetyl and fluorine) is expected to induce a significant twist in the carboxylic acid group relative to the benzene ring, similar to or even greater than that observed in 2,6-difluorobenzoic acid.
-
Interplay of Hydrogen Bonds: The molecule will feature a complex interplay of hydrogen bonding possibilities:
-
The robust O-H···O hydrogen bond leading to dimer formation.
-
Potential for intramolecular hydrogen bonding between the carboxylic acid and the ortho-acetyl group.
-
Weaker C-H···O and C-H···F interactions that will likely play a crucial role in the three-dimensional packing of the primary structural motifs.
-
-
Influence of the 3-Fluoro Substituent: The fluorine atom at the 3-position is not expected to cause significant steric hindrance to the carboxylic acid group. However, it will act as a potential hydrogen bond acceptor in C-H···F interactions and will influence the overall electronic properties of the molecule, which can subtly affect the strength of other intermolecular interactions.
Comparative Summary of Key Structural Parameters:
| Feature | 2,6-Difluorobenzoic Acid | 2-Acetylbenzoic Acid (Predicted) | This compound (Predicted) |
| Primary H-Bonding | Intermolecular O-H···O Dimer | Competition: Intermolecular Dimer vs. Intramolecular O-H···O | Likely Intermolecular O-H···O Dimer, with potential for intramolecular competition |
| Conformation | Non-planar (Dihedral ~34°) | Planar or near-planar, depending on H-bonding | Highly non-planar due to steric hindrance |
| Secondary Interactions | C-H···F | C-H···O | C-H···F, C-H···O |
| Packing Motif | Dimer-based sheets | Dimer-based or catemeric chains | Complex 3D network based on sterically hindered dimers |
Experimental Protocols
The following sections provide standardized protocols for the synthesis, crystallization, and structural analysis of benzoic acid derivatives.
Synthesis of Substituted Benzoic Acids
A general method for the synthesis of fluorinated benzoic acids involves the hydrolysis of the corresponding benzonitrile precursors.
Protocol for the Preparation of 2,4,6-Trifluorobenzoic Acid (as an example):
-
De-chlorination: In a reactor, charge 3,5-dichloro-2,4,6-trifluorobenzonitrile (100 g), zinc powder (73 g), and water (400 g).
-
Add tetrabutylammonium chloride (2 g) as a phase-transfer catalyst.
-
Heat the reaction mixture to 90°C with stirring.
-
Slowly add acetic acid (80 g) over 2-3 hours at 90-95°C.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, cool the mixture to 35°C and add dichloromethane (300 g).
-
Filter the reaction mass under vacuum and separate the organic and aqueous layers of the filtrate.
-
The resulting 2,4,6-trifluorobenzonitrile can then be hydrolyzed to the corresponding benzoic acid using standard methods (e.g., acid or base catalysis).[6]
Crystallization
Single crystals suitable for X-ray diffraction can be grown by various methods. Slow evaporation from a suitable solvent is often successful.
Protocol for Crystallization by Slow Evaporation:
-
Dissolve the purified benzoic acid derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, benzene, or water) to near saturation at room temperature or slightly elevated temperature.[1][7]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction
This is the definitive technique for determining the three-dimensional structure of a crystalline solid.
Workflow for Crystal Structure Determination:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Visualizing Intermolecular Interactions
The following diagrams illustrate the key intermolecular interactions discussed in this guide.
Hydrogen Bonding in 2,6-Difluorobenzoic Acid
Caption: Potential hydrogen bonding in this compound.
Conclusion
This guide has provided a detailed, predictive analysis of the crystal structure of this compound by drawing on the experimentally determined structure of 2,6-difluorobenzoic acid and the inferred solid-state properties of 2-acetylbenzoic acid. The key takeaway is that the interplay between strong O-H···O dimer formation, steric hindrance from ortho substituents leading to non-planarity, and a network of weaker C-H···F and C-H···O interactions will ultimately dictate the crystal packing. The protocols and comparative data presented herein offer a robust framework for researchers engaged in the synthesis, crystallization, and structural characterization of novel benzoic acid derivatives for applications in drug discovery and materials science.
References
-
MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Retrieved from [Link]
-
ACS Publications. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) 2,6-Difluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2,6-Difluorobenzoic acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Reactions of molecular crystals with gases. II. X-ray structure of crystalline 4-chlorobenzoic acid and the anisotropy of its reaction with ammonia gas. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid. PMC. Retrieved from [Link]
-
ResearchGate. (2023). Exploring the intermolecular interactions in Co-crystals of 4-cyanopyridine with 4-bromobenzoic acid: Experimental and computational methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Acetylbenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Difluorobenzoic acid. PubChem. Retrieved from [Link]
-
CORE. (2005). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Acetylbenzoic acid. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-acetylbenzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Acetylbenzoic acid. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Acetylbenzoic acid. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2021). Process for preparation of 2,4,6-trifluorobenzoic acid.
-
National Institute of Standards and Technology. (n.d.). 2-Acetylbenzoic acid. NIST WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 7. 2-Acetylbenzoic acid CAS#: 577-56-0 [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 2-Acetyl-3,6-difluorobenzoic Acid and Other Fluorinated Benzoic Acids
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the synthesis and properties of target molecules. Fluorinated benzoic acids are a privileged class of reagents, offering unique electronic characteristics that can enhance metabolic stability and binding affinity. This guide provides an in-depth comparison of the reactivity of 2-Acetyl-3,6-difluorobenzoic acid against a series of other fluorinated benzoic acids, supported by theoretical principles and detailed experimental protocols for empirical validation.
Introduction: The Role of Fluorine in Modulating Benzoic Acid Reactivity
The strategic placement of fluorine atoms and other functional groups on a benzoic acid scaffold dramatically alters its chemical reactivity. These modifications are primarily governed by the interplay of inductive and resonance effects, which in turn influence the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon. A lower pKa value generally indicates a more acidic proton and a more reactive carboxylic acid derivative in nucleophilic acyl substitution reactions, such as amide bond formation.
This compound is a particularly interesting case due to the presence of multiple electron-withdrawing groups in close proximity to the carboxylic acid functionality. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I). The acetyl group, also electron-withdrawing, further enhances the electrophilicity of the aromatic ring and the acidity of the carboxylic acid. Crucially, the substituents at the 2 and 6 positions (ortho positions) introduce steric hindrance, a phenomenon known as the "ortho effect," which can force the carboxyl group out of the plane of the benzene ring.[1] This disruption of resonance further increases the acidity of the benzoic acid.[1][2]
Comparative Acidity: A Quantitative Look at pKa Values
The acid dissociation constant (pKa) is a direct measure of the acidity of a compound in solution. A lower pKa value corresponds to a stronger acid. The table below compares the predicted pKa of this compound with the experimentally determined pKa values of several other fluorinated and acetyl-substituted benzoic acids.
| Compound Name | Structure | pKa (Predicted/Experimental) | Reference(s) |
| This compound | ![]() | 2.86 (Predicted) | [3] |
| 2,6-Difluorobenzoic acid | ![]() | 2.34 (Predicted) | [4][5] |
| 2-Fluorobenzoic acid | ![]() | 3.27 | [6][7][8] |
| 3-Fluorobenzoic acid | ![]() | 3.86 | [9][10][11] |
| 4-Fluorobenzoic acid | ![]() | 4.15 | [12][13] |
| 2-Acetylbenzoic acid | ![]() | 4.13 | [14][15] |
| Benzoic acid (Reference) | ![]() | 4.20 | [15] |
Note: The structures are illustrative and not generated from a chemical drawing tool.
From this data, it is evident that the combined electron-withdrawing effects of the two fluorine atoms and the acetyl group in This compound are predicted to make it a significantly stronger acid than benzoic acid and its mono-fluorinated and mono-acetylated counterparts. The predicted pKa of 2.86 suggests a high degree of carboxylic acid activation, which is expected to translate to enhanced reactivity in nucleophilic acyl substitution reactions.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity trends, we propose two key experiments: the determination of pKa by potentiometric titration and the kinetic monitoring of an amide coupling reaction by High-Performance Liquid Chromatography (HPLC).
Determination of pKa by Potentiometric Titration
This protocol provides a standardized method for the experimental determination of the pKa values of the subject benzoic acids.[16][17]
Methodology:
-
Preparation of Solutions:
-
Prepare 0.01 M solutions of each benzoic acid derivative in a 1:1 mixture of water and a suitable co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) in deionized, carbonate-free water.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place 25.0 mL of the benzoic acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Caption: Workflow for pKa determination by potentiometric titration.
Kinetic Analysis of Amide Bond Formation via HPLC
This experiment will compare the rate of amide bond formation for each benzoic acid, providing a direct measure of their relative reactivity. The reaction progress will be monitored by observing the disappearance of the starting carboxylic acid and the appearance of the amide product using HPLC.[1][18][19]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each benzoic acid derivative in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF).
-
Prepare a 0.1 M stock solution of a representative amine (e.g., benzylamine) in the same solvent.
-
Prepare a 0.1 M stock solution of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-Hydroxybenzotriazole (HOBt) in the same solvent.
-
-
Reaction Setup:
-
In a series of temperature-controlled vials, combine the benzoic acid solution (1.0 equiv.), the amine solution (1.1 equiv.), and the HOBt solution (1.1 equiv.).
-
Initiate the reaction by adding the EDC solution (1.1 equiv.) to each vial simultaneously (or with precise timing).
-
-
Time-Course Sampling and Quenching:
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Immediately quench the reaction in the aliquot by diluting it into a larger volume of a suitable solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to stop the reaction.
-
-
HPLC Analysis:
-
Develop an HPLC method (e.g., reversed-phase C18 column with a water/acetonitrile gradient) capable of separating the starting benzoic acid, the amine, the amide product, and any major byproducts.
-
Inject the quenched samples into the HPLC system.
-
Quantify the peak areas of the starting benzoic acid and the amide product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the starting benzoic acid and the amide product as a function of time for each reaction.
-
Calculate the initial reaction rate for each benzoic acid derivative from the initial slope of the product formation curve or the starting material consumption curve.
-
Compare the initial rates to establish a quantitative ranking of reactivity.
-
Caption: Workflow for kinetic analysis of amide coupling by HPLC.
Discussion and Mechanistic Interpretation
The enhanced reactivity of This compound can be attributed to the cumulative electronic effects of its substituents.
-
Inductive Effects: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing acidity.[20]
-
Resonance Effects: While fluorine can technically donate a lone pair of electrons through resonance (+R effect), its strong electronegativity makes this a minor contribution compared to its inductive effect.
-
The Acetyl Group: The acetyl group is also electron-withdrawing, both through induction and resonance, further increasing the electrophilicity of the carbonyl carbon.
-
The Ortho Effect: As previously mentioned, the presence of substituents at both ortho positions (the 2-acetyl and 6-fluoro groups) likely forces the carboxylic acid group to twist out of the plane of the benzene ring.[1] This steric inhibition of resonance prevents the delocalization of electrons from the ring into the carboxyl group, making the carboxylate anion more stable and the acid stronger.[2][21]
These combined effects lead to a highly activated carboxylic acid. In the context of amide coupling, this increased electrophilicity of the carbonyl carbon facilitates the attack by the amine nucleophile, leading to a faster reaction rate compared to less substituted benzoic acids.
Conclusion
Based on theoretical principles and predicted pKa values, This compound is expected to be a highly reactive building block for organic synthesis. Its unique substitution pattern, featuring two ortho substituents including a fluorine atom and an acetyl group, results in a significantly lower pKa compared to other fluorinated benzoic acids. This enhanced acidity is a strong indicator of increased reactivity in nucleophilic acyl substitution reactions. The provided experimental protocols offer a robust framework for researchers to empirically quantify and compare the reactivity of this and other fluorinated benzoic acids, enabling informed decisions in the design and optimization of synthetic routes for novel therapeutics and other advanced materials.
References
-
Wikipedia. 2-Fluorobenzoic acid. [Link]
-
ChemBK. 3-Fluorobenzoic acid. [Link]
-
LookChem. Cas 385-00-2,2,6-Difluorobenzoic acid. [Link]
-
RSC Publishing. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. [Link]
-
Wikipedia. 3-Fluorobenzoic acid. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
RSC Publishing. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. [Link]
-
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
-
Wikipedia. Ortho effect. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
NIH. Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
ResearchGate. Hammett constants σ for fluoro-substituents. [Link]
-
NIH. Development of Methods for the Determination of pKa Values. [Link]
-
NIH PubChem. 2-Fluorobenzoic acid. [Link]
-
YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. [Link]
-
Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. [Link]
-
ResearchGate. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. [Link]
-
Science.gov. hammett substituent constants: Topics by Science.gov. [Link]
-
PubChem. 4-Fluorobenzoic Acid. [Link]
-
YouTube. How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Link]
-
PubChem. 3-Fluorobenzoic Acid. [Link]
-
NIST WebBook. 2,6-Difluorobenzoic acid. [Link]
-
Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Link]
-
Stenutz. Benzoic acids. [Link]
-
PubChem. 2,6-Difluorobenzoic acid. [Link]
-
Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Fluorobenzoic acid | 445-29-4 | Benchchem [benchchem.com]
- 8. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 9. parchem.com [parchem.com]
- 10. chembk.com [chembk.com]
- 11. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 13. 4-Fluorobenzoic acid CAS#: 456-22-4 [m.chemicalbook.com]
- 14. 2-Acetylbenzoic acid CAS#: 577-56-0 [m.chemicalbook.com]
- 15. Benzoic acids [stenutz.eu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 20. CAS 456-22-4: 4-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 21. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Heterocyclic Scaffolds: 2-Acetyl-3,6-difluorobenzoic Acid vs. Non-fluorinated Analogs
Introduction: The Strategic Advantage of Fluorine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the selective incorporation of fluorine atoms into molecular scaffolds represents a powerful strategy for modulating physicochemical and biological properties.[1][2] The unique electronic nature of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—can profoundly influence a molecule's reactivity, conformational preference, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth, evidence-based comparison of 2-acetyl-3,6-difluorobenzoic acid and its non-fluorinated counterpart, 2-acetylbenzoic acid, as precursors in the synthesis of medicinally relevant heterocyclic compounds. Through a detailed examination of their properties, reactivity, and performance in a representative cyclocondensation reaction, we will elucidate the practical implications of fluorine substitution for synthetic chemists and drug development professionals.
Physicochemical Properties: A Tale of Two Analogs
The introduction of two fluorine atoms onto the aromatic ring of 2-acetylbenzoic acid significantly alters its electronic and physical properties. These changes are fundamental to understanding the differences in their synthetic utility.
| Property | This compound | 2-Acetylbenzoic acid | Justification |
| Molecular Weight | 200.14 g/mol [3] | 164.16 g/mol | Addition of two fluorine atoms. |
| pKa | 2.86 (Predicted)[3][4] | ~3.8 (literature value for benzoic acid) | The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, increasing acidity.[5] |
| Conformational Preference | The ortho-fluoro substituent can influence the dihedral angle between the acetyl group and the aromatic ring, potentially impacting intramolecular interactions.[6][7] | The acetyl and carboxylic acid groups are ortho to each other, predisposing the molecule for intramolecular reactions.[8] | Steric and electronic repulsion between the fluorine and the carbonyl oxygen can alter the preferred conformation.[6] |
| Carbonyl Electrophilicity | Increased | Baseline | The electron-withdrawing fluorine atoms enhance the electrophilic character of the acetyl carbonyl carbon, making it more susceptible to nucleophilic attack.[1][9] |
Mechanistic Insights: The Electronic and Conformational Impact of Fluorine
The presence of fluorine atoms at the 3- and 6-positions of 2-acetylbenzoic acid exerts a significant influence on its reactivity through a combination of inductive and conformational effects. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the acetyl carbonyl group, making it a more potent site for nucleophilic attack.[1][9] This is a key factor in condensation reactions, where the initial attack of a nucleophile on the carbonyl is often the rate-determining step.
Furthermore, the ortho-fluoro substituent can influence the conformational equilibrium of the molecule. Studies on ortho-fluoro substituted benzoic acids and acetophenones suggest that electrostatic repulsion between the fluorine and the carbonyl oxygen can alter the dihedral angle between the functional groups and the aromatic ring.[6][7] This can impact the proximity of the reacting centers in intramolecular cyclization reactions.
Caption: Logical flow of how fluorine substitution influences reactivity.
Comparative Synthesis: Phthalazinone Formation
To provide a direct comparison of their synthetic performance, we will examine the synthesis of a phthalazinone derivative, a common and medicinally important heterocyclic scaffold.[10][11] The reaction involves the cyclocondensation of the 2-acetylbenzoic acid analog with hydrazine hydrate.
Experimental Protocol 1: Synthesis of 4-methylphthalazin-1(2H)-one (from 2-Acetylbenzoic Acid)
This protocol is adapted from established methods for the synthesis of phthalazinones from 2-acetylbenzoic acid.[8]
Materials:
-
2-Acetylbenzoic acid (1.64 g, 10.0 mmol)
-
Hydrazine hydrate (0.55 mL, 11.0 mmol, ~64% solution)
-
Ethanol (20 mL)
-
Glacial acetic acid (2 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylbenzoic acid (1.64 g, 10.0 mmol) and ethanol (20 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add hydrazine hydrate (0.55 mL, 11.0 mmol) dropwise to the solution, followed by the addition of glacial acetic acid (2 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford 4-methylphthalazin-1(2H)-one.
Expected Yield: >90%[8]
Experimental Protocol 2: Synthesis of 5,8-difluoro-4-methylphthalazin-1(2H)-one (from this compound)
This protocol is a proposed adaptation based on the synthesis of related fluorinated phthalazinones and the enhanced reactivity of the fluorinated starting material.
Materials:
-
This compound (2.00 g, 10.0 mmol)
-
Hydrazine hydrate (0.55 mL, 11.0 mmol, ~64% solution)
-
Ethanol (20 mL)
-
Glacial acetic acid (2 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.00 g, 10.0 mmol) and ethanol (20 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add hydrazine hydrate (0.55 mL, 11.0 mmol) dropwise to the solution, followed by the addition of glacial acetic acid (2 mL).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The increased electrophilicity of the carbonyl in the fluorinated analog is expected to shorten the reaction time. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield 5,8-difluoro-4-methylphthalazin-1(2H)-one.
Expected Outcome: Due to the enhanced electrophilicity of the acetyl carbonyl, a high yield, comparable to or exceeding that of the non-fluorinated analog, is anticipated with a potentially reduced reaction time.
Data Summary and Comparison
| Parameter | 2-Acetylbenzoic Acid Route | This compound Route |
| Starting Material | 2-Acetylbenzoic acid | This compound |
| Product | 4-methylphthalazin-1(2H)-one | 5,8-difluoro-4-methylphthalazin-1(2H)-one |
| Reaction Time | 4 hours | 2-3 hours (projected) |
| Expected Yield | >90%[8] | High (>90%, projected) |
| Key Advantage | Readily available and cost-effective starting material. | Access to fluorinated heterocyclic scaffolds with potentially enhanced biological properties.[1] |
| Consideration | Standard reactivity. | Higher cost of starting material. |
Conclusion and Future Outlook
The strategic use of this compound offers a distinct advantage in the synthesis of fluorinated heterocyclic scaffolds. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the acetyl group, potentially leading to shorter reaction times and high yields in cyclocondensation reactions. While the non-fluorinated analog, 2-acetylbenzoic acid, remains a valuable and cost-effective precursor for a wide range of heterocycles, its fluorinated counterpart provides a direct route to compounds with the potential for improved pharmacological profiles. For researchers and drug development professionals, the choice between these two analogs will depend on the specific synthetic goals and the desired properties of the final molecule. The insights provided in this guide aim to facilitate this decision-making process by offering a clear, data-supported comparison of these two versatile building blocks.
Caption: Comparative experimental workflow for phthalazinone synthesis.
References
- Sangshetti, J., Pathan, S. K., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry.
- Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-cancer agents in medicinal chemistry.
- Al-Dajani, M. T. M., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H.-K. (2010). 2,6-Difluorobenzoic acid.
-
ResearchGate. (2013). Synthesis of 6,7-Dichloro-5,8-phthalazinedione and Its Derivatives. Retrieved from [Link]
- Tolkunov, V. S., Perepichka, I. F., & Dulenko, V. I. (2005). Reaction of 2-Acyl-6-methylbenzo[b]furan-3-acetic Acids Derivatives with Hydrazine. ChemInform, 36(48).
- Ferreira, R., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules.
- Pattison, G. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone...
- The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
- Loza, V. V., Vostrikov, N. S., & Miftakhov, M. S. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. Russian Journal of Organic Chemistry, 44(12), 1804–1806.
- Royal Society of Chemistry. (n.d.). Effect of ortho-fluorine substituted hole transport materials for perovskite solar cells: influence of rigid vs. flexible linkers.
- Tolkunov, V. S., Perepichka, I. F., & Dulenko, V. I. (2005). Reaction of 2-Acyl-6-methylbenzo[b]furan-3-acetic Acids Derivatives with Hydrazine. Journal of Heterocyclic Chemistry, 42, 811.
- El Sayed, D., El Rayes, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC.
- Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity.
- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
- Chemical Society Reviews. (2016).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
- ResearchGate. (2001). Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles.
- PubMed. (2015).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ResearchG
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 319457-34-6 [amp.chemicalbook.com]
- 5. Sci-Hub. Reaction of 2‐Acyl‐6‐methylbenzo[b]furan‐3‐acetic Acids Derivatives with Hydrazine. / ChemInform, 2005 [sci-hub.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 2-Acetyl-3,6-difluorobenzoic Acid: A Computational Modeling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the nuanced reactivity of highly functionalized aromatic compounds is a critical determinant of their utility. 2-Acetyl-3,6-difluorobenzoic acid, a molecule featuring a strategic arrangement of electron-withdrawing and potentially coordinating groups, presents a compelling case for in-depth reactivity analysis. This guide provides a comprehensive comparison of computational modeling approaches to predict and understand the reactivity of this versatile building block. By moving beyond mere procedural descriptions, we will delve into the causal underpinnings of methodological choices, ensuring a robust and validated approach to in silico investigation.
The Subject Molecule: this compound at a Glance
This compound is a substituted aromatic carboxylic acid with the chemical formula C₉H₆F₂O₃. Its structure is characterized by a benzoic acid core with two fluorine atoms and an acetyl group at the 2, 3, and 6 positions, respectively. This substitution pattern imparts a unique electronic and steric profile, influencing its acidity, susceptibility to nucleophilic attack, and propensity for decarboxylation. A computationally predicted pKa of 2.86 ± 0.10 suggests it is a relatively strong acid, a feature attributable to the electron-withdrawing nature of the fluorine and acetyl substituents.
Molecular Structure:
Caption: Ball-and-stick model of this compound.
Comparative Analysis of Computational Modeling Methodologies
The choice of computational methodology is paramount for accurately predicting chemical reactivity. Here, we compare two powerful and widely used approaches: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT): Probing Electronic Structure and Reaction Energetics
DFT is a quantum mechanical method that has become the workhorse of computational chemistry for studying the electronic structure and reactivity of organic molecules.[1][2] It offers a favorable balance between accuracy and computational cost, making it ideal for investigating reaction mechanisms, transition states, and activation energies.
Core Principles (The "Why"): DFT calculations are grounded in the principle that the energy of a molecule is a functional of its electron density. This allows for the calculation of molecular properties without the need to solve the full, computationally expensive many-electron Schrödinger equation. By employing various exchange-correlation functionals, which approximate the complex interactions between electrons, DFT can provide highly accurate predictions of molecular geometries, energies, and other properties relevant to reactivity.[3]
Recommended DFT Functionals for Substituted Benzoic Acids:
For predicting the properties of substituted benzoic acids, a range of DFT functionals have been benchmarked. The choice of functional can significantly impact the accuracy of the results.[4][5]
| Functional | Type | Strengths | Considerations |
| B3LYP | Hybrid-GGA | A widely used and well-benchmarked functional for general organic chemistry. Often provides a good balance of accuracy and computational cost.[6] | May not be as accurate for systems with significant non-covalent interactions or charge transfer. |
| CAM-B3LYP | Range-separated Hybrid | Excellent for predicting properties like pKa and handling long-range interactions.[4][5] | Can be more computationally demanding than B3LYP. |
| M06-2X | Hybrid Meta-GGA | Known for its good performance across a broad range of chemical systems, including main-group thermochemistry and kinetics. | Performance can be sensitive to the choice of basis set. |
| ωB97X-D | Range-separated Hybrid with Dispersion Correction | Includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important. | The empirical nature of the dispersion correction may not be universally applicable. |
Protocol for DFT-based Reactivity Prediction:
The following workflow outlines the key steps for modeling the reactivity of this compound using DFT.
Caption: A generalized workflow for DFT-based reactivity analysis.
Molecular Dynamics (MD) Simulations: Exploring Conformational Landscapes and Solvation Effects
While DFT is excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This is particularly useful for understanding conformational flexibility, solvation effects, and the influence of the molecular environment on reactivity.
Core Principles (The "Why"): MD simulations solve Newton's equations of motion for a system of atoms and molecules. By propagating the positions and velocities of atoms over time, MD can simulate the trajectory of a molecule and explore its conformational space. This approach is invaluable for understanding how the dynamic interplay of intra- and intermolecular forces influences chemical processes.
Alternative Approach: Quantitative Structure-Activity Relationship (QSAR)
For a more high-throughput, predictive approach, Quantitative Structure-Activity Relationship (QSAR) models can be employed. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property.[5][7][8]
QSAR Workflow:
Caption: A simplified mechanism for base-catalyzed nucleophilic acyl substitution.
Computational Investigation of Nucleophilic Acyl Substitution:
DFT calculations can be used to model the reaction profile of nucleophilic acyl substitution, providing insights into the reaction's feasibility and kinetics.
Protocol:
-
Identify Reactants and Products: Define the specific nucleophile and the resulting product.
-
Locate Transition State (TS): Perform a transition state search (e.g., using the Berny algorithm) to find the structure of the transition state connecting the reactants and the tetrahedral intermediate.
-
Frequency Calculation for TS: A frequency calculation on the TS structure should yield one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can confirm that the located TS connects the desired reactants and products.
-
Calculate Activation Energy: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants.
Expected Reactivity Comparison:
Based on the electronic effects of the substituents, the carbonyl carbon of this compound is expected to be more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzoic acid.
| Compound | Key Substituents | Expected Relative Reactivity | Rationale |
| Benzoic Acid | None | Baseline | Reference compound. |
| 2-Fluorobenzoic Acid | 2-Fluoro | Higher | Inductive withdrawal by fluorine increases electrophilicity. |
| 2-Acetylbenzoic Acid | 2-Acetyl | Higher | Inductive and mesomeric withdrawal by the acetyl group significantly increases electrophilicity. |
| This compound | 2-Acetyl, 3,6-Difluoro | Highest | The combined electron-withdrawing effects of the acetyl group and two fluorine atoms will make the carbonyl carbon highly electrophilic. |
Decarboxylation
Decarboxylation, the removal of the carboxyl group as CO₂, is another important reaction of benzoic acids, often requiring harsh conditions. The presence of ortho-substituents can influence the rate of this reaction.
Computational Modeling of Decarboxylation:
The mechanism and energetics of decarboxylation can be investigated using DFT. A key aspect to model is the stability of the resulting aryl anion or radical intermediate.
Protocol:
-
Model the Reaction: Define the reactant (this compound) and the products (2,5-difluoroacetophenone and CO₂).
-
Transition State Search: Locate the transition state for the C-C bond cleavage.
-
Calculate Activation Energy: Determine the energy barrier for the reaction.
The presence of electron-withdrawing fluorine atoms is expected to stabilize the resulting aryl anion, potentially facilitating the decarboxylation process compared to unsubstituted benzoic acid. However, the steric bulk of the ortho-acetyl group could also play a significant role.
Experimental Validation: The Cornerstone of Trustworthy Models
It is crucial to emphasize that computational models, no matter how sophisticated, must be validated against experimental data. [9]The predictions generated from the computational studies outlined in this guide should be viewed as hypotheses that require experimental verification.
Key Experimental Data for Validation:
-
Spectroscopic Data: NMR, IR, and Mass Spectrometry data for this compound can confirm its structure and purity.
-
pKa Measurement: Potentiometric titration is a standard method for experimentally determining the pKa.
-
Kinetic Studies: Reaction rates for nucleophilic acyl substitution or decarboxylation can be measured under controlled conditions to determine experimental activation energies and rate constants. These can then be directly compared with the computationally predicted values.
Conclusion: A Synergy of In Silico and Experimental Approaches
The computational modeling of this compound reactivity offers a powerful and insightful approach to understanding and predicting its chemical behavior. By leveraging the strengths of Density Functional Theory for electronic structure analysis and reaction pathway modeling, and considering the dynamic aspects through Molecular Dynamics, researchers can gain a detailed picture of this molecule's potential.
This guide has provided a framework for comparing and implementing these computational methodologies, emphasizing the importance of a well-reasoned choice of methods and the critical role of experimental validation. The synergy between computational prediction and experimental verification is the most robust path to unlocking the full potential of complex molecules like this compound in drug discovery and materials science.
References
Sources
- 1. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. shadecoder.com [shadecoder.com]
- 6. researchgate.net [researchgate.net]
- 7. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]
- 8. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.viu.ca [web.viu.ca]
A Comparative Guide to the Biological Activity Screening of 2-Acetyl-3,6-difluorobenzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The benzoic acid moiety is a well-established "privileged structure," known to be a constituent in a wide array of biologically active compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide presents a comprehensive framework for the initial biological activity screening of a novel series of derivatives based on the 2-Acetyl-3,6-difluorobenzoic acid scaffold. We provide a logical, stepwise approach to assay selection, detailed experimental protocols for primary screening, and a robust framework for data analysis and comparison. Our objective is to equip researchers with the scientific rationale and practical methodologies required to efficiently evaluate this promising, yet unexplored, chemical space.
Introduction: Rationale and Scientific Context
The parent compound, this compound, combines several features of high interest in drug discovery. The difluorinated benzene ring is expected to confer increased metabolic stability and alter electronic properties that may enhance interactions with biological targets.[1] The presence of both a carboxylic acid and a ketone offers multiple points for chemical modification, allowing for the creation of a diverse library of esters, amides, hydrazones, and other derivatives. Such derivatives of benzoic acid have shown significant potential as anticancer and antimicrobial agents.[2][3][4]
Given this background, a primary screening campaign for derivatives of this compound should logically focus on two high-impact therapeutic areas: oncology and infectious diseases . This guide will compare the hypothetical performance of a focused library of derivatives in standardized assays for cytotoxicity against cancer cell lines and antimicrobial activity against representative bacterial pathogens.
Designing the Screening Cascade
A successful screening campaign relies on a logical progression of assays, starting broad and becoming more specific. This "funnel" approach ensures that resources are focused on the most promising candidates. Our proposed cascade prioritizes efficiency and clear, interpretable endpoints.
Caption: High-level workflow for biological activity screening.
The Derivative Library: A Comparative Set
For this guide, we will consider the parent compound and five hypothetical derivatives designed to probe key structure-activity relationships (SAR). The modifications focus on the carboxylic acid and acetyl groups, as these are synthetically accessible and likely to influence physicochemical properties and target engagement.
| Compound ID | Structure Name | R-Group Modification (at Carboxyl) | R'-Group Modification (at Acetyl) | Rationale |
| DFB-001 | This compound (Parent) | -OH | =O | Baseline reference compound. |
| DFB-002 | Methyl 2-acetyl-3,6-difluorobenzoate | -OCH₃ | =O | Esterification increases lipophilicity, potentially improving cell permeability. |
| DFB-003 | 2-Acetyl-3,6-difluoro-N-benzylbenzamide | -NH-CH₂-Ph | =O | Amidation introduces H-bond donor/acceptor, potentially new target interactions. |
| DFB-004 | 2-(1-Hydroxyethyl)-3,6-difluorobenzoic acid | -OH | -OH, -H | Reduction of ketone to alcohol alters geometry and polarity. |
| DFB-005 | 2-Acetyl-3,6-difluorobenzohydrazide | -NHNH₂ | =O | Hydrazide moiety is a known pharmacophore in antimicrobial/antitumor agents. |
| DFB-006 | N'-benzylidene-2-acetyl-3,6-difluorobenzohydrazide | -NH-N=CH-Ph | =O | Acylhydrazone derivative, a class with broad biological activity.[5] |
Comparative Screening Protocol I: Anticancer Activity
The initial evaluation of anticancer potential will be performed using a cytotoxicity assay against a representative cancer cell line. We have selected the MCF-7 human breast adenocarcinoma cell line as it is well-characterized and widely used in primary screening.[6]
Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, colorimetric method for assessing cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The solubilized formazan can be quantified spectrophotometrically.[9]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[8][9][10]
-
Cell Plating: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of each test compound (DFB-001 to DFB-006) and a positive control (e.g., Doxorubicin) in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only). Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the purple formazan crystals to form.
-
Solubilization: Carefully add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Leave the plates at room temperature in the dark for at least 2 hours.[8] Measure the absorbance at 570 nm using a microplate reader.
Hypothetical Data & Comparative Analysis
The raw absorbance data is converted to percent viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is inhibited, is calculated for each compound.
| Compound ID | Modification Type | Hypothetical IC₅₀ vs. MCF-7 (µM) | Comparative Performance |
| DFB-001 | Parent | > 100 | Inactive. The parent scaffold shows no inherent cytotoxicity at the tested concentrations. |
| DFB-002 | Ester | 85.2 | Weakly active. Increased lipophilicity may slightly improve uptake, but the effect is minimal. |
| DFB-003 | Benzylamide | 15.7 | Moderate Activity. The introduction of the bulky, hydrophobic benzylamide group significantly improves activity, suggesting a key interaction point. |
| DFB-004 | Alcohol | > 100 | Inactive. The reduction of the ketone abolishes any potential activity, indicating the carbonyl group may be important. |
| DFB-005 | Hydrazide | 42.1 | Low-to-moderate activity. The hydrazide moiety confers some cytotoxicity, superior to the parent but inferior to the amide. |
| DFB-006 | Acylhydrazone | 5.3 | Most Potent. The extended conjugation and additional aromatic ring of the acylhydrazone result in the highest potency in this series.[5] |
| Doxorubicin | Positive Control | 0.8 | High potency, as expected for a standard chemotherapeutic agent. |
Comparative Screening Protocol II: Antimicrobial Activity
To assess the antibacterial potential, we will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] We have selected Staphylococcus aureus, a Gram-positive pathogen of significant clinical importance.
Assay Principle: Broth Microdilution
This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compounds in a liquid growth medium within a 96-well plate.[11][12] After incubation, bacterial growth is assessed visually or spectrophotometrically. The lowest concentration that inhibits growth is the MIC.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other sources.[12][13][14]
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of each test compound (DFB-001 to DFB-006) and a positive control (e.g., Vancomycin) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range is 0.25 to 128 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of S. aureus (e.g., ATCC 29213). Briefly, suspend colonies from an overnight culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the compound dilution plate.[12] Include a "growth control" well (bacteria in CAMHB, no compound) and a "sterility control" well (CAMHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]
-
MIC Determination: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration well with no visible bacterial growth (no cloudiness).
Hypothetical Data & Comparative Analysis
The MIC value provides a quantitative measure of each compound's antibacterial potency.
| Compound ID | Modification Type | Hypothetical MIC vs. S. aureus (µg/mL) | Comparative Performance |
| DFB-001 | Parent | > 128 | Inactive. The parent compound lacks antibacterial activity. |
| DFB-002 | Ester | > 128 | Inactive. Esterification does not confer antibacterial properties. |
| DFB-003 | Benzylamide | 64 | Weak activity. The amide shows some growth inhibition at a high concentration. |
| DFB-004 | Alcohol | > 128 | Inactive. Similar to the anticancer screen, removing the ketone abolishes activity. |
| DFB-005 | Hydrazide | 16 | Moderate Activity. The hydrazide moiety is significantly more effective than the amide, suggesting it may be a key pharmacophore for this target class. |
| DFB-006 | Acylhydrazone | 32 | Low-to-moderate activity. While potent in the cancer screen, the bulky benzylidene group appears to reduce antibacterial efficacy compared to the simple hydrazide. |
| Vancomycin | Positive Control | 1 | High potency, as expected for a standard antibiotic against S. aureus. |
Integrated Discussion and Future Directions
This comparative analysis of hypothetical screening data reveals distinct structure-activity relationships for the two biological targets.
-
Anticancer Activity: The data suggests that increasing the size and aromaticity of the derivative, particularly at the carboxyl terminus, is beneficial. The acylhydrazone DFB-006 emerged as the most promising hit. The ketone on the acetyl group appears essential for activity.
-
Antimicrobial Activity: In contrast, a smaller, polar functional group—the hydrazide in DFB-005 —yielded the best results. The larger derivatives (DFB-003 , DFB-006 ) were less effective, suggesting the bacterial target may have a more sterically constrained binding pocket.
Caption: Logical next steps for prioritized hit compounds.
Based on these initial findings, the following steps are recommended:
-
Hit Confirmation: Re-synthesize and confirm the activity of DFB-006 and DFB-005 to ensure the results are reproducible.
-
Selectivity & Spectrum: Test DFB-006 against a panel of cancer cell lines (e.g., NCI-60) and a normal, non-cancerous cell line to assess its selectivity index. Test DFB-005 against Gram-negative bacteria and resistant strains (e.g., MRSA) to determine its antibacterial spectrum.
-
Mechanism of Action Studies: For DFB-006 , a plausible next step is to screen it against a panel of protein kinases, as many small molecule inhibitors are ATP-competitive and target this enzyme class.[15][16][17] For DFB-005 , assays to investigate cell membrane disruption or inhibition of essential metabolic pathways would be appropriate.
This structured, comparative screening approach allows for the efficient identification of promising lead compounds from a novel chemical series, providing a clear and scientifically-grounded path for further drug discovery efforts.
References
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Klicic, J. et al. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). [Link]
-
Rashid, M. et al. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Rani, N. et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
Rashid, M. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Göen, T. et al. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. ZORA (Zurich Open Repository and Archive). [Link]
-
Wdowiak, K. et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Processes for the preparation of fluorinated benzoic acids. (2001).
-
Yusof, N. et al. (2021). Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. Taylor & Francis Online. [Link]
-
Kumar, P. et al. (2016). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Black, G. et al. (2021). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]
-
El-Sayed, N. et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
-
Rashid, M. et al. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
Vasile, C. et al. (2022). Acylhydrazones and Their Biological Activity: A Review. PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Rebrova, N. et al. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]
-
Al-Dajani, M. et al. (2010). (PDF) 2,6-Difluorobenzoic acid. ResearchGate. [Link]
-
Tighadouni, S. et al. (2021). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. [Link]
-
Sun, W. et al. (2020). Fluorination in enhancing photoactivated antibacterial activity of Ru(II) complexes with photo-labile ligands. RSC Publishing. [Link]
-
Dunker, M. & Starkey, E. (1939). A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. ASM Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. protocols.io [protocols.io]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
Differentiating Isomers of 2-Acetyl-3,6-difluorobenzoic Acid: A Spectroscopic Guide
In the landscape of drug discovery and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric purity is a critical quality attribute, as different isomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the differentiation of "2-Acetyl-3,6-difluorobenzoic acid" and its key positional isomers. While experimental data for these specific compounds is not widely available in public databases, this document leverages established principles of spectroscopic analysis and data from closely related analogs to predict and compare their spectral characteristics. This predictive approach offers a robust strategy for researchers to distinguish between these closely related molecules.
The Importance of Isomeric Differentiation
The substitution pattern on the benzene ring of this compound dictates the molecule's three-dimensional shape and electronic properties. These factors, in turn, influence how the molecule interacts with biological targets. Consequently, ensuring the correct isomeric form is synthesized and isolated is a non-negotiable aspect of pharmaceutical development. This guide will focus on a selection of plausible isomers to illustrate the power of spectroscopic methods in confirming molecular identity.
For the purpose of this guide, we will compare the target molecule, This compound (Isomer A) , with three other representative isomers:
-
4-Acetyl-2,6-difluorobenzoic acid (Isomer B)
-
4-Acetyl-2,5-difluorobenzoic acid (Isomer C)
-
2-Acetyl-4,5-difluorobenzoic acid (Isomer D)
Molecular Structures of the Isomers
Figure 1. Structures of this compound and its selected isomers.
¹H NMR Spectroscopy: A Fingerprint of the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed fingerprint of the molecular structure.
Predicted ¹H NMR Spectral Data
| Isomer | Aromatic Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Acetyl Protons (CH₃) | Predicted Chemical Shift (ppm) | Carboxylic Acid Proton (COOH) | Predicted Chemical Shift (ppm) |
| A | H-4, H-5 | ~7.2 - 7.6 | m | ~2.6 | s | >10 | br s |
| B | H-3, H-5 | ~7.8 - 8.2 | d | ~2.7 | s | >10 | br s |
| C | H-3, H-6 | ~7.5 - 7.9 | m | ~2.7 | s | >10 | br s |
| D | H-3, H-6 | ~7.7 - 8.1 | d, s | ~2.6 | s | >10 | br s |
Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes a broad singlet.
Analysis and Rationale
The key to differentiating these isomers using ¹H NMR lies in the chemical shifts and coupling patterns of the aromatic protons.
-
Isomer A (this compound): The two aromatic protons (H-4 and H-5) are adjacent to each other and will exhibit coupling, likely resulting in a complex multiplet. The electron-withdrawing nature of the acetyl, fluoro, and carboxylic acid groups will deshield these protons, placing their signals in the downfield region of the spectrum.
-
Isomer B (4-Acetyl-2,6-difluorobenzoic acid): The two aromatic protons (H-3 and H-5) are equivalent due to the molecule's symmetry. They are meta-coupled to each other, which would typically result in a small coupling constant, appearing as a doublet. The position of the acetyl group para to the carboxylic acid and ortho to the fluorine atoms will significantly deshield these protons.
-
Isomer C (4-Acetyl-2,5-difluorobenzoic acid): The two aromatic protons (H-3 and H-6) are not equivalent and will have distinct chemical shifts. They will be coupled to each other (meta-coupling) and will also show coupling to the fluorine atoms, leading to complex multiplets.
-
Isomer D (2-Acetyl-4,5-difluorobenzoic acid): The two aromatic protons (H-3 and H-6) are in very different environments. H-3 is ortho to the acetyl group and will be deshielded. H-6 is ortho to the carboxylic acid group. The coupling between these two protons will be para, which is typically very small or not observed, potentially resulting in two distinct singlets or narrow doublets.
The chemical shift of the acetyl methyl protons will be less informative for distinguishing between these isomers, as they are all in a similar electronic environment. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift and will readily exchange with D₂O.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.
Predicted ¹³C NMR Spectral Data
| Isomer | Aromatic Carbons (ppm) | Carbonyl Carbons (C=O) (ppm) | Acetyl Carbon (CH₃) (ppm) |
| A | ~110-140 (with C-F coupling) | ~165 (COOH), ~200 (C=O) | ~30 |
| B | ~115-145 (with C-F coupling) | ~165 (COOH), ~198 (C=O) | ~30 |
| C | ~112-142 (with C-F coupling) | ~165 (COOH), ~198 (C=O) | ~30 |
| D | ~118-148 (with C-F coupling) | ~168 (COOH), ~200 (C=O) | ~30 |
Note: Chemical shifts are approximate and will show coupling to fluorine atoms (JCF).
Analysis and Rationale
The number of distinct signals in the aromatic region and the presence of carbon-fluorine coupling are key differentiators.
-
Symmetry: Isomer B, with its plane of symmetry, will show fewer signals in the ¹³C NMR spectrum compared to the other less symmetrical isomers.
-
Carbon-Fluorine Coupling: The carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF). Carbons two or three bonds away will show smaller couplings (²JCF and ³JCF). The magnitude and pattern of these couplings will be unique for each isomer. For instance, in Isomer B, the C-2 and C-6 carbons will be equivalent and will show a large ¹JCF.
-
Substituent Effects: The electron-withdrawing acetyl and carboxylic acid groups will cause a downfield shift for the carbons they are attached to, as well as the ortho and para carbons. The fluorine atoms also have a significant effect on the chemical shifts of the aromatic carbons.[1]
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Acetyl) | 1710-1680 |
| C=O (Carboxylic Acid) | 1725-1700 |
| C=C (Aromatic) | 1600-1450 |
| C-F | 1300-1100 |
Analysis and Rationale
While the IR spectra of all four isomers will show the characteristic absorptions for the carboxylic acid, acetyl, and aromatic C-F groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The exact position of the carbonyl (C=O) stretching frequencies can be influenced by the electronic effects of the other substituents on the ring. For example, the presence of ortho substituents can affect the conformation of the acetyl and carboxylic acid groups, potentially leading to slight shifts in their C=O stretching frequencies. However, these differences may be small and difficult to resolve without high-resolution instrumentation and careful comparison with reference spectra.
Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. All four isomers have the same molecular formula (C₉H₆F₂O₃) and therefore the same exact mass. The differentiation will rely on the analysis of their fragmentation patterns.
Predicted Fragmentation Pathways
The primary fragmentation of these isomers in electron ionization (EI) mass spectrometry is expected to involve the loss of small, stable molecules or radicals.
Figure 2. General fragmentation pathways for acetyl-difluorobenzoic acids.
Analysis and Rationale
The relative abundance of the fragment ions will be the key to distinguishing the isomers.
-
Ortho Effects: Isomers with adjacent substituents (like Isomer A and D) may exhibit "ortho effects," leading to unique fragmentation pathways that are not observed in the meta and para isomers. For example, an interaction between the acetyl and carboxylic acid groups in Isomer A could lead to the loss of a water molecule (H₂O).[2]
-
Loss of Acetyl Group: The cleavage of the bond between the acetyl group and the aromatic ring will result in a significant fragment ion at [M-43]⁺. The stability of the resulting aryl cation will depend on the substitution pattern, influencing the intensity of this peak.
-
Decarboxylation: Loss of CO₂ from the molecular ion is a common fragmentation pathway for benzoic acids.
Careful analysis of the relative intensities of these and other fragment ions in the mass spectrum can provide a unique fingerprint for each isomer.
Experimental Protocols
To obtain the high-quality spectroscopic data required for this analysis, the following general protocols are recommended:
NMR Spectroscopy (¹H, ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet or attenuated total reflectance (ATR) methods are suitable.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
The differentiation of positional isomers of this compound is a critical analytical challenge in pharmaceutical development. While direct experimental spectra may be scarce, a thorough understanding of spectroscopic principles allows for the confident prediction of their distinguishing features. ¹H and ¹³C NMR spectroscopy, with their sensitivity to the local electronic environment and through-bond spin-spin coupling, are the most powerful tools for this purpose. Complemented by the functional group information from IR spectroscopy and the fragmentation patterns from mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide provides a foundational framework for researchers to approach the characterization of these and other similarly substituted aromatic compounds, ensuring the integrity and quality of their chemical entities.
References
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Field, L. D., Li, H., & Magill, A. M. (2013).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of 2-Acetyl-3,6-difluorobenzoic Acid
Abstract
This guide provides a detailed comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Acetyl-3,6-difluorobenzoic acid, a key building block in pharmaceutical synthesis.[1] We explore a standard ion-suppression reversed-phase method using a C18 stationary phase and contrast its performance with an alternative method employing a Phenyl-Hexyl stationary phase for enhanced selectivity. This document is intended for researchers, analytical chemists, and quality control professionals in the drug development sector, offering in-depth protocols, comparative experimental data, and expert rationale to guide the selection of the most appropriate analytical strategy.
Introduction: The Analytical Imperative
This compound is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3]
The development of a robust HPLC method is not a one-size-fits-all process. The physicochemical properties of the analyte—in this case, an acidic compound (predicted pKa ≈ 2.86) with moderate polarity—dictate the analytical approach.[4] The goal is to achieve a baseline separation of the main compound from all potential process-related impurities and degradation products.
This guide will compare two strategic approaches:
-
Method 1: A conventional and widely adopted Ion-Suppression Reversed-Phase HPLC (RP-HPLC) method using a C18 column. This technique is the workhorse for separating moderately polar to non-polar compounds.[5][6]
-
Method 2: An alternative selectivity method using a Phenyl-Hexyl stationary phase . This approach is predicated on leveraging alternative separation mechanisms, specifically π-π interactions, to improve the resolution of aromatic analytes and their structurally similar impurities.[7]
Experimental Design & Rationale
The core of this comparison lies in the choice of the stationary phase. While both methods operate under reversed-phase conditions, the interaction mechanisms with the analyte and its impurities differ significantly.
Method 1 Rationale: The C18 Industry Standard
The choice of a C18 (octadecylsilane) column represents the most common starting point for HPLC method development.[8] Its long alkyl chains provide a high degree of hydrophobicity, effectively retaining the analyte based on its interaction with this non-polar surface. To ensure good peak shape for our acidic analyte, we will operate at a low pH. This "ion-suppression" technique involves acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, forcing the carboxylic acid into its neutral, more retained protonated form, thereby preventing peak tailing.[9]
Method 2 Rationale: Seeking Alternative Selectivity with a Phenyl-Hexyl Phase
While C18 columns separate primarily on hydrophobicity, Phenyl-Hexyl columns introduce a secondary, powerful separation mechanism: π-π interactions . The phenyl rings bonded to the silica surface can interact with the aromatic ring of this compound and its potential aromatic impurities. This can lead to significant changes in selectivity and elution order compared to a C18 column, often providing superior resolution for compounds that are difficult to separate based on hydrophobicity alone.[7]
Detailed Methodologies
General Reagents and Instrumentation
-
Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (18.2 MΩ·cm, Milli-Q or equivalent), Formic Acid (≥98%).
-
Analyte: this compound reference standard and sample lot for testing.
-
Hypothetical Impurities: For method development, we will consider two potential process-related impurities:
-
Impurity A: 3,6-Difluorobenzoic acid (lacks the acetyl group).
-
Impurity B: 2-Acetyl-3-fluorobenzoic acid (a regioisomeric impurity).
-
Sample and Standard Preparation
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Workflow Overview
Caption: Overall workflow for the comparative HPLC purity assessment.
Protocol for Method 1: Ion-Suppression RP-HPLC (C18)
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
System Suitability: Inject the Working Standard Solution five times. The %RSD for the peak area should be ≤ 2.0%.
-
Analysis: Inject the diluent (blank), followed by the Sample Solution.
Protocol for Method 2: Alternative Selectivity (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program: (Same as Method 1 for direct comparison)
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
System Suitability: Inject the Working Standard Solution five times. The %RSD for the peak area should be ≤ 2.0%.
-
Analysis: Inject the diluent (blank), followed by the Sample Solution.
Results and Comparative Discussion
The following data represents typical results obtained from analyzing a single batch of this compound containing trace levels of Impurity A and Impurity B.
System Suitability Testing (SST)
Both methods demonstrated excellent system suitability, indicating that the instrumentation and protocols are robust and reproducible.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Acceptance Criteria |
| Tailing Factor (Tf) | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates (N) | > 8000 | > 7500 | > 2000 |
| %RSD of Peak Area (n=5) | 0.45% | 0.52% | ≤ 2.0% |
Chromatographic Performance and Purity Assessment
The primary difference between the two methods was observed in the resolution of the main peak from the closely eluting Impurity B.
| Analyte / Impurity | Method 1 (C18) - RT (min) | Method 2 (Phenyl-Hexyl) - RT (min) |
| Impurity A (3,6-Difluorobenzoic acid) | 6.8 | 6.2 |
| Impurity B (2-Acetyl-3-fluorobenzoic acid) | 9.1 | 9.8 |
| Main Peak | 9.5 | 10.5 |
Comparative Data Table
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Commentary |
| Resolution (Rs) - Main Peak & Impurity B | 1.8 | 3.1 | The Phenyl-Hexyl column provided significantly better separation for the critical isomeric impurity pair. A resolution > 2.0 is generally desired for robust quantification. |
| Purity (% Area) | 99.65% | 99.64% | The overall purity calculation is consistent, but the confidence in this value is higher with Method 2 due to better separation of all components. |
| Run Time | 20 min | 20 min | Run times were kept identical for a direct comparison. |
Discussion of Results
The experimental data clearly illustrates the value of exploring alternative column chemistries.
-
Method 1 (C18): This method proved to be adequate for routine quality control. It successfully separated the more polar Impurity A from the main peak. However, the resolution between the main peak and the structurally similar Impurity B was only 1.8. While acceptable, this low resolution could be problematic if the level of Impurity B were to increase, potentially leading to inaccurate quantification.
-
Method 2 (Phenyl-Hexyl): This method demonstrated superior performance. The Phenyl-Hexyl column's ability to engage in π-π interactions with the aromatic rings of the analyte and impurities resulted in a significant increase in the resolution of the main peak from Impurity B to 3.1. This baseline separation ensures more accurate and reliable impurity profiling, making it the preferred method for in-depth analysis, stability studies, and method validation. The change in retention times and elution order is a classic indicator of a change in the dominant separation mechanism.
Separation Mechanism Comparison
Sources
- 1. biosynth.com [biosynth.com]
- 2. HPLC Methods for Pharmaceutical Research and Development | GL Tec [gl-tec.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Page loading... [guidechem.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. jordilabs.com [jordilabs.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Theoretical and Experimental Properties of 2-Acetyl-3,6-difluorobenzoic Acid
This guide provides an in-depth comparison of the theoretical and experimentally determined properties of 2-Acetyl-3,6-difluorobenzoic acid, a valuable building block in pharmaceutical and chemical synthesis.[1] For researchers, scientists, and drug development professionals, understanding the nuances between computational predictions and real-world measurements is critical for optimizing reaction conditions, predicting molecular interactions, and ensuring the reliability of synthetic pathways. This document moves beyond a simple listing of data to explain the causality behind experimental choices and to provide a framework for validating theoretical models with robust experimental evidence.
Introduction to this compound
This compound (C₉H₆F₂O₃, Molar Mass: 200.141 g/mol ) is a substituted aromatic carboxylic acid.[2] Its structural features—a carboxylic acid group, an acetyl group, and two fluorine atoms on the benzene ring—create a unique electronic and steric environment. The fluorine atoms act as strong electron-withdrawing groups, influencing the acidity of the carboxylic proton. The ortho-positioning of the acetyl and a fluorine group relative to the carboxylic acid introduces significant steric hindrance, which is expected to affect its conformation and crystal packing. This compound serves as a key intermediate in the synthesis of more complex molecules, including isoindoline derivatives with potential applications in treating arrhythmias.[1][3]
Theoretical vs. Experimental Properties: A Comparative Analysis
The synergy between computational chemistry and experimental validation is a cornerstone of modern chemical research. Theoretical models provide rapid, cost-effective predictions of molecular properties, while experimental data provide the ground truth necessary to confirm and refine these models.
| Property | Theoretical/Predicted Value | Experimental Value/Methodology |
| Molar Mass | 200.141 g/mol [2] | Determined by Mass Spectrometry. |
| pKa | 2.86 ± 0.10[2] | Determined by NMR or Potentiometric Titration. |
| Molecular Geometry | Computationally modeled (e.g., DFT) | Determined by Single-Crystal X-ray Diffraction. |
| ¹H NMR | Predicted chemical shifts & coupling | Experimentally measured spectrum. |
| ¹³C NMR | Predicted chemical shifts. | Experimentally measured spectrum. |
| ¹⁹F NMR | Predicted chemical shifts. | Experimentally measured spectrum. |
| IR Spectroscopy | Predicted vibrational frequencies. | Experimentally measured absorption bands. |
Acidity (pKa): The predicted pKa of 2.86 is notably acidic for a benzoic acid derivative (benzoic acid pKa ≈ 4.2).[2][4] This increased acidity is theoretically attributed to the powerful inductive electron-withdrawing effect of the two fluorine atoms, which stabilizes the resulting carboxylate anion. However, computational pKa predictions can sometimes deviate from experimental values due to solvation effects that are challenging to model perfectly.[5] Experimental determination via NMR titration provides a precise measure by monitoring the chemical shift of protons near the carboxylic acid as a function of pH.[5][6]
Molecular Conformation and Crystal Structure: Due to steric hindrance between the ortho-substituents (acetyl and fluorine) and the carboxylic acid group, theoretical calculations using methods like Density Functional Theory (DFT) would predict that the carboxylic acid group is twisted out of the plane of the benzene ring.[7] This is a common phenomenon in ortho-substituted benzoic acids. For comparison, the closely related compound 2,6-difluorobenzoic acid exhibits a dihedral angle of 33.7° between the benzene ring and the carboxylate group in its crystal structure.[8] Experimental validation through single-crystal X-ray diffraction is the definitive method to determine bond lengths, angles, and the precise solid-state conformation.[9][10] Benzoic acids are known to form centrosymmetric dimers in the solid state via hydrogen bonding between their carboxyl groups, a feature we would expect to observe for this derivative as well.[10][11]
Experimental Protocols
The following sections detail the methodologies for obtaining the crucial experimental data needed to validate the theoretical properties of this compound.
This method leverages the sensitivity of proton chemical shifts to the local electronic environment, which changes upon deprotonation.[5]
Rationale: The chemical shifts of the aromatic protons are monitored as the pH of the solution is varied. The inflection point of the resulting sigmoid curve of chemical shift vs. pH corresponds to the pKa of the compound.[5] This technique is powerful as it can be used for impure samples and can distinguish between multiple ionizable groups.[5]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of buffered solutions (e.g., phosphate or universal buffer) with precisely known pH values ranging from ~1.5 to 4.5.
-
Dissolution: Dissolve a small, consistent amount of this compound in each buffered solution, using a co-solvent like DMSO-d₆ if necessary to ensure solubility.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample. A reference compound may be used for shimming.[5]
-
Data Analysis: Identify an aromatic proton whose chemical shift changes significantly with pH. Plot the chemical shift (δ) of this proton against the pH of the solution.
-
pKa Determination: Fit the data to the Henderson-Hasselbalch equation or identify the pH at the inflection point of the resulting sigmoidal curve. This pH value is the experimental pKa.
Caption: Workflow for pKa determination using NMR titration.
This is the gold standard for determining the three-dimensional structure of a crystalline solid.
Rationale: By diffracting X-rays off a single crystal, one can determine the precise positions of atoms within the crystal lattice. This provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which is essential for validating computational models of molecular geometry.[9]
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a solvent (e.g., toluene, ethanol) is a common method.[12][13]
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations and then rotated in a beam of monochromatic X-rays. Diffraction patterns are recorded on a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final, high-precision structure.
Caption: Workflow for single-crystal X-ray diffraction.
Safety and Handling
According to safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The study of this compound exemplifies the essential interplay between theoretical prediction and experimental verification in chemical science. While computational tools provide powerful insights into properties like acidity and conformation, they are most effective when anchored by robust experimental data. The protocols outlined in this guide provide a clear path for researchers to obtain this critical data, enabling a deeper understanding of this important synthetic intermediate and facilitating its application in drug discovery and materials science.
References
-
Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E66, o2109. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Slavinec, P., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Nyam-Osor, M., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. [Link]
-
Smith, G., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. RSC Publishing. [Link]
-
Nam, N. D., et al. (2012). First-Principles Prediction of the Effects of Temperature and Solvent Selection on the Dimerization of Benzoic Acid. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
ResearchGate. (2018). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]
- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
RSC Publishing. (2023). Molecular dynamics investigation of benzoic acid in confined spaces. [Link]
-
CORE. (2005). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Feld, R., et al. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie - Crystalline Materials. [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
ResearchGate. (2018). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. [Link]
-
Asencio-Cortés, G., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]
-
ACS Publications. (n.d.). Fluorinated benzoic acid derivatives. [Link]
-
MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
-
SciELO South Africa. (n.d.). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. Retrieved from [Link]
- Google Patents. (n.d.). WO2008008022A1 - Isoindoline derivatives for the treatment of arrhythmias.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. WO2008008022A1 - Isoindoline derivatives for the treatment of arrhythmias - Google Patents [patents.google.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]
- 14. synquestlabs.com [synquestlabs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetyl-3,6-difluorobenzoic Acid
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Acetyl-3,6-difluorobenzoic acid, grounded in established safety principles and regulatory compliance. As a fluorinated aromatic carboxylic acid, this compound requires specific handling considerations due to its irritant properties and the chemical stability imparted by the carbon-fluorine bond.
This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower you, the scientist, to make informed and safe decisions.
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal can occur, a thorough understanding of the compound's hazards is paramount. This compound is classified as a hazardous substance.[1][2] This classification is not merely procedural; it directly informs the necessity for the stringent handling and disposal protocols outlined in this guide. The primary risks are associated with direct contact and inhalation.
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1][2] |
These hazards necessitate that this compound be treated as a regulated hazardous waste from the moment it is designated for disposal.
Pre-Disposal: In-Lab Waste Management
Proper disposal begins in the laboratory, at the point of waste generation. Adherence to these steps ensures safety and compliance while the waste awaits final collection.
Personal Protective Equipment (PPE)
The required PPE is dictated by the hazards identified above. Before handling the waste container, ensure you are wearing:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye and Face Protection: Chemical safety goggles or glasses. A face shield should be used if there is a risk of splashing.[1][4]
-
Skin and Body Protection: A lab coat is mandatory. Wear suitable protective clothing to prevent skin exposure.[1][5]
-
Respiratory Protection: If handling the solid outside of a fume hood or in case of inadequate ventilation where dust may be generated, wear an approved respirator.[1][5]
Waste Segregation: Preventing Unwanted Reactions
Proper segregation is a cornerstone of laboratory safety.
-
Do Not Mix: Collect waste this compound in its own designated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents or strong bases.[4][5]
-
Solid vs. Liquid: If the waste is in a solution, it should be collected in a liquid waste container separate from the solid form.
Waste Container Selection and Labeling
The integrity of the waste containment system is critical.
-
Container Type: Use a leak-proof container that is chemically compatible. As this compound is an acid, do not use steel containers.[6][7] A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly and accurately labeled. Federal regulations like the Resource Conservation and Recovery Act (RCRA) mandate specific labeling.[8] Your institution's Environmental Health & Safety (EH&S) department will provide the correct hazardous waste labels. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All applicable hazard characteristics (e.g., Irritant)
-
The date accumulation started
-
Satellite Accumulation Areas (SAA)
Designated SAAs are the mandated, short-term storage locations for hazardous waste within the lab.[6]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Storage Conditions: Keep the waste container tightly closed in a dry, cool, and well-ventilated area.[1][5][9]
-
Volume Limits: Do not exceed the volume limits for an SAA as defined by the EPA and your local regulations. Once a container is full, it must be moved to the central storage area within three days.[6]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a clear path from waste generation to final disposal. The primary recommended disposal method is high-temperature incineration, which is necessary to break the stable carbon-fluorine bonds characteristic of fluorinated organic compounds.[1][10][11]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 2-Acetyl-3,6-difluorobenzoic acid
Comprehensive Safety Guide: Handling 2-Acetyl-3,6-difluorobenzoic Acid
This guide provides essential safety protocols and operational plans for the handling and disposal of this compound (CAS No: 319457-34-6). As a compound used in laboratory research and chemical manufacturing, its specific hazard profile necessitates a rigorous and well-understood safety workflow.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that prioritizes safety through scientific understanding.
Hazard Analysis and Risk Profile
This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[1][2] Understanding the specific nature of these hazards is the foundation of a robust safety plan. The compound's hazard classifications under the Globally Harmonized System (GHS) dictate the minimum required safety precautions.
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Category | Hazard Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1] |
The NFPA 704 health rating for this chemical is "3", signifying that short exposure could cause serious temporary or residual injury.[1] This underscores the critical importance of avoiding direct contact and inhalation at all times. The flammability and instability ratings are both "0", indicating it is not a fire hazard under normal conditions.[1]
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling occurs, engineering and administrative controls must be in place and verified. These controls are designed to minimize exposure potential systematically.
-
Ventilation: All handling of this compound, especially when in solid (dust) form or when heated, must occur within a certified chemical fume hood.[4] This ensures that any dust or vapors are captured at the source, preventing respiratory exposure. The work station should have adequate general ventilation.[1][5]
-
Emergency Equipment: An emergency eye wash fountain and a safety shower must be immediately accessible in the vicinity of any potential exposure.[1][6] All personnel must be trained on their location and operation.
-
Safe Handling Practices: Avoid creating dust when handling the solid form.[4] Do not breathe dust, mist, or spray.[1] After handling, wash hands and any exposed skin thoroughly.[1][3]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to provide comprehensive protection against the hazards posed by this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Standard safety glasses are insufficient.
-
Primary Protection: Wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[5][7] These provide a seal around the eyes to protect from splashes and airborne particles.
-
Secondary Protection: When there is a significant risk of splashing or handling larger quantities, a full-face shield must be worn in addition to chemical splash goggles.[1][7][8]
Hand Protection
The compound is a known skin irritant.[1] Proper glove selection is critical to prevent dermal exposure.
-
Glove Material: Nitrile or neoprene gloves are recommended for handling aromatic acids.[9] They provide good chemical resistance and dexterity.[10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or punctures. Remove and replace gloves immediately if contact with the chemical occurs. Do not reuse disposable gloves.
Table 2: Glove Selection Guide for Aromatic Acids
| Glove Type | Protection Level | Key Considerations |
| Nitrile | Excellent | Good against a broad range of chemicals, oils, and greases.[10] |
| Neoprene | Excellent | Provides protection against acids, bases, and some solvents.[9] |
| Natural Rubber (Latex) | Poor | Not recommended due to poor resistance against many organic chemicals.[10] |
Body Protection
To prevent incidental skin contact, appropriate body protection is mandatory.
-
Laboratory Coat: A chemical-resistant or flame-retardant lab coat should be worn and fully buttoned.[8]
-
Clothing: Wear long pants and fully enclosed shoes made of a non-porous material.[8] Fabric shoes that can absorb spills are not permitted.
Respiratory Protection
Respiratory protection is necessary when engineering controls cannot guarantee exposure levels are below permissible limits, or during spill response.
-
Standard Handling: If handled within a certified fume hood, respiratory protection is typically not required.
-
Inadequate Ventilation: In cases of insufficient ventilation or when handling large quantities of the powder, a NIOSH-approved air-purifying respirator is required.[1][8] For dusts, an N95-rated filter is the minimum. For vapors, a respirator with acid gas/organic vapor cartridges should be used.[9] A full-face respirator offers a higher protection factor and protects the eyes simultaneously.[5]
Procedural Guidance: Safe Handling Workflow
A systematic workflow minimizes the risk of exposure and contamination. The following diagram and steps outline the critical path for safely handling this compound.
Caption: Safe handling workflow for this compound.
Step-by-Step PPE Protocol:
-
Donning (Putting On):
-
Put on lab coat and ensure it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on face shield (if required).
-
Wash hands.
-
Put on the correct type of gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent contaminating yourself.
-
Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Remove face shield.
-
Remove lab coat.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.[1]
-
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
Waste Classification
This compound is a halogenated organic acid .[11] It must not be mixed with non-halogenated waste streams.[12]
Disposal Procedure
-
Collection: All solid waste, contaminated materials (like gloves, weigh paper), and solutions containing this compound must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste".[12]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a well-ventilated, secondary containment area away from incompatible materials like strong oxidizing agents or bases.[6][13]
-
Final Disposal: The collected waste must be disposed of through an approved hazardous waste management facility.[1] The standard method for this type of waste is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).[1]
Never dispose of this chemical down the drain or in regular trash.[6] Always follow all local, state, and federal regulations for hazardous waste disposal.
References
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-Acetylaminofluorene. [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
-
University of California, Berkeley. Personal Protective Equipment (PPE). [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Universitat de Barcelona. Classification of special laboratory waste. [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
UW-La Crosse. Appendix A: Disposal Procedures by Chemical. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. hsa.ie [hsa.ie]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. envirotech.com [envirotech.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

